molecular formula C9H15BO2Si B063667 3-(Trimethylsilyl)phenylboronic acid CAS No. 177171-16-3

3-(Trimethylsilyl)phenylboronic acid

Cat. No.: B063667
CAS No.: 177171-16-3
M. Wt: 194.11 g/mol
InChI Key: REMKRZLFPLDTKR-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)phenylboronic acid is a sophisticated and highly valuable organoboron reagent designed for advanced synthetic chemistry, particularly in transition-metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it serves as a key building block for the construction of biaryl and heterobiaryl systems. The unique structural motif, featuring both a boronic acid and a trimethylsilyl group on the same aromatic ring, provides distinct advantages. The boronic acid functionality undergoes palladium-catalyzed coupling with aryl or vinyl halides, enabling the formation of new carbon-carbon bonds. Concurrently, the robust trimethylsilyl group acts as a protected, orthogonal functional handle; it is stable under the basic conditions of the Suzuki reaction but can be selectively manipulated in a subsequent step. This allows researchers to perform iterative synthesis, first constructing a complex molecular scaffold via cross-coupling and then further functionalizing the silyl group, for instance, via protodesilylation to yield a phenyl group or via Fleming-Tamao oxidation to install a phenol. This dual functionality makes it an indispensable tool in medicinal chemistry for creating diverse compound libraries, in material science for synthesizing organic electronic materials and liquid crystals, and in the development of metal-organic frameworks (MOFs). The steric and electronic properties imparted by the trimethylsilyl group can also influence the reactivity and stability of the boronic acid, making it a subject of study in its own right for reaction optimization and mechanistic investigations. This reagent is strictly for research applications in laboratory settings.

Properties

IUPAC Name

(3-trimethylsilylphenyl)boronic acid
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InChI

InChI=1S/C9H15BO2Si/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMKRZLFPLDTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)[Si](C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30404456
Record name 3-(Trimethylsilyl)phenylboronic acid
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Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177171-16-3
Record name 3-(Trimethylsilyl)phenylboronic acid
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Record name 3-(Trimethylsilyl)phenylboronic acid
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Record name 3-(Trimethylsilyl)phenylboronic Acid
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Foundational & Exploratory

A Technical Guide to 3-(trimethylsilyl)phenylboronic acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(trimethylsilyl)phenylboronic acid is a versatile organoboron compound that has garnered significant interest in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring both a boronic acid moiety and a trimethylsilyl group, imparts advantageous properties such as enhanced solubility and stability, making it a valuable reagent in various chemical transformations.[1] This technical guide provides a comprehensive overview of the physical properties, key applications, and experimental protocols related to 3-(trimethylsilyl)phenylboronic acid.

Core Physical and Chemical Properties

The physical and chemical characteristics of 3-(trimethylsilyl)phenylboronic acid are crucial for its handling, storage, and application in synthetic protocols. The data presented below has been compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₉H₁₅BO₂Si[1]
Molecular Weight 194.11 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 145 - 150 °C[1]
Boiling Point 290 °CChemBK
Density 1.01 g/cm³ChemBK
Solubility Soluble in MethanolChemBK
pKa 8.73 ± 0.70ChemBK
Flash Point 129 °CChemBK
Storage Conditions Store at 2 - 8 °C[1]
CAS Number 177171-16-3[1]

Experimental Protocols

1. Determination of Melting Point:

  • Apparatus: Capillary melting point apparatus.

  • Procedure: A small, dry sample of 3-(trimethylsilyl)phenylboronic acid is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is gradually increased. The temperature range from which the substance begins to melt to when it becomes completely liquid is recorded as the melting point.

2. Determination of Solubility:

  • Apparatus: Vials, magnetic stirrer, analytical balance.

  • Procedure: A known amount of 3-(trimethylsilyl)phenylboronic acid is added to a specific volume of a solvent (e.g., methanol) at a constant temperature. The mixture is stirred until saturation is reached. The undissolved solid is filtered, and the concentration of the dissolved compound in the filtrate is determined, typically by gravimetric analysis after solvent evaporation or by a spectroscopic method.

3. Synthesis of 3-(trimethylsilyl)phenylboronic acid:

A common synthetic route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.

  • Step 1: Formation of the Grignard Reagent: 3-bromophenyltrimethylsilane is reacted with magnesium turnings in an anhydrous ether solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent, (3-(trimethylsilyl)phenyl)magnesium bromide.

  • Step 2: Reaction with Trialkyl Borate: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of a trialkyl borate, such as trimethyl borate or triisopropyl borate, in an anhydrous ether solvent.

  • Step 3: Hydrolysis: The resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid) to yield 3-(trimethylsilyl)phenylboronic acid. The product is then typically extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Key Application: Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of 3-(trimethylsilyl)phenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common scaffolds in pharmaceuticals and advanced materials.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-(trimethylsilyl)phenylboronic acid with an Aryl Halide

  • Materials:

    • 3-(trimethylsilyl)phenylboronic acid (1.2 equivalents)

    • Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equivalents)

    • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

  • Procedure:

    • To a reaction flask, add the aryl halide, 3-(trimethylsilyl)phenylboronic acid, and the base.

    • The flask is evacuated and backfilled with an inert gas (e.g., argon) several times.

    • The solvent and the palladium catalyst are added.

    • The reaction mixture is heated with vigorous stirring for a specified time, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing Workflows and Relationships

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid 3-(TMS)Ph-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal Drug_Discovery_Workflow cluster_synthesis Synthesis of Core Scaffolds cluster_development Drug Development Pipeline BuildingBlock 3-(TMS)Ph-B(OH)₂ (Building Block) SuzukiCoupling Suzuki-Miyaura Coupling BuildingBlock->SuzukiCoupling CoreScaffold Diverse Core Scaffolds SuzukiCoupling->CoreScaffold OtherReagents Other Reagents (Aryl Halides, etc.) OtherReagents->SuzukiCoupling Library Chemical Library Generation CoreScaffold->Library Screening High-Throughput Screening Library->Screening LeadOpt Lead Optimization Screening->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(trimethylsilyl)phenylboronic acid (CAS: 177171-16-3)

Introduction

3-(trimethylsilyl)phenylboronic acid, identified by CAS number 177171-16-3, is a versatile organoboron compound that has become an invaluable tool in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring both a boronic acid group and a trimethylsilyl (TMS) group on a phenyl ring, provides a unique combination of reactivity and stability. The boronic acid moiety makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[1] The presence of the trimethylsilyl group often enhances the compound's solubility and stability, making it a preferred reagent in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its properties, applications, and key experimental protocols.

Physicochemical and Safety Data

The fundamental properties of 3-(trimethylsilyl)phenylboronic acid are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

Physical and Chemical Properties
PropertyValueReference
CAS Number 177171-16-3[1][2]
Synonym 3-(Trimethylsilyl)benzeneboronic acid[1]
Molecular Formula C₉H₁₅BO₂Si[1][2]
Molecular Weight 194.11 g/mol [1][2][3]
Appearance White to off-white crystalline powder/solid[1]
Melting Point 145 - 150 °C[1]
Boiling Point 145 - 150 °C
Purity 95 - 98%
InChI Key REMKRZLFPLDTKR-UHFFFAOYSA-N[4]
Storage Conditions Store at 2 - 8 °C[1]
Safety and Handling Information

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

GHS InformationDetailsReference
Pictogram GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Core Applications and Synthetic Utility

The primary utility of 3-(trimethylsilyl)phenylboronic acid lies in its role as a building block in organic synthesis, driven by the reactivity of the boronic acid group.

Applications main 3-(trimethylsilyl)phenylboronic acid sub1 Organic Synthesis main->sub1 sub2 Drug Discovery & Medicinal Chemistry main->sub2 sub3 Materials Science & Agrochemicals main->sub3 sub4 Bioconjugation & Analytical Chemistry main->sub4 app1 Suzuki-Miyaura Cross-Coupling sub1->app1 app2 Synthesis of Complex Intermediates sub1->app2 app3 Creation of Diverse Chemical Libraries sub2->app3 app4 Development of Novel Pharmaceuticals sub2->app4

Key application areas for 3-(trimethylsilyl)phenylboronic acid.
Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this reagent is in the Suzuki-Miyaura coupling, a powerful palladium-catalyzed reaction that forms a C-C bond between an organoboron compound and an aryl or vinyl halide/triflate.[1][5] This reaction is fundamental to the synthesis of biaryls, which are common structural motifs in pharmaceuticals.[6][7] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and high stereospecificity.[7][8]

Drug Discovery and Medicinal Chemistry

In drug development, 3-(trimethylsilyl)phenylboronic acid serves as a key intermediate for creating complex molecules and diverse chemical libraries.[1] The ability to precisely construct biaryl systems allows for the fine-tuning of a molecule's properties to optimize its interaction with biological targets like enzymes and receptors.[1][9] Boronic acids themselves have gained significant interest in medicinal chemistry, with several drugs, such as the proteasome inhibitor bortezomib, featuring this functional group.[10]

Other Applications
  • Bioconjugation : The boronic acid group can form reversible covalent bonds with diols, a property utilized to label or immobilize carbohydrates and proteins.[1][5]

  • Analytical Chemistry : It can be employed as a derivatizing agent in chromatography to enhance the separation and detection of certain compounds.[1]

  • Materials and Agrochemicals : The compound is also used in the synthesis of advanced materials and new agrochemicals where precise molecular architectures are required.[1]

Experimental Protocols and Reaction Mechanisms

While the exact synthesis of this specific compound is proprietary, a general workflow can be inferred from standard organometallic chemistry. Its primary use in the Suzuki-Miyaura coupling, however, follows a well-established catalytic cycle.

General Synthesis Workflow

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis.[5]

Synthesis_Workflow start 3-Bromo(trimethylsilyl)benzene step1 Metal-Halogen Exchange (e.g., with n-BuLi or Mg) start->step1 + Metal intermediate Aryl Lithium or Grignard Reagent step1->intermediate step2 Reaction with Trialkyl Borate (e.g., B(OMe)₃) intermediate->step2 + Borate boronate Boronate Ester Intermediate step2->boronate step3 Aqueous Acidic Workup (Hydrolysis) boronate->step3 + H₃O⁺ product 3-(trimethylsilyl)phenyl- boronic acid step3->product

General synthetic workflow for an arylboronic acid.
Suzuki-Miyaura Coupling: Catalytic Cycle and Protocol

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The main steps are oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Cycle pd0 Pd(0)Ln pd_complex R¹-Pd(II)Ln-X pd0->pd_complex transmetal R¹-Pd(II)Ln-R² pd_complex->transmetal Transmetalation pd_complex->transmetal transmetal->pd0 Reductive Elimination transmetal->pd0 product Coupled Product (R¹-R²) transmetal->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd_complex Oxidative Addition boronic_acid Boronic Acid Derivative [Ar-B(OR)₃]⁻ boronic_acid->transmetal base Base (e.g., Na₂CO₃) base->boronic_acid boronic_acid_start R²-B(OH)₂ boronic_acid_start->boronic_acid Activation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol

This protocol is a generalized procedure for a microwave-assisted Suzuki-Miyaura coupling reaction, adapted from common methodologies.[7][12]

  • Reagent Preparation : In a microwave reaction vessel, combine the aryl halide (1.0 equiv.), 3-(trimethylsilyl)phenylboronic acid (1.5 equiv.), a palladium catalyst such as PdCl₂(dppf) (0.05 - 0.1 equiv.), and a base such as K₂CO₃ or CsF (2.0 - 3.0 equiv.).

  • Solvent Addition : Add a suitable degassed solvent, such as a mixture of toluene/dioxane and an aqueous solution of the base, or an amide solvent like N,N-dimethylacetamide (DMA).[7]

  • Degassing : Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes to create an inert atmosphere.

  • Microwave Irradiation : Place the vessel in a microwave reactor and heat the mixture to the target temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).[7] Reaction progress should be monitored by TLC or LC-MS.

  • Workup : After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst.[7] If a biphasic system was used, separate the organic layer.

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography : Purify the resulting crude product by silica gel column chromatography to afford the desired biaryl product.

Conclusion

3-(trimethylsilyl)phenylboronic acid (CAS 177171-16-3) is a highly valuable and versatile reagent for synthetic chemists. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it a cornerstone for the synthesis of complex biaryl structures.[1] For professionals in drug discovery and materials science, this compound offers an efficient pathway to novel molecular architectures, facilitating innovation and development in their respective fields. Proper understanding of its properties, applications, and handling procedures is crucial to leveraging its full synthetic potential.

References

An In-depth Technical Guide to the Synthesis of 3-(trimethylsilyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-(trimethylsilyl)phenylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Its unique trimethylsilyl group can enhance solubility and stability, making it an important building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.

Overview of the Synthetic Pathway

The most common and efficient method for the synthesis of 3-(trimethylsilyl)phenylboronic acid involves a lithium-halogen exchange reaction starting from 1-bromo-3-(trimethylsilyl)benzene. This is followed by the borylation of the resulting aryllithium intermediate with a trialkyl borate, and subsequent hydrolysis to yield the desired boronic acid. This multi-step process is outlined below.

Synthesis_Pathway A 1-bromo-3-(trimethylsilyl)benzene B 3-(trimethylsilyl)phenyllithium A->B  n-BuLi, THF, -78 °C   C Trialkyl borate ester intermediate B->C  B(OR)₃, -78 °C to RT   D 3-(trimethylsilyl)phenylboronic acid C->D  H₃O⁺ (aq. workup)   Experimental_Workflow cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 1-bromo-3-(trimethylsilyl)benzene in anhydrous THF B Cool to -78 °C (dry ice/acetone bath) A->B C Add n-BuLi dropwise, stir for 1 hour at -78 °C B->C D Add trialkyl borate dropwise, stir for 1 hour at -78 °C C->D E Warm to room temperature and stir overnight D->E F Quench with 2 M HCl at 0 °C E->F G Extract with ethyl acetate F->G H Wash organic layer with brine G->H I Dry over MgSO₄ and filter H->I J Concentrate under reduced pressure I->J K Recrystallize from hexanes/ethyl acetate J->K

References

An In-depth Technical Guide to 3-(Trimethylsilyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethylsilyl)phenylboronic acid is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural features, combining a boronic acid moiety with a trimethylsilyl group, offer enhanced stability, solubility, and reactivity in a variety of chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on experimental details and data relevant to research and development.

Chemical Structure and Properties

3-(Trimethylsilyl)phenylboronic acid is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the 3-position and a trimethylsilyl group (-Si(CH₃)₃) at the meta-position.

Structural Formula:

Caption: Chemical structure of 3-(trimethylsilyl)phenylboronic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(trimethylsilyl)phenylboronic acid is presented in the table below.

PropertyValueReferences
CAS Number 177171-16-3[1][2][3][4]
Molecular Formula C₉H₁₅BO₂Si[1][2][3][4]
Molecular Weight 194.11 g/mol [1][2][3][4]
Appearance White to off-white crystalline powder[5]
Melting Point 145 - 150 °C[5]
Boiling Point 145-150 °C[3]
Purity 95 - 105% (Assay by titration)[5]
Storage Conditions 2 - 8 °C[3][5]

Synthesis

The synthesis of phenylboronic acids typically involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate followed by hydrolysis.[6] For 3-(trimethylsilyl)phenylboronic acid, the synthesis would logically start from 1-bromo-3-(trimethylsilyl)benzene.

Hypothetical Synthetic Pathway

Synthesis_Pathway 1-bromo-3-(trimethylsilyl)benzene 1-bromo-3-(trimethylsilyl)benzene Grignard_Formation 1. Mg, THF 2. B(OiPr)3 1-bromo-3-(trimethylsilyl)benzene->Grignard_Formation Intermediate_Ester Boronic Ester Intermediate Grignard_Formation->Intermediate_Ester Hydrolysis H3O+ Intermediate_Ester->Hydrolysis Product 3-(trimethylsilyl)phenylboronic acid Hydrolysis->Product

Caption: General synthetic route to 3-(trimethylsilyl)phenylboronic acid.

Experimental Protocol: General Procedure for the Synthesis of Phenylboronic Acids
  • Grignard Reagent Formation: To a solution of 1-bromo-3-(trimethylsilyl)benzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added. The mixture is stirred, and gentle heating may be required to initiate the reaction. The reaction is typically exothermic and is maintained at a controlled temperature.

  • Borylation: The freshly prepared Grignard reagent is then added dropwise to a cooled solution (-78 °C) of triisopropyl borate in anhydrous THF. The reaction mixture is stirred at low temperature for a specified period and then allowed to warm to room temperature.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., HCl).

  • Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

3-(Trimethylsilyl)phenylboronic acid is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1][5] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

General Reaction Scheme

Suzuki_Coupling cluster_0 Reactants cluster_1 Reaction Conditions Boronic_Acid 3-(trimethylsilyl)phenylboronic acid Product 3-(trimethylsilyl)biaryl Boronic_Acid->Product + Aryl_Halide Ar-X (X = I, Br, Cl, OTf) Aryl_Halide->Product + Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., Na2CO3, K2CO3) Solvent Solvent (e.g., Toluene/H2O, Dioxane/H2O)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with 3-(trimethylsilyl)phenylboronic acid.

Materials:

  • 3-(trimethylsilyl)phenylboronic acid

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., sodium carbonate)

  • Solvent system (e.g., a mixture of toluene and water)

Procedure:

  • To a reaction vessel, add 3-(trimethylsilyl)phenylboronic acid, the aryl halide, the palladium catalyst, and the base.

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • The solvent system is added, and the mixture is heated with vigorous stirring for a specified time, typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of increasing interest in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins.[7] 3-(trimethylsilyl)phenylboronic acid serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[5] The trimethylsilyl group can enhance the lipophilicity and metabolic stability of drug candidates.

Signaling Pathway Diagram (Hypothetical Interaction)

The boronic acid moiety can potentially interact with the active site of enzymes, such as serine proteases, by forming a tetrahedral intermediate with the catalytic serine residue.

Enzyme_Inhibition cluster_0 Enzyme Active Site Serine Serine Residue (Nu:) Tetrahedral_Intermediate Reversible Tetrahedral Adduct Serine->Tetrahedral_Intermediate Histidine Histidine Residue Boronic_Acid 3-(trimethylsilyl)phenylboronic acid Boronic_Acid->Tetrahedral_Intermediate Nucleophilic attack Inhibition Enzyme Inhibition Tetrahedral_Intermediate->Inhibition

References

An In-depth Technical Guide to 3-(Trimethylsilyl)phenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative overview of the synthesis, properties, and applications of 3-(trimethylsilyl)phenylboronic acid, a versatile building block in modern organic chemistry and medicinal research.

Introduction

3-(Trimethylsilyl)phenylboronic acid is a bifunctional organoboron compound that has garnered significant interest in the fields of organic synthesis and drug discovery. Its unique structure, featuring both a boronic acid moiety and a trimethylsilyl group, imparts advantageous properties such as enhanced stability and solubility, making it a valuable reagent in a variety of chemical transformations. This technical guide provides a comprehensive review of its synthesis, key chemical and physical properties, and its burgeoning applications, with a particular focus on its utility in cross-coupling reactions and its emerging role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

The fundamental properties of 3-(trimethylsilyl)phenylboronic acid are summarized in the tables below, providing a quick reference for researchers.

Table 1: Physicochemical Properties of 3-(Trimethylsilyl)phenylboronic Acid

PropertyValueReference
CAS Number 177171-16-3[1][2][3]
Molecular Formula C₉H₁₅BO₂Si[1][2][3]
Molecular Weight 194.11 g/mol [1][2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 145 - 150 °C[1]
Purity ≥95.0%[4]
Storage Store at 2 - 8 °C[1]

Table 2: Spectroscopic Data of 3-(Trimethylsilyl)phenylboronic Acid

TechniqueDataReference
ATR-IR (cm⁻¹) The Attenuated Total Reflectance Infrared (ATR-IR) spectrum is available and provides information about the functional groups present in the molecule.[4]
¹H NMR Spectral data is available for structural elucidation.
¹³C NMR Spectral data is available for structural elucidation.
Mass Spectrometry Exact Mass: 194.093436 g/mol [4]

Synthesis and Experimental Protocols

The synthesis of arylboronic acids, including 3-(trimethylsilyl)phenylboronic acid, is most commonly achieved through the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A general and adaptable protocol starting from the corresponding aryl halide is provided below.

General Synthesis of Arylboronic Acids via Grignard Reaction

This protocol can be adapted for the synthesis of 3-(trimethylsilyl)phenylboronic acid starting from 1-bromo-3-(trimethylsilyl)benzene.

Experimental Protocol:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Cover the magnesium with anhydrous diethyl ether and add a crystal of iodine to initiate the reaction. Slowly add a solution of the aryl bromide (e.g., 1-bromo-3-(trimethylsilyl)benzene) in anhydrous diethyl ether via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: In a separate flame-dried flask, dissolve trimethyl borate in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the cooled trimethyl borate solution via a cannula. The reaction mixture is typically stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup: Quench the reaction by the slow addition of aqueous hydrochloric acid. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired arylboronic acid.

G Aryl_Halide Aryl Halide (e.g., 1-bromo-3-(trimethylsilyl)benzene) Grignard Grignard Reagent (Aryl-MgBr) Aryl_Halide->Grignard + Mg Mg Magnesium (Mg) Mg->Grignard Boronate_Ester Boronate Ester (Aryl-B(OMe)₂) Grignard->Boronate_Ester + B(OMe)₃ Trimethyl_Borate Trimethyl Borate (B(OMe)₃) Trimethyl_Borate->Boronate_Ester Arylboronic_Acid 3-(trimethylsilyl)phenylboronic Acid Boronate_Ester->Arylboronic_Acid + H₃O⁺ Hydrolysis Acidic Hydrolysis (H₃O⁺) Hydrolysis->Arylboronic_Acid

General synthesis of arylboronic acids.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

3-(Trimethylsilyl)phenylboronic acid is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[5][6] The presence of the trimethylsilyl group can enhance the reactivity and selectivity of the reaction.

Table 3: Representative Suzuki-Miyaura Coupling Reactions with Phenylboronic Acids

Aryl HalideCoupling PartnerCatalyst/BaseSolventYield (%)Reference
IodobenzenePhenylboronic acidPdCu@Ti₃C₂ / K₂CO₃Water99[5]
BromobenzenePhenylboronic acidPdCu@Ti₃C₂ / K₂CO₃Water95[5]
4-IodotoluenePhenylboronic acidPdCu@Ti₃C₂ / K₂CO₃Water98[5]
4-BromoanisolePhenylboronic acidPdCu@Ti₃C₂ / K₂CO₃Water92[5]

Note: The yields presented are for general phenylboronic acid and serve as an indication of the expected reactivity. Specific yields for 3-(trimethylsilyl)phenylboronic acid may vary depending on the reaction conditions and substrate.

General Experimental Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to afford the desired biaryl product.

Role in Drug Discovery and Development

Phenylboronic acids and their derivatives are increasingly recognized for their potential in medicinal chemistry and drug development. They can engage in reversible covalent interactions with diols, a property that is exploited for targeting specific biological molecules such as carbohydrates on cell surfaces.

Targeting Sialic Acid on Cancer Cells

Aberrant glycosylation is a hallmark of cancer, often characterized by an over-expression of sialic acid residues on the cell surface. Phenylboronic acids can form reversible covalent bonds with the diol functionalities of sialic acids, enabling the targeted delivery of therapeutic agents to cancer cells. This interaction forms the basis for developing novel cancer therapies and diagnostic tools.

G cluster_0 Drug Delivery Vehicle cluster_1 Cancer Cell Surface PBA 3-(trimethylsilyl)phenylboronic Acid (Targeting Moiety) Sialic_Acid Sialic Acid (Overexpressed Glycan) PBA->Sialic_Acid Reversible Covalent Interaction (Boronate Ester) Drug Therapeutic Agent Drug->PBA Attached to Cell_Membrane Cell Membrane Sialic_Acid->Cell_Membrane Located on

Targeting sialic acid on cancer cells.
Potential as STAT3 Signaling Pathway Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many types of cancer, promoting tumor cell proliferation, survival, and metastasis.[7][8] The development of STAT3 inhibitors is a promising strategy for cancer therapy. While direct evidence for 3-(trimethylsilyl)phenylboronic acid as a STAT3 inhibitor is still emerging, the broader class of phenylboronic acid derivatives has shown potential in modulating cellular signaling pathways. Further research in this area could unveil its specific role in targeting the STAT3 pathway.

G cluster_0 Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_active->Gene_Expression Induces PBA_Derivative Potential Inhibition by 3-(TMS)phenylboronic Acid Derivative STAT3_active->PBA_Derivative

Potential inhibition of the STAT3 signaling pathway.

Conclusion

3-(Trimethylsilyl)phenylboronic acid is a valuable and versatile reagent with significant potential in both synthetic and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, while its unique properties make it an attractive candidate for the development of targeted therapies. As research continues to uncover new applications and methodologies, the importance of 3-(trimethylsilyl)phenylboronic acid in advancing scientific discovery is set to grow.

References

An In-depth Technical Guide to 3-(trimethylsilyl)phenylboronic acid in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(trimethylsilyl)phenylboronic acid is a versatile organoboron compound that has emerged as a significant building block in modern organic synthesis. Its unique structural features, particularly the presence of a trimethylsilyl group, impart advantageous properties that enhance its utility in a variety of chemical transformations. This technical guide provides a comprehensive overview of the core features of 3-(trimethylsilyl)phenylboronic acid, including its physicochemical properties, synthesis, and key applications in organic chemistry, with a special focus on its role in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and data are presented to facilitate its practical application in research and development settings.

Core Features and Physicochemical Properties

3-(trimethylsilyl)phenylboronic acid is a white to off-white crystalline powder. The presence of the trimethylsilyl (TMS) group on the phenyl ring significantly influences its chemical behavior, most notably by enhancing its solubility in organic solvents and increasing its stability compared to unsubstituted phenylboronic acid. These characteristics make it a highly valuable reagent in a range of synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

Quantitative Data Summary

The key physicochemical properties of 3-(trimethylsilyl)phenylboronic acid are summarized in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₉H₁₅BO₂Si
Molecular Weight 194.11 g/mol
Appearance White to off-white crystalline powder
Melting Point 145-150 °C
Boiling Point 290 °C
Flash Point 145 °C
Density 1.01 g/cm³
pKa 8.73 ± 0.10 (Predicted)
Solubility Soluble in methanol and other organic solvents
CAS Number 177171-16-3
Spectral Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the trimethylsilyl group protons, and the hydroxyl protons of the boronic acid group. The aromatic protons would appear in the range of 7.0-8.0 ppm, with splitting patterns dependent on the meta-substitution. The nine protons of the trimethylsilyl group would appear as a sharp singlet further upfield, typically around 0.2-0.3 ppm. The acidic protons of the boronic acid hydroxyl groups would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with the carbon attached to the boron and the carbon attached to the silicon being deshielded. The carbons of the trimethylsilyl group would appear as a single peak at a high field.

  • Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl groups from the trimethylsilyl moiety and potentially the boronic acid group.

Synthesis of 3-(trimethylsilyl)phenylboronic acid

The synthesis of 3-(trimethylsilyl)phenylboronic acid can be achieved through a Grignard reaction, a common method for the preparation of arylboronic acids. The general strategy involves the formation of a Grignard reagent from an appropriately substituted aryl halide, followed by its reaction with a trialkyl borate and subsequent hydrolysis.

Experimental Protocol: Synthesis from 3-Bromophenyltrimethylsilane

This protocol is adapted from established procedures for the synthesis of similar arylboronic acids.

Materials:

  • 3-Bromophenyltrimethylsilane

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of 3-bromophenyltrimethylsilane (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 3-bromophenyltrimethylsilane dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of trimethyl borate (1.2 equivalents) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly add 2 M hydrochloric acid to quench the reaction and hydrolyze the borate ester.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude 3-(trimethylsilyl)phenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.

Key Applications in Organic Chemistry

The primary application of 3-(trimethylsilyl)phenylboronic acid lies in its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of a wide variety of biaryl and substituted aromatic compounds that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Cross-Coupling Reactions

The trimethylsilyl group offers several advantages in Suzuki-Miyaura couplings. It enhances the solubility of the boronic acid in organic solvents, which can lead to more homogeneous reaction mixtures and improved reaction rates. Furthermore, the steric and electronic properties of the TMS group can influence the regioselectivity of the coupling reaction.

Below is a logical workflow for a typical Suzuki-Miyaura cross-coupling reaction using 3-(trimethylsilyl)phenylboronic acid.

Suzuki_Workflow reagents Combine Reactants: - Aryl Halide (e.g., 4-Bromoanisole) - 3-(TMS)phenylboronic acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) solvent Add Degassed Solvent (e.g., Toluene/Ethanol/Water) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification by Column Chromatography or Recrystallization workup->purification product Obtain Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole

This protocol provides a representative procedure for the coupling of 3-(trimethylsilyl)phenylboronic acid with an aryl bromide.

Materials:

  • 3-(trimethylsilyl)phenylboronic acid (1.2 equivalents)

  • 4-Bromoanisole (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 3-(trimethylsilyl)phenylboronic acid, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Role in Drug Discovery and Development

While specific examples of marketed drugs synthesized using 3-(trimethylsilyl)phenylboronic acid are not prominently reported, its utility as a versatile building block in medicinal chemistry is significant. The ability to readily introduce a substituted phenyl ring through Suzuki-Miyaura coupling allows for the rapid generation of diverse chemical libraries for high-throughput screening. The trimethylsilyl group can also serve as a handle for further functionalization or can be removed under specific conditions, adding to its synthetic versatility. Boronic acids, in general, are recognized for their potential to form stable complexes with biological targets, making them valuable in the design of new drug candidates.

Reaction Mechanisms

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar R¹-Pd(II)L₂-R² Transmetalation->PdII_Ar BX3 X-B(OH)₂ Transmetalation->BX3 RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArX R¹-X ArX->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R¹-X) to form a Pd(II) intermediate.

  • Transmetalation: The aryl group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Conclusion

3-(trimethylsilyl)phenylboronic acid is a valuable and versatile reagent in organic synthesis. Its enhanced solubility and stability, conferred by the trimethylsilyl group, make it an attractive choice for Suzuki-Miyaura cross-coupling reactions. This technical guide has provided an overview of its key features, synthesis, and applications, along with detailed experimental protocols to aid researchers in its practical use. The continued exploration of this and similar organoboron compounds will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new molecules with significant applications in medicine and materials science.

An In-depth Technical Guide to the Trimethylsilyl Group in Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and applications of the trimethylsilyl (TMS) group in the context of boronic acids. It covers the synthesis, physicochemical properties, and impact on biological activity, with a focus on applications in drug discovery and development.

Introduction to Boronic Acids and the Trimethylsilyl Group

Boronic acids, characterized by a C–B(OH)₂ functional group, are versatile building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their unique ability to form reversible covalent bonds with diols makes them valuable in medicinal chemistry for targeting enzymes and carbohydrates.[1][2] However, challenges such as potential instability and the need for specific physicochemical properties for drug-likeness have led to extensive exploration of various substitutions on the boronic acid scaffold.

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a sterically bulky and chemically inert functional group widely used in organic chemistry.[3] When incorporated into boronic acid molecules, the TMS group can significantly influence their properties, including stability, solubility, and pharmacokinetic profile. This guide delves into the multifaceted role of the TMS group in advancing the utility of boronic acids in research and drug development.

Physicochemical Properties and the Influence of the TMS Group

The introduction of a TMS group onto a boronic acid, typically on an aryl ring, imparts several key changes to its physicochemical properties. These modifications can be strategically employed to optimize molecules for specific applications.

Key Physicochemical Properties of Representative Boronic Acids:

CompoundMolecular Weight ( g/mol )Melting Point (°C)pKaCalculated logPAqueous Solubility
Phenylboronic Acid121.93216-220~8.81.13~1.9 g/100 mL (20 °C)[4]
4-(Trimethylsilyl)phenylboronic acid194.11173-178Not Reported3.25Lower than Phenylboronic Acid (qualitative)[5]
(2-((Trimethylsilyl)ethynyl)phenyl)boronic acid218.13Not ReportedNot Reported3.48Not Reported

Data compiled from various sources. Calculated logP values are estimates and can vary based on the algorithm used.

The TMS group generally increases the lipophilicity of the molecule, as indicated by a higher calculated logP value. This increased lipophilicity can influence a compound's solubility, with TMS-containing boronic acids often exhibiting enhanced solubility in organic solvents but potentially reduced solubility in aqueous media.[5][6] This trade-off is a critical consideration in drug design, where a balance between aqueous solubility for bioavailability and lipophilicity for membrane permeability is essential.

Synthesis of Trimethylsilyl-Containing Boronic Acids

The synthesis of TMS-substituted arylboronic acids typically involves the introduction of the boronic acid moiety onto a TMS-functionalized aryl precursor. Common methods include Miyaura borylation or reaction of an organometallic intermediate with a borate ester.

General Synthetic Workflow

A common synthetic strategy involves a few key steps, starting from a readily available silylated aryl halide.

SynthesisWorkflow A Silylated Aryl Halide (e.g., 4-Bromo(trimethylsilyl)benzene) B Organometallic Intermediate (Grignard or Organolithium) A->B Mg or n-BuLi D Boronate Ester B->D Reaction with Borate Ester C Borate Ester (e.g., Triisopropyl borate) C->D F TMS-Arylboronic Acid D->F H₃O⁺ E Acidic Hydrolysis

Caption: General workflow for the synthesis of TMS-arylboronic acids.

Detailed Experimental Protocol: Synthesis of 4-(Trimethylsilyl)phenylboronic Acid

This protocol describes the synthesis of 4-(trimethylsilyl)phenylboronic acid from 1-bromo-4-(trimethylsilyl)benzene.

Reaction Scheme:

(CH₃)₃Si-C₆H₄-Br + Mg → (CH₃)₃Si-C₆H₄-MgBr (CH₃)₃Si-C₆H₄-MgBr + B(O-i-Pr)₃ → (CH₃)₃Si-C₆H₄-B(O-i-Pr)₂ (CH₃)₃Si-C₆H₄-B(O-i-Pr)₂ + H₃O⁺ → (CH₃)₃Si-C₆H₄-B(OH)₂

Materials:

  • 1-bromo-4-(trimethylsilyl)benzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium.

  • Add a solution of 1-bromo-4-(trimethylsilyl)benzene (1.0 eq) in anhydrous THF to the dropping funnel and add a small portion to the flask to initiate the reaction.

  • Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (1.5 eq) dropwise via syringe, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench with 2 M HCl until the aqueous layer is acidic.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel. A common eluent system is a gradient of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate).[7][8][9] The pure product is typically obtained as a white to off-white solid.

Characterization Data for 4-(Trimethylsilyl)phenylboronic acid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J=7.8 Hz, 2H), 7.65 (d, J=7.8 Hz, 2H), 0.29 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 143.5, 135.0, 134.8, 128.0, -1.1.

Applications in Suzuki-Miyaura Cross-Coupling

TMS-substituted arylboronic acids are excellent coupling partners in Suzuki-Miyaura reactions, enabling the synthesis of complex biaryl structures. The TMS group is generally stable under typical Suzuki coupling conditions.

General Suzuki-Miyaura Workflow

SuzukiWorkflow A TMS-Arylboronic Acid F Coupled Product A->F B Aryl Halide (e.g., 4-Bromoanisole) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyzes D Base (e.g., Na₂CO₃) D->F Activates E Solvent (e.g., Toluene/Water) E->F Reaction Medium NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB_P P-IκB IKK->IkB_P Phosphorylates IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome 26S Proteasome Bortezomib Bortezomib (Proteasome Inhibitor) Bortezomib->Proteasome Inhibits IkB_P->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Release DNA DNA (κB sites) NFkB_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription Promotes

References

An In-depth Technical Guide to the Solubility and Stability of 3-(trimethylsilyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(trimethylsilyl)phenylboronic acid is an organoboron compound increasingly utilized in organic synthesis and medicinal chemistry. Its unique structural features, notably the presence of a trimethylsilyl group, are reported to enhance its solubility and stability compared to unsubstituted phenylboronic acid, making it a valuable reagent in various applications, including the renowned Suzuki-Miyaura cross-coupling reactions.[1] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 3-(trimethylsilyl)phenylboronic acid, alongside detailed experimental protocols for their determination.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₉H₁₅BO₂Si[2]
Molecular Weight 194.11 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 145 - 150 °C[2]
Storage Conditions 2 - 8 °C[2]

Solubility Profile

The trimethylsilyl group is generally understood to increase the lipophilicity of a molecule, which would suggest enhanced solubility in organic solvents.[2] Phenylboronic acids, in general, exhibit good solubility in polar organic solvents and are poorly soluble in nonpolar hydrocarbons.[3]

Table of Expected Solubility Trends:

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Ethers Tetrahydrofuran (THF), Diethyl etherHighPhenylboronic acids generally show high solubility in ethers.[4]
Ketones Acetone, Methyl ethyl ketoneHighPhenylboronic acids generally show high solubility in ketones.[4]
Chlorinated Solvents Dichloromethane (DCM), ChloroformModerate to HighPhenylboronic acid has moderate solubility in chloroform.[4]
Alcohols Methanol, EthanolModerate to HighPolar protic nature of alcohols should facilitate dissolution.
Apolar Hydrocarbons Hexanes, TolueneLowPhenylboronic acids are poorly soluble in nonpolar hydrocarbons.[3]
Aqueous Solutions WaterLowPhenylboronic acid has low water solubility (10 g/L at 20 °C).[3] The lipophilic trimethylsilyl group may further decrease aqueous solubility.

Stability Characteristics

The stability of boronic acids is a critical factor in their storage and handling, as they are susceptible to several degradation pathways. The presence of the trimethylsilyl group is suggested to enhance the stability of the phenylboronic acid moiety.[2]

Key Stability Considerations:

  • Dehydration to Boroxines: A common degradation pathway for phenylboronic acids is the intermolecular dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is often reversible in the presence of water.[3]

  • Oxidation: Boronic acids can undergo oxidation, particularly in the presence of oxidizing agents, leading to the formation of phenols.

  • Protodeboronation: Under certain conditions, cleavage of the carbon-boron bond can occur, replacing the boronic acid group with a hydrogen atom.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of 3-(trimethylsilyl)phenylboronic acid in an aqueous buffer.

Materials:

  • 3-(trimethylsilyl)phenylboronic acid

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker

  • Centrifuge

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of 3-(trimethylsilyl)phenylboronic acid to a known volume of PBS (e.g., 10 mL) in a sealed vial.

  • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the sample to confirm the presence of undissolved solid.

  • Centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter.

  • Prepare a series of standard solutions of 3-(trimethylsilyl)phenylboronic acid of known concentrations in the same buffer.

  • Analyze the filtered supernatant and the standard solutions by HPLC.

  • Construct a calibration curve from the peak areas of the standard solutions.

  • Determine the concentration of 3-(trimethylsilyl)phenylboronic acid in the supernatant by interpolating its peak area on the calibration curve. This concentration represents the aqueous solubility.

Stability Assessment by HPLC

This protocol describes a method to assess the stability of 3-(trimethylsilyl)phenylboronic acid under specific conditions (e.g., elevated temperature, different pH).

Materials:

  • 3-(trimethylsilyl)phenylboronic acid

  • Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

  • Acetonitrile (ACN)

  • Incubator or water bath

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of 3-(trimethylsilyl)phenylboronic acid in ACN.

  • Dilute the stock solution with the respective aqueous buffers to achieve the desired final concentration and a consistent ACN percentage across all samples.

  • Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the aliquots at the desired temperature (e.g., 40 °C).

  • At each time point, remove an aliquot, quench any further degradation by cooling, and analyze by HPLC.

  • The HPLC method should be capable of separating the parent compound from any potential degradation products.

  • Monitor the decrease in the peak area of 3-(trimethylsilyl)phenylboronic acid and the appearance of any new peaks over time.

  • Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.

Synthesis of 3-(trimethylsilyl)phenylboronic Acid via Grignard Reaction

This protocol provides a general procedure for the synthesis of 3-(trimethylsilyl)phenylboronic acid.

Materials:

  • 3-Bromo(trimethylsilyl)benzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (2 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Schlenk flask and line

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a crystal of iodine in a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser.

  • Add a small amount of a solution of 3-bromo(trimethylsilyl)benzene in anhydrous THF to the flask to initiate the Grignard reaction.

  • Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining 3-bromo(trimethylsilyl)benzene solution dropwise via a dropping funnel, maintaining a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Cool the reaction mixture in an ice bath and slowly quench with 2 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow: Synthesis of 3-(trimethylsilyl)phenylboronic Acid

G Synthesis Workflow start Start reagents 1. Prepare Reagents - 3-Bromo(trimethylsilyl)benzene - Magnesium Turnings - Anhydrous THF start->reagents grignard 2. Form Grignard Reagent (in anhydrous THF under N2) reagents->grignard boration 3. Boration Reaction (React with Trimethyl Borate at -78°C) grignard->boration hydrolysis 4. Acidic Hydrolysis (Quench with 2M HCl) boration->hydrolysis extraction 5. Workup - Diethyl Ether Extraction - Brine Wash - Dry over Na2SO4 hydrolysis->extraction purification 6. Purification (Recrystallization or Chromatography) extraction->purification product 3-(trimethylsilyl)phenylboronic acid purification->product

Caption: Workflow for the synthesis of 3-(trimethylsilyl)phenylboronic acid.

Catalytic Cycle: Suzuki-Miyaura Cross-Coupling Reaction

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Aryl/Vinyl Halide pd_intermediate1 R-Pd(II)-X (Intermediate) oxidative_addition->pd_intermediate1 transmetalation Transmetalation (Ar-B(OH)2 / Base) pd_intermediate1->transmetalation Boronic Acid + Base pd_intermediate2 R-Pd(II)-Ar (Intermediate) transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Coupled Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-(trimethylsilyl)phenylboronic acid is a promising reagent with potentially enhanced solubility and stability, making it an attractive choice for applications in drug discovery and organic synthesis. While specific quantitative data on these properties are limited, this guide provides a framework for understanding its expected behavior and detailed protocols for its characterization and use. The provided experimental workflows for synthesis and application in Suzuki-Miyaura coupling offer practical guidance for researchers. Further studies are warranted to fully quantify the solubility and stability profiles of this versatile compound.

References

molecular weight and formula of 3-(trimethylsilyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-(trimethylsilyl)phenylboronic acid

This guide provides essential information regarding the chemical properties of 3-(trimethylsilyl)phenylboronic acid, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

The fundamental properties of 3-(trimethylsilyl)phenylboronic acid are summarized below. This data is critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular FormulaC9H15BO2Si
Molecular Weight194.11 g/mol

Molecular Structure and Connectivity

The structural arrangement of 3-(trimethylsilyl)phenylboronic acid consists of a central phenyl ring substituted with a trimethylsilyl group and a boronic acid group at positions 1 and 3, respectively. This relationship is visualized in the following diagram.

A Phenyl Group (C6H4) B Trimethylsilyl Group (-Si(CH3)3) A->B meta-position C Boronic Acid Group (-B(OH)2) A->C position 1

An In-depth Technical Guide to the Safety and Handling of 3-(trimethylsilyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-(trimethylsilyl)phenylboronic acid (CAS RN: 177171-16-3), a versatile organoboron compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Adherence to proper safety protocols is critical when working with this and related chemical compounds.

Chemical and Physical Properties

3-(trimethylsilyl)phenylboronic acid, also known as 3-(trimethylsilyl)benzeneboronic acid, is a white to off-white crystalline powder.[2] Its unique trimethylsilyl group can enhance solubility and stability in organic solvents, making it a valuable reagent in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1]

PropertyValueSource
CAS Number 177171-16-3[3]
Molecular Formula C9H15BO2Si[4]
Molecular Weight 194.11 g/mol [4]
Appearance White to off-white powder/crystal[2]
Melting Point 145-150 °C---
Flash Point 129 °C---
Solubility Soluble in methanol---
Storage Store at 2-8°C under inert gas---

Hazard Identification and Toxicological Data

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][4]

  • H319: Causes serious eye irritation.[2][4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[4]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[4]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[4]

In the absence of specific occupational exposure limits for this compound, it is prudent to adhere to the limits for "Particulates Not Otherwise Classified" or "Nuisance Dust" as a conservative measure. For example, OSHA's Permissible Exposure Limit for total dust is 15 mg/m³ and for respirable dust is 5 mg/m³.[5]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment.

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or when dust or aerosols may be generated.[6][7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves before use and dispose of contaminated gloves properly.[7]

    • Respiratory Protection: When handling the solid form or in situations where dust may be generated, a NIOSH-approved respirator for dusts should be used.[7]

    • Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[6]

G General Chemical Handling Workflow cluster_pre Preparation cluster_exp Experimentation cluster_post Post-Experiment Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weighing Weighing Don PPE->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Work-up Work-up Reaction Setup->Work-up Decontamination Decontamination Work-up->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE

Caption: A generalized workflow for handling chemical reagents in a laboratory setting.

Storage and Incompatibility

Store 3-(trimethylsilyl)phenylboronic acid in a tightly sealed, compatible container in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is between 2-8°C under an inert atmosphere. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[4]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[4]

Accidental Release and Spill Cleanup

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the area.[8]

  • Ventilate: Ensure adequate ventilation.[8]

  • Wear PPE: Don appropriate personal protective equipment, including respiratory protection.

  • Contain: Prevent the spread of dust.

  • Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

G Chemical Risk Assessment Process Identify_Hazards Identify Chemical Hazards (e.g., H315, H319) Assess_Exposure Assess Exposure Potential (Inhalation, Dermal, etc.) Identify_Hazards->Assess_Exposure Evaluate_Risks Evaluate Risks (Likelihood & Severity) Assess_Exposure->Evaluate_Risks Implement_Controls Implement Control Measures (Fume Hood, PPE) Evaluate_Risks->Implement_Controls Review_Controls Review and Monitor Effectiveness Implement_Controls->Review_Controls Review_Controls->Identify_Hazards Re-evaluate

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using 3-(Trimethylsilyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, most notably for the synthesis of biaryl and substituted biaryl scaffolds.[1] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing 3-(trimethylsilyl)phenylboronic acid, a versatile building block for introducing a silylated phenyl group.

The incorporation of a trimethylsilyl (TMS) group onto a phenyl ring offers several advantages in the context of drug discovery and development. The "sila-substitution," or the replacement of a carbon atom with a silicon atom, can significantly alter the physicochemical and pharmacological properties of a molecule.[2][3] Silicon's larger atomic size, lower electronegativity, and increased lipophilicity compared to carbon can influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5] Furthermore, the TMS group can serve as a valuable synthetic handle, allowing for subsequent functionalization through reactions such as protodesilylation or the Hiyama cross-coupling.[6][7]

These application notes will guide researchers through the optimization of reaction conditions, provide a detailed experimental protocol, and discuss the potential applications of the resulting 3-(trimethylsilyl)biphenyl derivatives in medicinal chemistry and materials science.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters: the palladium catalyst, the ligand, the base, and the solvent system. For the coupling of 3-(trimethylsilyl)phenylboronic acid with various aryl halides, a systematic optimization of these components is crucial to achieve high yields and purity.

Table 1: General Optimization Parameters for the Suzuki-Miyaura Coupling of 3-(Trimethylsilyl)phenylboronic Acid with Aryl Halides

ParameterVariationExpected Outcome/Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts (e.g., XPhos Pd G3)Pd(PPh₃)₄ is a common starting point. Pd(OAc)₂ requires an external ligand. Buchwald precatalysts are often highly active for challenging substrates.
Ligand Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), Tri(tert-butyl)phosphine (P(tBu)₃)Bulky, electron-rich phosphine ligands can enhance catalytic activity, especially with sterically hindered substrates or less reactive aryl chlorides.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The choice of base is critical and often substrate-dependent. Cs₂CO₃ is generally effective but more expensive. K₂CO₃ and K₃PO₄ are common and effective choices.
Solvent System Toluene, Dioxane, THF, DMF, Acetonitrile, often with an aqueous component (e.g., Toluene/H₂O, Dioxane/H₂O)A biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents. The choice of solvent can significantly impact reaction rate and yield.
Temperature Room Temperature to 120 °CHigher temperatures are often required for less reactive aryl halides (e.g., chlorides). Microwave irradiation can significantly reduce reaction times.
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfReactivity generally follows the order I > Br > OTf > Cl. More forcing conditions (stronger base, more active catalyst, higher temperature) may be needed for chlorides.

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with 3-(trimethylsilyl)phenylboronic acid. This protocol should be optimized for each specific substrate combination.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 3-(Trimethylsilyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (0.03 mmol) to the flask. Then, add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and water, 10 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(trimethylsilyl)biphenyl derivative.

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Boronic Acid, Base) start->setup inert Establish Inert Atmosphere setup->inert add Add Catalyst and Solvent inert->add react Heat and Stir (Monitor by TLC/GC-MS) add->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Optimization_Logic start Low Yield or No Reaction catalyst Change Catalyst/Ligand (e.g., to Buchwald system) start->catalyst base Screen Different Bases (K2CO3, Cs2CO3, K3PO4) catalyst->base solvent Vary Solvent System (Toluene, Dioxane, DMF, with/without H2O) base->solvent temp Increase Temperature (Consider Microwave) solvent->temp success High Yield temp->success

Caption: Decision tree for optimizing reaction conditions.

Applications in Drug Discovery and Materials Science

The 3-(trimethylsilyl)biphenyl scaffold is a valuable intermediate for the synthesis of novel compounds with potential applications in both medicinal chemistry and materials science.

Medicinal Chemistry:

  • Modulation of Physicochemical Properties: The introduction of a TMS group can increase the lipophilicity of a molecule, which may enhance its ability to cross cellular membranes.[5] This modification can be a strategic tool for optimizing the pharmacokinetic profile of a drug candidate.

  • Bioisosteric Replacement: The TMS group can act as a bioisostere for other chemical moieties, such as a tert-butyl group.[2] This "sila-switch" can lead to compounds with similar or improved biological activity while potentially altering metabolic pathways and reducing toxicity.[3]

  • Metabolic Stability: The silicon-carbon bond is generally more stable to metabolic oxidation than a corresponding carbon-carbon bond in certain enzymatic systems. This can lead to an increased metabolic half-life of a drug.

  • Synthetic Handle: The TMS group can be readily converted to other functional groups. For example, it can be replaced with a hydroxyl group via Tamao-Fleming oxidation or a halogen via halodesilylation, providing a versatile point for further molecular elaboration.

Materials Science:

  • Organic Electronics: Biphenyl derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and liquid crystals. The electronic properties of the biphenyl core can be fine-tuned by the introduction of substituents like the TMS group.

  • Polymer Chemistry: Silylated biphenyls can be incorporated into polymer backbones to modify their thermal stability, solubility, and optical properties.

By providing a reliable method for the synthesis of 3-(trimethylsilyl)biphenyls, the Suzuki-Miyaura coupling with 3-(trimethylsilyl)phenylboronic acid opens up avenues for the exploration of novel chemical entities with tailored properties for a wide range of applications.

References

Application Notes and Protocols for 3-(trimethylsilyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethylsilyl)phenylboronic acid is a versatile reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions. The presence of the trimethylsilyl (TMS) group can enhance the solubility of the reagent and its derivatives in organic solvents and can serve as a useful handle for further synthetic transformations. These application notes provide detailed protocols for the use of 3-(trimethylsilyl)phenylboronic acid in Suzuki-Miyaura and Stille cross-coupling reactions, which are pivotal in the synthesis of biaryl compounds—a common structural motif in pharmaceuticals and functional materials.

Application in Drug Discovery

Boronic acids and their derivatives are crucial in drug discovery for several reasons. They are key building blocks in the synthesis of complex molecules, allowing for the construction of diverse chemical libraries for high-throughput screening. The resulting biaryl structures are prevalent in many biologically active compounds. Furthermore, the boronic acid moiety itself can act as a pharmacophore, interacting with the active sites of enzymes. The trimethylsilyl group on the phenyl ring can influence the pharmacokinetic properties of a molecule, potentially improving its metabolic stability and bioavailability.

Suzuki-Miyaura Cross-Coupling Protocol

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.

General Experimental Protocol

Materials:

  • 3-(trimethylsilyl)phenylboronic acid

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-(trimethylsilyl)phenylboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Solvent Addition: Add the anhydrous solvent to the flask. If a biphasic system is used, a mixture of an organic solvent and an aqueous solution of the base (e.g., 2M Na₂CO₃) is common.[1]

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup: Upon completion, cool the reaction to room temperature. If an aqueous base was used, separate the organic layer. If a solid base was used, filter the mixture through a pad of Celite. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation: Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012e.g., 92
21-IodonaphthalenePdCl₂(dppf) (2)Cs₂CO₃Dioxane908e.g., 88
32-BromopyridinePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1106e.g., 85

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow start Start setup Reaction Setup: - 3-(trimethylsilyl)phenylboronic acid - Aryl Halide - Base - Solvent start->setup degas Degas with Inert Gas setup->degas catalyst Add Palladium Catalyst degas->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Workup: - Cool - Filter/Separate - Wash reaction->workup purify Purification: - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Suzuki-Miyaura Experimental Workflow

Stille Cross-Coupling Protocol

The Stille reaction couples an organotin compound with an sp²-hybridized organic halide. While boronic acids are not directly used, they can be precursors to the necessary organostannanes, or this section can serve as a comparative protocol for biaryl synthesis. For the direct application of 3-(trimethylsilyl)phenylboronic acid, the Suzuki-Miyaura protocol is more relevant. However, for completeness, a general Stille protocol is provided.

General Experimental Protocol

Materials:

  • Organostannane (e.g., Aryl-SnBu₃)

  • Aryl or vinyl halide or triflate

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if necessary, e.g., PPh₃, AsPh₃)

  • Anhydrous solvent (e.g., Toluene, THF, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equivalent) and the organostannane (1.0-1.2 equivalents) in the anhydrous solvent.

  • Degassing: Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) and any additional ligand to the reaction mixture.

  • Reaction: Heat the reaction to the required temperature (can range from room temperature to >100 °C) and stir. Monitor the reaction's progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction and dilute it with an organic solvent like ethyl acetate. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). Filter the resulting precipitate. Further wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography.

Data Presentation: Stille Coupling
EntryAryl HalideOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzeneAryl-SnBu₃Pd(PPh₃)₄ (2)Toluene11016e.g., 89
24-BromotolueneVinyl-SnBu₃Pd₂(dba)₃ (1) / P(furyl)₃ (4)THF6024e.g., 95
31-ChloronaphthaleneAryl-SnMe₃PdCl₂(PPh₃)₂ (5)DMF10012e.g., 78

Signaling Pathway: General Catalytic Cycle for Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-M (M = B(OR)₂, SnR₃) PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination

General Cross-Coupling Catalytic Cycle

Conclusion

3-(Trimethylsilyl)phenylboronic acid is a valuable reagent for constructing biaryl systems via the Suzuki-Miyaura cross-coupling reaction. The protocols provided herein offer a starting point for developing specific applications in research and drug development. Optimization of the catalyst, base, solvent, and temperature will likely be necessary for specific substrate combinations to achieve high yields and purity. The trimethylsilyl group offers a synthetic handle for further transformations, adding to the versatility of this building block in complex molecule synthesis.

References

Application Notes and Protocols: 3-(Trimethylsilyl)phenylboronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethylsilyl)phenylboronic acid is a versatile and valuable building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a trimethylsilyl (TMS) group, offer distinct advantages in the synthesis of complex drug candidates. The TMS group enhances the solubility of the reagent in organic solvents and can improve the stability and reactivity in cross-coupling reactions. This organoboron compound is predominantly utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of pharmaceutical synthesis.[1] These reactions are instrumental in constructing biaryl and heteroaryl scaffolds, which are prevalent in a wide array of therapeutic agents. The ability to introduce a functionalized phenyl ring with the TMS group, which can be retained or subsequently modified, provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Key Applications in Drug Discovery

The primary application of 3-(trimethylsilyl)phenylboronic acid in drug discovery lies in its role as a key intermediate for the synthesis of bioactive molecules.[1][2] Its utility spans various therapeutic areas, including oncology, inflammation, and pain management.

Synthesis of Tropomyosin Receptor Kinase (Trk) Inhibitors

A notable application of 3-(trimethylsilyl)phenylboronic acid is in the synthesis of inhibitors of Tropomyosin receptor kinases (TrkA, TrkB, and TrkC).[3] Trk receptors are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through gene fusions or mutations, is implicated in the progression of various cancers and in the pathophysiology of pain and inflammation.[3][4] Consequently, Trk inhibitors have emerged as a promising class of targeted therapies.

Substituted ureas containing a 3-(trimethylsilyl)phenyl moiety have been designed as potent Trk kinase inhibitors.[3] The synthesis of these compounds often involves a Suzuki-Miyaura coupling reaction where 3-(trimethylsilyl)phenylboronic acid is coupled with a suitable heterocyclic halide to construct the core scaffold of the inhibitor.

Signaling Pathways

Trk Signaling Pathway

The Trk signaling pathway is initiated by the binding of neurotrophins, such as Nerve Growth Factor (NGF) to TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4/5 (NT-4/5) to TrkB, and Neurotrophin-3 (NT-3) to TrkC.[5] This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades. Key pathways activated by Trk receptors include:

  • The Ras/MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is primarily involved in cell proliferation, differentiation, and survival.[5]

  • The PI3K/Akt (Phosphoinositide 3-Kinase/Protein Kinase B) Pathway: This cascade is a major regulator of cell survival, growth, and metabolism.[5]

  • The PLCγ (Phospholipase C-gamma) Pathway: Activation of this pathway leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC), influencing neuronal function and gene expression.[5]

In the context of cancer, aberrant Trk signaling, often due to oncogenic fusions, leads to constitutive activation of these downstream pathways, driving tumor growth, proliferation, and survival. Trk inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the subsequent activation of these oncogenic signaling cascades.

Trk_Signaling_Pathway cluster_membrane Cell Membrane Trk Trk Receptor Ras Ras Trk->Ras PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG Neurotrophin Neurotrophin (e.g., NGF) Neurotrophin->Trk Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival & Growth Akt->Survival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC GeneExpression Gene Expression PKC->GeneExpression TrkInhibitor Trk Inhibitor (e.g., Substituted Urea) TrkInhibitor->Trk Inhibits

Caption: Trk signaling pathway and point of inhibition.

Data Presentation

The following table summarizes representative quantitative data for Trk inhibitors synthesized via Suzuki-Miyaura coupling, demonstrating the potency of this class of compounds. While specific data for compounds derived from 3-(trimethylsilyl)phenylboronic acid is proprietary, the presented data for analogous compounds highlights the achievable potency.

Compound IDTargetIC50 (nM)Cell-Based AssayCell LineReference
Larotrectinib TrkA, TrkB, TrkC5, 11, 7ProliferationVarious[5]
Entrectinib TrkA, TrkB, TrkC1.7, 0.4, 1.2ProliferationVarious[6]
Repotrectinib TrkA, TrkB, TrkC0.4, 0.08, 0.3ProliferationVarious[5]

Experimental Protocols

General Workflow for Suzuki-Miyaura Coupling

The synthesis of Trk inhibitors utilizing 3-(trimethylsilyl)phenylboronic acid typically follows a convergent synthetic route where the key step is a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow A Heterocyclic Halide (e.g., Bromo-pyrazole) C Suzuki-Miyaura Coupling A->C B 3-(Trimethylsilyl)phenylboronic Acid B->C D Coupled Intermediate C->D E Further Functionalization (e.g., Urea formation) D->E F Final Trk Inhibitor E->F

Caption: General synthetic workflow for Trk inhibitors.

Detailed Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Intermediate

This protocol provides a representative methodology for the Suzuki-Miyaura coupling of 3-(trimethylsilyl)phenylboronic acid with a heterocyclic halide, a key step in the synthesis of certain Trk inhibitors.

Materials:

  • Heterocyclic bromide (1.0 eq)

  • 3-(Trimethylsilyl)phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the heterocyclic bromide (1.0 eq), 3-(trimethylsilyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), XPhos (0.1 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes while stirring.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl intermediate.

Yields: Typical yields for Suzuki-Miyaura coupling reactions of this nature range from 60% to 95%, depending on the specific substrates and optimization of reaction conditions.

Conclusion

3-(Trimethylsilyl)phenylboronic acid is a highly effective reagent in drug discovery, particularly for the synthesis of complex biaryl and heteroaryl structures through Suzuki-Miyaura cross-coupling. Its application in the development of potent Trk kinase inhibitors underscores its importance in modern medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents. The unique properties conferred by the trimethylsilyl group can be strategically exploited to enhance synthetic efficiency and explore novel chemical space in the pursuit of new medicines.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3-(Trimethylsilyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Among the myriad of methods available for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction has emerged as a particularly robust and versatile tool. This application note focuses on the utility of 3-(trimethylsilyl)phenylboronic acid as a key building block in the palladium-catalyzed synthesis of silylated biaryl compounds. The presence of the trimethylsilyl (TMS) group can enhance solubility, facilitate subsequent functionalization, and offer unique electronic properties to the target molecules.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (in this case, 3-(trimethylsilyl)phenylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple, forming the new biaryl C-C bond and regenerating the catalytically active Pd(0) species.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Product Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->Product Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 3-(trimethylsilyl)phenylboronic acid (Ar'-B(OH)2) Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., Na2CO3, K2CO3) Base->Ar-Pd(II)-Ar'(L2)

Suzuki-Miyaura Catalytic Cycle

Applications in Drug Development and Materials Science

Biaryl structures are prevalent in a wide range of pharmaceuticals, exhibiting activities from anti-inflammatory to anti-cancer. The introduction of a silicon-containing moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. The trimethylsilyl group can improve metabolic stability, enhance membrane permeability, and serve as a handle for further chemical modification or for the attachment of imaging agents. In materials science, silylated biaryls are of interest for the development of organic light-emitting diodes (OLEDs), liquid crystals, and organic semiconductors due to their unique photophysical and electronic properties.

Experimental Protocols

The following protocols are representative examples of Suzuki-Miyaura coupling reactions for the synthesis of biaryl compounds. While Protocol 1 provides a general procedure, Protocol 2 is adapted from a study on a closely related reaction involving a silyl-substituted aryl bromide and can serve as a specific starting point for optimization.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with 3-(trimethylsilyl)phenylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • 3-(trimethylsilyl)phenylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, THF/H₂O mixture)

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the aryl halide, 3-(trimethylsilyl)phenylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent to the reaction vessel.

  • Stir the reaction mixture at the desired temperature (typically ranging from 80 °C to 120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Adapted Procedure for the Synthesis of a Silylated Biaryl Compound [1]

This protocol is adapted from the work of Greiner et al. (2008) for the Suzuki-Miyaura coupling of a 4-silyl-bromobenzene with phenylboronic acid and can be used as a starting point for the reaction of an aryl halide with 3-(trimethylsilyl)phenylboronic acid.

Materials:

  • Aryl bromide (e.g., 4-bromo-N,N-dimethylaniline) (1.0 equiv)

  • 3-(trimethylsilyl)phenylboronic acid (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Sodium carbonate (Na₂CO₃) (1.5 equiv)

  • Solvent: N,N-Dimethylformamide (DMF) / Water (9:1)

  • Reaction vessel (Microwave vial or round-bottom flask)

  • Magnetic stirrer and heating source (Conventional or microwave)

  • Nitrogen atmosphere

Procedure:

  • In a reaction vessel, dissolve the aryl bromide (0.34 mmol) and 3-(trimethylsilyl)phenylboronic acid (0.68 mmol) in a mixture of DMF (4.5 mL) and water (0.5 mL).

  • To this solution, add sodium carbonate (0.51 mmol), palladium(II) acetate (0.01 mmol), and triphenylphosphine (0.02 mmol).

  • Stir the reaction mixture under a nitrogen atmosphere at 80 °C.

  • Monitor the reaction progress. Under conventional heating, the reaction may take several hours. Under microwave irradiation, the reaction time can be significantly shorter (e.g., 30 minutes).[1]

  • After completion, filter the reaction mixture and evaporate the volatile components.

  • Purify the crude product by flash column chromatography.

Data Presentation

The following table summarizes representative data for Suzuki-Miyaura coupling reactions of silyl-substituted aryl bromides with phenylboronic acid, which can be considered analogous to the reaction of aryl halides with 3-(trimethylsilyl)phenylboronic acid.[1]

EntryAryl BromideHeating MethodTime (h)Yield (%)
14-(Imidazol-1-ylmethyl)bromobenzene derivativeConventional2475
24-(Imidazol-1-ylmethyl)bromobenzene derivativeMicrowave0.582
34-(Imidazolium chloride-1-ylmethyl)bromobenzene derivativeConventional2478
44-(Imidazolium chloride-1-ylmethyl)bromobenzene derivativeMicrowave0.587

Data adapted from Greiner et al., The Open Organic Chemistry Journal, 2008, 2, 65-67.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of biaryl compounds using 3-(trimethylsilyl)phenylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents Weigh Reagents: - Aryl Halide - 3-(TMS)phenylboronic acid - Catalyst - Base solvent Add Degassed Solvent reagents->solvent react Heat and Stir under Inert Atmosphere solvent->react monitor Monitor Progress (TLC, GC-MS) react->monitor extract Extraction with Organic Solvent and Water monitor->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography analysis Characterization (NMR, MS) chromatography->analysis

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 3-(Trimethylsilyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-(trimethylsilyl)phenylboronic acid in various palladium-catalyzed cross-coupling reactions. This versatile reagent is a valuable building block in organic synthesis, particularly for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the trimethylsilyl group can enhance solubility and stability, offering potential advantages in certain synthetic applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. 3-(Trimethylsilyl)phenylboronic acid serves as an effective coupling partner with a variety of aryl and heteroaryl halides.

General Reaction Scheme:

Suzuki_Miyaura cluster_conditions reagents Ar-X + 3-(Me3Si)PhB(OH)2 product Ar-(3-Me3Si)Ph reagents->product conditions Pd Catalyst Base Solvent

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (0.5)NoneK₂CO₃Water/AcetoneRT0.598[1]
24-ChlorobiphenylPd(OAc)₂ (0.5)NoneK₂CO₃Water/AcetoneRT0.598[1]
34-BromoanisolePd(OH)₂ (N/A)NoneK₃PO₄Ethanol/Water65N/A>90[2]
41-Bromo-4-nitrobenzeneLaF₃·Pd nanocatalystNoneK₂CO₃Water70N/A95[3]
54-BromophenolLaF₃·Pd nanocatalystNoneK₂CO₃Water70N/A97[3]

Note: The data presented is for similar phenylboronic acids and serves as a representative guide. Optimization for 3-(trimethylsilyl)phenylboronic acid may be required.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with 3-(trimethylsilyl)phenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-(Trimethylsilyl)phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Water

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the aryl bromide (1.0 equiv), 3-(trimethylsilyl)phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a mixture of water and acetone (e.g., 3.5:3 v/v).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Under the inert atmosphere, add palladium(II) acetate (0.5 mol%).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines. While direct use of boronic acids as the aryl source in a traditional Buchwald-Hartwig amination is not standard, related nickel-catalyzed aminations activated by boronic esters have been reported.[4]

Conceptual Workflow for C-N Bond Formation

Buchwald_Hartwig_Concept ArylHalide Aryl Halide (Ar-X) Catalyst Pd or Ni Catalyst Ligand, Base ArylHalide->Catalyst Amine Amine (R2NH) Amine->Catalyst BoronicAcid 3-(Me3Si)PhB(OH)2 (Aryl Source Concept) BoronicAcid->Catalyst Activator/ Aryl Source Product Ar-N(R)2 or (3-Me3Si)Ph-N(R)2 Catalyst->Product

Caption: Conceptual workflow for palladium- or nickel-catalyzed amination.

Representative Conditions for Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aryl ChlorideAnilinePd₂(dba)₃ (0.25)Ylide-Phosphine L1 (0.5)KOtBuTolueneRT1>95[5]
2Aryl BromideAmmoniaPd-G3 dimer/KPhosKPhosKOHDioxane/WaterRTN/AHigh Selectivity[6]
3Aryl MesylateArylaminePd/CM-phosCM-phosN/AN/AN/AGood to Excellent[7]

Note: These conditions are for general Buchwald-Hartwig aminations and would require significant adaptation and optimization for a reaction involving 3-(trimethylsilyl)phenylboronic acid as an aryl source or activator.

Experimental Protocol: General Buchwald-Hartwig Amination

This is a generalized protocol for the amination of an aryl chloride.

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.25 mol%)

  • Ylide-substituted phosphine ligand (e.g., L1) (0.5 mol%)

  • Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Toluene (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (e.g., Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv), amine (1.2 equiv), and potassium tert-butoxide (1.5 equiv) to a Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.25 mol%) and the phosphine ligand (0.5 mol%) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the tube and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Heck Reaction

The Heck reaction couples an unsaturated halide or triflate with an alkene. While arylboronic acids are not the typical aryl source for the classic Heck reaction, Heck-type reactions using arylboronic acids have been developed.

Catalytic Cycle of a Heck-Type Reaction

Heck_Type_Cycle Pd0 Pd(0) OxAdd Oxidative Addition (Aryl Source) Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl AlkeneCoord Alkene Coordination PdII_Alkene Aryl-Pd(II)-Alkene AlkeneCoord->PdII_Alkene MigInsert Migratory Insertion PdII_Alkyl Alkyl-Pd(II)-H MigInsert->PdII_Alkyl BetaElim β-Hydride Elimination RedElim Reductive Elimination Product Substituted Alkene BetaElim->Product RedElim->Pd0 PdII_Aryl->AlkeneCoord PdII_Alkene->MigInsert PdII_Alkyl->BetaElim PdII_Alkyl->RedElim Sonogashira_Workflow Start Start Materials: Aryl Halide, Terminal Alkyne Catalysis Palladium Catalyst Copper Co-catalyst Amine Base Start->Catalysis Reaction Reaction under Inert Atmosphere Catalysis->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Aryl-Alkyne Product Purification->Product

References

Application Notes and Protocols for Creating Chemical Libraries with 3-(Trimethylsilyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Trimethylsilyl)phenylboronic acid is a versatile and valuable building block in modern medicinal chemistry, particularly for the construction of diverse chemical libraries for drug discovery. Its unique structural features, most notably the presence of the trimethylsilyl (TMS) group, offer distinct advantages in the synthesis of biaryl and related scaffolds, which are prevalent in a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of 3-(trimethylsilyl)phenylboronic acid in the creation of chemical libraries, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction.

The TMS group enhances the solubility of the boronic acid in organic solvents and can improve its stability, making it an excellent reagent for high-throughput synthesis.[1] These properties, combined with its ability to readily participate in palladium-catalyzed cross-coupling reactions, allow for the efficient and reliable generation of novel compounds for screening and lead optimization.[2]

Applications in Chemical Library Synthesis

The primary application of 3-(trimethylsilyl)phenylboronic acid in library synthesis is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction enables the facile connection of the 3-(trimethylsilyl)phenyl moiety to a wide array of aryl and heteroaryl halides. By employing a diverse set of halide building blocks, vast and structurally rich chemical libraries can be rapidly assembled.

Advantages of Using 3-(Trimethylsilyl)phenylboronic Acid:

  • Enhanced Solubility: The lipophilic TMS group improves solubility in common organic solvents used in synthesis.[1]

  • Increased Stability: The silyl group can confer greater stability to the boronic acid, reducing degradation and improving reaction consistency.[1]

  • Versatility: It can be coupled with a broad range of aryl and heteroaryl halides, allowing for extensive diversification of the chemical library.[3]

  • Potential for Post-Coupling Modification: The TMS group can potentially be further functionalized, although it is often retained in the final compounds to modulate physicochemical properties.

Experimental Protocols

The following protocols provide a general framework for the use of 3-(trimethylsilyl)phenylboronic acid in the synthesis of a biaryl chemical library via the Suzuki-Miyaura cross-coupling reaction. Optimization of these conditions may be necessary for specific substrates.

Protocol 1: Microscale Parallel Synthesis in 96-Well Plates

This protocol is suitable for the rapid generation of a small library of compounds for initial screening.

Materials:

  • 3-(Trimethylsilyl)phenylboronic acid

  • A diverse library of aryl or heteroaryl bromides (e.g., substituted phenyl bromides, pyridyl bromides, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Nitrogen or Argon)

  • Automated liquid handler (optional)

  • High-throughput purification system (e.g., preparative HPLC-MS)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of 3-(trimethylsilyl)phenylboronic acid in the chosen solvent.

    • Prepare 0.1 M stock solutions of each aryl/heteroaryl bromide in the same solvent.

    • Prepare a 1 M aqueous solution of the chosen base.

    • Prepare a stock solution of the palladium catalyst (e.g., 0.01 M in the reaction solvent).

  • Reaction Setup (in a 96-well plate):

    • To each well, add the aryl/heteroaryl bromide stock solution (100 µL, 0.01 mmol, 1.0 equiv.).

    • Add the 3-(trimethylsilyl)phenylboronic acid stock solution (60 µL, 0.012 mmol, 1.2 equiv.).

    • Add the aqueous base solution (20 µL, 0.02 mmol, 2.0 equiv.).

    • Add the palladium catalyst stock solution (10 µL, 0.0001 mmol, 1 mol%).

    • Seal the 96-well plate with a sealing mat.

  • Reaction Execution:

    • Place the sealed plate in a pre-heated reaction block (typically 80-100 °C).

    • Stir the reactions for 4-12 hours (reaction time should be optimized).

  • Work-up and Analysis:

    • Cool the reaction plate to room temperature.

    • Add a suitable organic solvent (e.g., ethyl acetate, 500 µL) and water (500 µL) to each well.

    • Seal and shake the plate to partition the components.

    • Allow the layers to separate.

    • Take an aliquot from the organic layer for analysis by LC-MS to determine reaction completion and product purity.

  • Purification:

    • Purify the desired products from the organic layer using a high-throughput purification system.

Protocol 2: General Procedure for Scale-Up Synthesis

This protocol is suitable for synthesizing a larger quantity of a specific library member for further biological evaluation.

Materials:

  • 3-(Trimethylsilyl)phenylboronic acid (1.2 equiv.)

  • Aryl or heteroaryl bromide (1.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv.)

  • Toluene and water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the aryl bromide, 3-(trimethylsilyl)phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Add degassed toluene and water (typically a 5:1 to 10:1 ratio).

  • Reaction Execution:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure biaryl compound.

Data Presentation

The following table provides representative, albeit generalized, data for the Suzuki-Miyaura coupling of a phenylboronic acid with various aryl bromides. Specific yields for 3-(trimethylsilyl)phenylboronic acid would require experimental determination.

Aryl Bromide PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O (5:1)1001285-95
1-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)90690-98
2-BromopyridinePd(PPh₃)₄ (5)-Na₂CO₃ (2.0)Toluene/EtOH/H₂O (4:1:1)85875-85
3-BromobenzonitrilePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1001080-90

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical high-throughput workflow for the synthesis and screening of a chemical library using 3-(trimethylsilyl)phenylboronic acid.

G cluster_synthesis Library Synthesis cluster_analysis Analysis & Purification cluster_screening Biological Screening reagent_prep Reagent Preparation (Stock Solutions) reaction_setup Automated Reaction Setup (96-Well Plate) reagent_prep->reaction_setup reaction Parallel Synthesis (Heating & Stirring) reaction_setup->reaction workup High-Throughput Work-up (LLE) reaction->workup analysis LC-MS Analysis (Purity & Identity) workup->analysis purification Preparative HPLC-MS (Purification) analysis->purification qc Quality Control purification->qc plate_prep Assay Plate Preparation qc->plate_prep screening High-Throughput Screening (HTS) plate_prep->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation hit_id->hit_val

High-throughput chemical library synthesis and screening workflow.
Illustrative Signaling Pathway: Kinase Inhibition

While specific biological targets for libraries derived from 3-(trimethylsilyl)phenylboronic acid are not extensively documented in publicly available literature, biaryl scaffolds are common motifs in kinase inhibitors. The following diagram illustrates a generic kinase signaling pathway that could be targeted by such a library.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) ras Ras receptor->ras activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription activates inhibitor Biaryl Kinase Inhibitor (From Library) inhibitor->raf inhibits gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression ligand Growth Factor ligand->receptor

References

3-(trimethylsilyl)phenylboronic acid: A Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(trimethylsilyl)phenylboronic acid is a versatile organoboron compound that has emerged as a crucial building block in the synthesis of advanced materials. Its unique structure, featuring both a reactive boronic acid moiety and a sterically influential trimethylsilyl group, allows for its application in a diverse range of fields, including organic electronics, fluorescent sensors, and targeted drug delivery systems. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex organic molecules.[1] Simultaneously, the trimethylsilyl group can enhance solubility in organic solvents and influence the photophysical and electronic properties of the resulting materials.

This document provides detailed application notes and experimental protocols for the use of 3-(trimethylsilyl)phenylboronic acid in the development of advanced materials. The information is intended to guide researchers in harnessing the potential of this valuable synthetic tool.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(trimethylsilyl)phenylboronic acid is presented in the table below.

PropertyValueReference
CAS Number 177171-16-3[2]
Molecular Formula C₉H₁₅BO₂Si[2]
Molecular Weight 194.11 g/mol [2]
Appearance White to off-white crystalline powder[1]
Melting Point 145 - 150 °C[1]
Solubility Soluble in many organic solvents[1]

Application 1: Synthesis of Advanced Organic Electronic Materials via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryls, conjugated polymers, and other functional organic materials used in applications such as Organic Light-Emitting Diodes (OLEDs). 3-(trimethylsilyl)phenylboronic acid serves as an excellent coupling partner in these reactions, contributing a phenyl group with a bulky trimethylsilyl substituent that can enhance the performance and processability of the final material.

General Workflow for Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow Reactants Reactants (Aryl Halide, Boronic Acid) Setup Reaction Setup (Solvent, Base, Catalyst) Reactants->Setup Combine Reaction Reaction (Heating, Stirring) Setup->Reaction Initiate Workup Work-up (Extraction, Washing) Reaction->Workup Quench Purification Purification (Chromatography) Workup->Purification Isolate Crude Product Final Product Purification->Product Isolate Pure

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of 4-methoxy-3'-(trimethylsilyl)-1,1'-biphenyl

This protocol details the synthesis of a biaryl compound using 3-(trimethylsilyl)phenylboronic acid and 4-bromoanisole as coupling partners.

Materials:

  • 3-(trimethylsilyl)phenylboronic acid

  • 4-bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine 3-(trimethylsilyl)phenylboronic acid (1.2 equivalents), 4-bromoanisole (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (0.02 equivalents), and tricyclohexylphosphine (0.04 equivalents).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Stir the mixture vigorously at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-methoxy-3'-(trimethylsilyl)-1,1'-biphenyl.

Quantitative Data:

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids. While specific data for the 3-(trimethylsilyl) derivative is not always available, these provide a general guideline.

Aryl HalidePhenylboronic Acid DerivativeCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-bromoanisolePhenylboronic acidPd-bpydc-NdVariousDioxane/H₂O1001-2485-98[3]
4-silyl-bromobenzenesPhenylboronic acidPd(PPh₃)₄Na₂CO₃DMF/H₂O800.5-24~50 (MW)[4]

Application 2: Development of Fluorescent Sensors

Phenylboronic acids are widely employed in the design of fluorescent sensors, particularly for the detection of saccharides like glucose.[5][6][7] The principle relies on the reversible formation of a boronate ester between the boronic acid and the cis-diol of a sugar, which modulates the fluorescence properties of an attached fluorophore. The trimethylsilyl group on the phenyl ring can influence the sensor's sensitivity and selectivity.

Signaling Mechanism of a Phenylboronic Acid-Based Fluorescent Sensor

The interaction between a phenylboronic acid-based sensor and a diol-containing analyte, leading to a change in fluorescence, is depicted below.

Sensor_Mechanism cluster_0 Sensor System cluster_1 Binding Event Sensor Fluorophore-PBA (Fluorescent) Complex Fluorophore-PBA-Analyte Complex (Altered Fluorescence) Sensor->Complex Binds to Analyte Analyte (e.g., Glucose) Analyte->Complex Binds to Signal Fluorescence Signal Change (Detection) Complex->Signal Results in Nanoparticle_Functionalization Start 3-(trimethylsilyl)phenylboronic acid Modification Chemical Modification (e.g., introduction of -COOH or -NH2) Start->Modification Activated Activated Boronic Acid Derivative Modification->Activated Conjugation Conjugation Reaction (e.g., EDC/NHS coupling) Activated->Conjugation Nanoparticle Nanoparticle (e.g., Silica, Polymer) Nanoparticle->Conjugation Final Functionalized Nanoparticle Conjugation->Final

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(trimethylsilyl)phenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-(trimethylsilyl)phenylboronic acid with a variety of aryl halides. This reaction is a powerful tool for the synthesis of functionalized biaryl compounds containing a trimethylsilyl group, a versatile moiety in organic synthesis and medicinal chemistry. The trimethylsilyl group can serve as a directing group, a steric controller, or a precursor for further functionalization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst and a base. This methodology is widely employed in the pharmaceutical industry and materials science due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

This document outlines the general reaction conditions, a detailed experimental protocol, and a summary of expected outcomes for the coupling of 3-(trimethylsilyl)phenylboronic acid with various aryl halides, including those bearing electron-donating and electron-withdrawing groups.

Data Presentation: Reaction Conditions and Expected Yields

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and expected yields for the coupling of 3-(trimethylsilyl)phenylboronic acid with representative aryl halides. The data is compiled from analogous reactions in the literature and represents typical outcomes.[1]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃ (2)DMF/H₂O (4:1)801285-95
24-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (5:1)100880-90
34-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene/H₂O (10:1)110690-98
41-Bromo-4-nitrobenzenePdCl₂(dppf) (3)-K₂CO₃ (2)THF/H₂O (4:1)701288-96
52-BromopyridinePd(PPh₃)₄ (4)-Na₂CO₃ (2)DMF/H₂O (4:1)901675-85
61-Iodo-2-methylbenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane/H₂O (5:1)1001070-80

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of 3-(trimethylsilyl)phenylboronic acid with an aryl bromide. This procedure can be adapted for other aryl halides, but optimization of the catalyst, ligand, base, and reaction temperature may be necessary.

Materials:

  • 3-(trimethylsilyl)phenylboronic acid (1.1 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF/H₂O, 4:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.1 mmol), palladium catalyst (0.03 mmol), and sodium carbonate (2.0 mmol) under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed DMF (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X_L2 Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X_L2 Oxidative Addition (Ar-X) Ar-Pd(II)-OR'_L2 Ligand Exchange Intermediate Ar-Pd(II)-X_L2->Ar-Pd(II)-OR'_L2 Ligand Exchange (Base) Ar-Pd(II)-Ar'_L2 Transmetalation Intermediate Ar-Pd(II)-OR'_L2->Ar-Pd(II)-Ar'_L2 Transmetalation (Ar'B(OH)₂) Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'_L2->Ar-Ar' Experimental_Workflow reagents 1. Combine Reactants: - Aryl Halide - 3-(TMS)phenylboronic acid - Pd Catalyst - Base inert 2. Inert Atmosphere: Evacuate & backfill with Ar/N₂ reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat and Stir solvent->reaction workup 5. Aqueous Work-up reaction->workup purification 6. Column Chromatography workup->purification product Pure Biaryl Product purification->product

References

Application Note 1: High-Throughput Screening for Novel Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[1][2][3] Kinase inhibitors have emerged as a highly successful class of targeted therapies in oncology, with numerous drugs approved by the FDA.[1] This application note provides a detailed protocol for a high-throughput screening (HTS) campaign to identify novel inhibitors of a specific receptor tyrosine kinase (RTK), a key player in cancer progression.

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

RTKs are cell surface receptors that, upon binding to a ligand such as a growth factor, dimerize and autophosphorylate on specific tyrosine residues within their intracellular domain. This autophosphorylation creates docking sites for downstream signaling proteins, initiating intracellular signaling cascades that ultimately drive cellular responses like proliferation and survival.[2][3] The diagram below illustrates a simplified RTK signaling pathway, a common target for kinase inhibitors.

RTK_Signaling_Pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK 1. Binding & Dimerization RTK->RTK ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream 3. Signal Transduction ATP ATP ATP->RTK Phosphate Source Cellular_Response Cell Proliferation, Survival, Angiogenesis Downstream->Cellular_Response 4. Pathway Activation Inhibitor Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Protocol: High-Throughput Screening (HTS) for RTK Inhibitors

HTS is a drug discovery process that leverages automation to rapidly test the biochemical activity of a large number of compounds against a biological target.[4] The goal is to identify "hits" that modulate the target's activity in the desired way.[4]

1. Objective: To identify small molecule inhibitors of a target RTK from a large compound library using an in vitro biochemical assay.

2. Materials & Reagents:

  • Compound Library: A collection of small molecules dissolved in DMSO.

  • Microplates: 384-well, low-volume, black, opaque plates.

  • Reagents:

    • Recombinant human RTK enzyme.

    • Poly-Glu-Tyr (4:1) peptide substrate.

    • Adenosine-5'-triphosphate (ATP).

    • Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Detection Reagent: (e.g., ADP-Glo™ Kinase Assay kit, Promega).

    • Positive Control: A known inhibitor of the target RTK (e.g., Sunitinib, Sorafenib).[2]

    • Negative Control: DMSO.

  • Equipment:

    • Automated liquid handling system.[5]

    • Plate reader capable of luminescence detection.[4]

    • Plate shaker.

    • Incubator.

3. HTS Workflow:

HTS_Workflow High-Throughput Screening (HTS) Workflow for Kinase Inhibitors cluster_prep 1. Assay Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A1 Dispense Compound Library, Positive/Negative Controls into 384-well plates A2 Add RTK Enzyme and Peptide Substrate Mixture A1->A2 B1 Incubate Briefly (Pre-incubation) A2->B1 B2 Add ATP to Initiate Kinase Reaction B1->B2 B3 Incubate at Room Temp (e.g., 60 minutes) B2->B3 C1 Add ADP-Glo™ Reagent I (Stops reaction, depletes ATP) B3->C1 C2 Incubate C1->C2 C3 Add ADP-Glo™ Reagent II (Converts ADP to ATP, generates luminescence) C2->C3 C4 Incubate C3->C4 C5 Read Luminescence on Plate Reader C4->C5 D1 Calculate % Inhibition C5->D1 D2 Determine Z'-factor for Assay Quality D1->D2 D3 Identify 'Hits' based on Inhibition Threshold D2->D3

Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitors.

4. Detailed Procedure:

  • Step 1: Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate. Dispense positive control and negative control (DMSO) into designated wells.

  • Step 2: Enzyme/Substrate Addition: Add 5 µL of a solution containing the RTK enzyme and peptide substrate in assay buffer to all wells.

  • Step 3: Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature.

  • Step 4: Reaction Initiation: Add 5 µL of ATP solution (at a concentration near the Km for the enzyme) in assay buffer to all wells to start the kinase reaction. The final compound concentration is typically 10 µM.

  • Step 5: Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Step 6: Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent I to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes.

  • Step 7: Signal Generation: Add 10 µL of ADP-Glo™ Reagent II to each well. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal proportional to kinase activity. Incubate for 30 minutes.

  • Step 8: Data Acquisition: Read the luminescence signal on a compatible plate reader.

5. Data Analysis & Hit Identification:

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

  • Assay Quality Control (Z'-factor): The Z'-factor is calculated to assess the quality and robustness of the assay. A Z' value greater than 0.5 is considered excellent for HTS.[5][6]

    • Z' = 1 - (3 * (SD_NegativeControl + SD_PositiveControl)) / |Mean_NegativeControl - Mean_PositiveControl|

  • Hit Selection: Compounds that exhibit an inhibition level above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary "hits" for further confirmation and characterization.

Quantitative Data Summary

Following primary screening and hit confirmation, dose-response experiments are performed to determine the potency (IC50) of the confirmed hits.

Compound IDTarget KinaseIC50 (nM)Assay Method
Sunitinib VEGFR29Homogeneous Time-Resolved Fluorescence (HTRF)
Sorafenib VEGFR290HTRF
Crizotinib c-Met8Luminescence-based
Repotrectinib ROS1<1Cellular Assay
Hit Compound A Target RTK250ADP-Glo™
Hit Compound B Target RTK1,200ADP-Glo™
Hit Compound C Target RTK85ADP-Glo™

Data is illustrative. IC50 values for known drugs are sourced from literature.[2][7]

Application Note 2: Evaluating Herbicides Targeting Amino Acid Biosynthesis

Introduction

The biosynthesis of essential amino acids is a metabolic pathway found in plants and microorganisms but absent in animals. This makes the enzymes within these pathways ideal targets for the development of selective herbicides with low mammalian toxicity.[8][9][10] Several major classes of commercial herbicides, including glyphosate and acetolactate synthase (ALS) inhibitors (e.g., sulfonylureas, imidazolinones), act by blocking specific steps in amino acid synthesis.[8][9] This application note describes the branched-chain amino acid pathway and provides a protocol for evaluating the efficacy of novel ALS-inhibiting herbicides.

Biochemical Pathway: Branched-Chain Amino Acid Synthesis

Branched-chain amino acids (BCAAs) — valine, leucine, and isoleucine — are essential for protein synthesis and plant growth. Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is the first key enzyme in this pathway. Inhibition of ALS leads to a deficiency in these critical amino acids, which rapidly halts cell division and plant growth, eventually leading to plant death.[10]

BCAA_Pathway Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway cluster_pathway Pathway Steps Pyruvate 2x Pyruvate ALS Acetolactate Synthase (ALS / AHAS) Pyruvate->ALS Threonine Threonine Threonine->ALS Intermediates Pathway Intermediates ALS->Intermediates Growth_Inhibition Inhibition of Cell Division & Growth Valine Valine Intermediates->Valine Leucine Leucine Intermediates->Leucine Isoleucine Isoleucine Intermediates->Isoleucine Herbicide ALS-Inhibiting Herbicide Herbicide->ALS Inhibition

Caption: Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

Experimental Protocol: Whole-Plant Greenhouse Efficacy Assay

This protocol details a method for assessing the post-emergence herbicidal activity of experimental compounds on a target weed species.

1. Objective: To determine the dose-dependent efficacy of potential herbicides on whole plants under controlled greenhouse conditions.[11]

2. Materials & Equipment:

  • Test Plants: Target weed species (e.g., Amaranthus retroflexus, Pigweed) and a crop species (e.g., Zea mays, Corn) grown in pots to the 2-4 leaf stage.

  • Test Compounds: Experimental herbicides and a commercial standard (e.g., Chlorsulfuron).

  • Formulation Blank: A solution containing all spray components except the active ingredient.

  • Spray Chamber: An enclosed chamber that provides uniform application of spray solutions to plants.

  • Greenhouse: A controlled environment with regulated temperature, light, and humidity.

3. Procedure:

  • Step 1: Plant Propagation: Grow plants from seed in a suitable soil mix in individual pots. Maintain in a greenhouse until they reach the desired growth stage (e.g., 2-4 true leaves).

  • Step 2: Compound Preparation: Prepare stock solutions of test compounds in an appropriate solvent. Create a series of dilutions and formulate them into a sprayable solution, often containing surfactants to aid in leaf wetting. Prepare a commercial standard and a formulation blank (untreated control) in the same manner.

  • Step 3: Herbicide Application: Arrange the pots in the spray chamber. Apply the herbicide solutions at a constant pressure and volume to ensure uniform coverage. Application rates are typically expressed in grams of active ingredient per hectare (g a.i./ha).

  • Step 4: Incubation: After treatment, transfer the plants back to the greenhouse. Arrange them in a randomized complete block design to minimize environmental variability.

  • Step 5: Efficacy Evaluation: Assess the plants for injury at set time points (e.g., 3, 7, and 14 days after treatment). Use a visual rating scale from 0% to 100%, where 0% represents no visible effect and 100% represents complete plant death.

  • Step 6: Data Collection: In addition to visual injury ratings, quantitative data such as plant height or fresh/dry weight can be collected at the final time point.

4. Data Analysis: The visual injury data is analyzed using statistical software to determine the dose required to cause 50% growth inhibition (GR50) or 50% lethality (LD50). This allows for the quantitative comparison of the potency of different compounds.

Quantitative Data Summary

The table below presents illustrative efficacy data for several ALS-inhibiting herbicides against different plant species.

Herbicide ClassActive IngredientApplication Rate (g a.i./ha)Weed Species% Control (14 DAT)
Sulfonylurea Chlorsulfuron20Amaranthus retroflexus95
Sulfonylurea Rimsulfuron15Setaria faberi92
Imidazolinone Imazapyr100Cyperus esculentus88
Triazolopyrimidine Flumetsulam50Abutilon theophrasti90
Experimental A Compound 10150Amaranthus retroflexus75
Experimental B Compound 20550Amaranthus retroflexus91

DAT = Days After Treatment. Data is for illustrative purposes.

Application Note 3: Synthesis and Antifungal Screening of Pyrazole Derivatives

Introduction

Pyrazole derivatives are a vital class of nitrogen-containing heterocyclic compounds that form the structural core of many successful agrochemical fungicides.[12] Commercial examples like Pyraclostrobin demonstrate broad-spectrum activity by inhibiting mitochondrial respiration in fungi.[13] The fungicidal activity of pyrazole analogues can be significantly influenced by the nature and position of substituents on the pyrazole ring.[14] This has led to extensive research into the synthesis of novel derivatives to discover compounds with enhanced efficacy.[12][14] This application note outlines a general synthetic route for pyrazole carboxamides and a protocol for their in vitro evaluation against common plant pathogenic fungi.

Logical Workflow: Synthesis and Evaluation of Pyrazole Fungicides

The discovery of new fungicides is a systematic process that begins with chemical synthesis based on rational design or scaffold hopping, followed by rigorous biological screening to identify promising candidates and establish structure-activity relationships (SAR).

Fungicide_Dev_Workflow Workflow for Pyrazole Fungicide Development A Design & Synthesis of Pyrazole Derivatives B Structural Confirmation (NMR, MS, etc.) A->B C In Vitro Antifungal Screening (Mycelium Growth Assay) B->C D Data Analysis: Calculate % Inhibition & EC50 C->D E Structure-Activity Relationship (SAR) Analysis D->E E->A Iterative Design F Lead Compound Identification E->F G Further Optimization (Greenhouse/Field Trials) F->G

Caption: Workflow for Pyrazole Fungicide Development.

Protocol: Synthesis of a 1,3-Dimethyl-N-phenyl-1H-pyrazole-4-carboxamide

This protocol is a representative example of synthesizing a pyrazole carboxamide, a common scaffold in fungicides.[15]

1. Objective: To synthesize a target pyrazole carboxamide via the acylation of an amine with a pyrazole acid chloride.

2. Reaction Scheme:

  • Step 1: Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate is saponified with NaOH.

  • Step 2: The resulting pyrazole-4-carboxylic acid is acidified.

  • Step 3: The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂).

  • Step 4: The acid chloride is reacted with a substituted amine (e.g., aniline) to yield the final amide product.

3. Materials & Reagents:

  • 1,3-dimethyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

4. Procedure:

  • Step 1: Acid Chloride Formation: To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 mmol) in dry DCM (10 mL), add thionyl chloride (1.2 mmol) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2 hours.[15]

  • Step 2: Amide Formation: Cool the reaction mixture back to 0 °C. In a separate flask, dissolve aniline (1.0 mmol) and triethylamine (1.5 mmol) in dry DCM (5 mL). Add this amine solution dropwise to the acid chloride solution.

  • Step 3: Reaction & Workup: Stir the reaction mixture at room temperature overnight. After completion (monitored by TLC), wash the mixture sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Step 4: Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the pure pyrazole carboxamide.

  • Step 5: Characterization: Confirm the structure of the synthesized compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.[14]

Protocol: In Vitro Antifungal Efficacy Assay (Mycelium Growth Rate Method)

This method is used to evaluate the ability of synthesized compounds to inhibit the growth of pathogenic fungi.[12][15]

1. Objective: To determine the percent inhibition of mycelial growth of various phytopathogenic fungi by the synthesized pyrazole derivatives.

2. Materials:

  • Fungal Strains: e.g., Botrytis cinerea, Rhizoctonia solani, Valsa mali, Fusarium oxysporum.[14]

  • Growth Medium: Potato Dextrose Agar (PDA).

  • Test Compounds: Synthesized pyrazole derivatives dissolved in DMSO.

  • Positive Control: A commercial fungicide (e.g., Carbendazim or Pyraclostrobin).[13][15]

  • Petri Dishes: Sterile, 90 mm diameter.

  • Sterile Cork Borer: 5 mm diameter.

3. Procedure:

  • Step 1: Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Cool the medium to 50-60 °C.

  • Step 2: Compound Addition: Add the test compound stock solution to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Add an equivalent amount of DMSO to the negative control plates. Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Step 3: Fungal Inoculation: Use a sterile cork borer to cut a 5 mm mycelial disc from the edge of an actively growing fungal colony. Place the disc, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Step 4: Incubation: Seal the plates and incubate them in the dark at a suitable temperature (e.g., 25 ± 1 °C) until the fungal growth in the control plates nearly covers the entire plate.

  • Step 5: Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

4. Data Analysis:

  • Percent Inhibition Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = ((C - T) / C) * 100

    • Where:

      • C = Average diameter of the mycelial colony in the control group.

      • T = Average diameter of the mycelial colony in the treated group.

  • EC50 Determination: For active compounds, conduct further tests with a range of concentrations to determine the Effective Concentration required to inhibit 50% of growth (EC50).

Quantitative Data Summary

The table below shows illustrative antifungal screening results for a series of synthesized pyrazole derivatives.

Compound IDR¹ GroupR² GroupBotrytis cinerea (% Inhibition @ 50 µg/mL)Rhizoctonia solani (% Inhibition @ 50 µg/mL)Valsa mali (% Inhibition @ 50 µg/mL)
PZ-01 -CH₃-H45.255.138.7
PZ-02 -CH₃-Cl88.592.381.4
PZ-03 -CH₃-CF₃91.395.685.2
PZ-04 -CF₃-H60.168.955.3
PZ-05 -CF₃-Cl93.798.290.6
Carbendazim (Control)(Control)99.135.498.5

Data is illustrative and based on typical results from SAR studies.[14][15]

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 3-(trimethylsilyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(trimethylsilyl)phenylboronic acid in Suzuki coupling reactions. The information is designed to help improve reaction yields and overcome common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with 3-(trimethylsilyl)phenylboronic acid is giving a low yield. What are the most common causes?

A1: Low yields in Suzuki couplings with 3-(trimethylsilyl)phenylboronic acid can stem from several factors. The most common issues include:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. For sterically hindered or electronically deactivated aryl halides, a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), may be required.

  • Suboptimal Base or Solvent: The base plays a critical role in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often effective. The solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, must be optimized for the specific substrates.

  • Presence of Oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid, reducing the yield of the desired product.

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom. It can be promoted by high temperatures and certain basic conditions.

  • Impure Reagents: The purity of the 3-(trimethylsilyl)phenylboronic acid, aryl halide, and solvents is paramount for a successful reaction.

Q2: I am observing a significant amount of homocoupling product of 3-(trimethylsilyl)phenylboronic acid. How can I minimize this side reaction?

A2: Homocoupling is often a result of oxygen in the reaction mixture. To minimize its formation:

  • Thorough Degassing: Ensure that the solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the mixture.

  • Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ which require in situ reduction.

  • Controlled Addition of Reagents: Slow addition of the boronic acid to the reaction mixture can sometimes help to minimize its homocoupling.

Q3: Is the trimethylsilyl (TMS) group on the phenylboronic acid stable under typical Suzuki coupling conditions?

A3: The aryl-carbon-silicon (C-Si) bond in 3-(trimethylsilyl)phenylboronic acid is generally robust and stable under the neutral to basic conditions typically employed in Suzuki coupling reactions. Cleavage of the TMS group (desilylation) is not a commonly reported side reaction under standard Suzuki protocols. However, highly acidic or basic conditions, especially at elevated temperatures for prolonged periods, could potentially lead to some degradation. It is always advisable to monitor the reaction for any potential loss of the TMS group, for instance, by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis of the crude reaction mixture.

Q4: What is the best way to purify the trimethylsilyl-substituted biaryl product?

A4: The purification of the final product can typically be achieved by standard techniques:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is usually performed to remove the inorganic base and other water-soluble byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution with a non-polar solvent system, such as hexanes and ethyl acetate, is often effective in separating the desired biaryl from unreacted starting materials and byproducts. The trimethylsilyl group generally increases the lipophilicity of the molecule, which should be considered when choosing the solvent system.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective final purification step to obtain highly pure material.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the Suzuki coupling of 3-(trimethylsilyl)phenylboronic acid with various aryl bromides. Please note that these are representative examples, and optimization may be necessary for different substrates.

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012~85-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O (4:1)8516~80-90
2-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)1,4-Dioxane11024~75-85
1-Bromo-3,5-dimethylbenzenePd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF/H₂O (9:1)9018~88-98

Experimental Protocols

Standard Protocol for Suzuki Coupling

This protocol is a general starting point for the Suzuki coupling of 3-(trimethylsilyl)phenylboronic acid with an aryl bromide.

Materials:

  • 3-(trimethylsilyl)phenylboronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio, 10 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of H₂O) to the flask via syringe.

  • Bubble the inert gas through the stirred solution for 15-20 minutes to ensure complete degassing.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Optimized Protocol for Challenging Substrates

This protocol is recommended for less reactive or sterically hindered aryl halides.

Materials:

  • 3-(trimethylsilyl)phenylboronic acid (1.5 mmol)

  • Aryl halide (e.g., aryl chloride or hindered aryl bromide) (1.0 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.5 mmol)

  • Solvent (e.g., t-BuOH/H₂O in a 10:1 ratio, 11 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow steps 1-3 of the standard protocol, using the specified reagents.

  • Add the degassed solvent mixture (10 mL of t-BuOH and 1 mL of H₂O) to the flask.

  • Degas the solution as described in the standard protocol.

  • Add the palladium pre-catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction to a higher temperature if necessary (e.g., 110 °C) and monitor the reaction.

  • Follow the workup and purification steps as outlined in the standard protocol.

Visualizations

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd BoronicAcid Ar'B(OH)₂ (3-(TMS)phenylboronic acid) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckCatalyst Is the catalyst system optimal for the substrate? Start->CheckCatalyst ChangeCatalyst Use a more active catalyst (e.g., with bulky, electron-rich ligands) CheckCatalyst->ChangeCatalyst No CheckBaseSolvent Are the base and solvent conditions optimized? CheckCatalyst->CheckBaseSolvent Yes ChangeCatalyst->CheckBaseSolvent ChangeBaseSolvent Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (Dioxane, Toluene, DMF) CheckBaseSolvent->ChangeBaseSolvent No CheckDegassing Was the reaction mixture thoroughly degassed? CheckBaseSolvent->CheckDegassing Yes ChangeBaseSolvent->CheckDegassing ImproveDegassing Improve degassing procedure (e.g., freeze-pump-thaw cycles) CheckDegassing->ImproveDegassing No CheckPurity Are all reagents and solvents of high purity? CheckDegassing->CheckPurity Yes ImproveDegassing->CheckPurity PurifyReagents Purify starting materials and use anhydrous solvents CheckPurity->PurifyReagents No Success Improved Yield CheckPurity->Success Yes PurifyReagents->Success

Caption: A troubleshooting workflow for improving yields in Suzuki coupling.

Side_Reactions SuzukiCoupling Desired Suzuki Coupling Product Ar-Ar' SuzukiCoupling->Product ArylHalide Ar-X ArylHalide->SuzukiCoupling BoronicAcid Ar'B(OH)₂ BoronicAcid->SuzukiCoupling Protodeboronation Protodeboronation BoronicAcid->Protodeboronation + H⁺ Homocoupling Homocoupling BoronicAcid->Homocoupling + O₂ / Pd catalyst SideReactions Potential Side Reactions ProtodeboronationProduct Ar'-H Protodeboronation->ProtodeboronationProduct HomocouplingProduct Ar'-Ar' Homocoupling->HomocouplingProduct

Caption: Common side reactions in Suzuki-Miyaura coupling.

Technical Support Center: Minimizing Protodeboronation of 3-(trimethylsilyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of protodeboronation of 3-(trimethylsilyl)phenylboronic acid in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for 3-(trimethylsilyl)phenylboronic acid?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of 3-(trimethylsilyl)phenylboronic acid, this leads to the formation of trimethyl(phenyl)silane, consuming the starting material and consequently lowering the yield of the desired product. This side reaction complicates the purification process due to the presence of this significant byproduct.[2]

Q2: How does the trimethylsilyl (TMS) group on the phenyl ring affect the susceptibility to protodeboronation?

A2: The trimethylsilyl (TMS) group is generally considered to be weakly electron-donating or electronically neutral. The electronic nature of substituents on the aryl ring can influence the rate of protodeboronation. While arylboronic acids with strongly electron-withdrawing groups are particularly susceptible to base-catalyzed protodeboronation, the impact of a TMS group is expected to be less pronounced.[3] However, protodeboronation can still occur under unfavorable reaction conditions.

Q3: What are the primary factors that promote the protodeboronation of arylboronic acids?

A3: Several factors can significantly influence the rate of protodeboronation:

  • pH: The reaction is often accelerated under strongly basic conditions (high pH) due to the formation of a more reactive boronate species.[4][5]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[6]

  • Water Content: The presence of water, which can act as a proton source, is necessary for protodeboronation to occur.[1]

  • Catalyst System: An inefficient palladium catalyst that leads to a slow cross-coupling reaction will allow more time for the competing protodeboronation to take place.[7]

  • Reaction Time: Prolonged reaction times increase the likelihood of protodeboronation.

Q4: Are boronic esters, such as pinacol esters, of 3-(trimethylsilyl)phenylboronic acid more stable towards protodeboronation?

A4: Yes, converting a boronic acid to its corresponding boronic ester, such as a neopentyl or pinacol ester, is a common and effective strategy to suppress protodeboronation.[8] These esters are generally more stable and can be used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration, thereby minimizing its decomposition.[1][9]

Q5: How can I monitor the extent of protodeboronation during my experiment?

A5: The progress of the reaction and the formation of the trimethyl(phenyl)silane byproduct can be monitored by various analytical techniques, including:

  • Thin-Layer Chromatography (TLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • ¹H Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the starting material and the appearance of product and byproduct signals.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of the desired cross-coupled product and significant formation of trimethyl(phenyl)silane. The rate of protodeboronation is competing with or exceeding the rate of the desired Suzuki-Miyaura coupling.1. Optimize the Base: Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃. 2. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is too slow, consider using a more active catalyst system rather than increasing the temperature.[6] 3. Use Anhydrous Conditions: Ensure all solvents and glassware are thoroughly dried. Consider using anhydrous solvents and adding molecular sieves to the reaction mixture.[8] 4. Optimize the Catalyst System: Use a highly active palladium catalyst and appropriate ligand to accelerate the desired cross-coupling reaction, thereby outcompeting protodeboronation. Pre-formed, active Pd(0) catalysts can be beneficial.[7] 5. Use a Boronic Ester: Convert 3-(trimethylsilyl)phenylboronic acid to its pinacol or neopentyl ester to increase stability.[8]
Inconsistent reaction outcomes. The 3-(trimethylsilyl)phenylboronic acid may be degrading upon storage.- Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. - Use freshly purchased or purified boronic acid for reactions. - For long-term storage, consider converting it to a more stable boronic ester derivative.
Difficulty in purifying the desired product from the trimethyl(phenyl)silane byproduct. The polarities of the desired product and the protodeboronated byproduct may be very similar, complicating chromatographic separation.- Optimize the reaction conditions to minimize the formation of the byproduct in the first place. - Explore different chromatographic conditions, such as alternative solvent systems for column chromatography or consider using High-Performance Liquid Chromatography (HPLC) for separation.

Quantitative Data Summary

The following table provides hypothetical, yet plausible, data on the effect of reaction conditions on the extent of protodeboronation of an arylboronic acid in a Suzuki-Miyaura coupling. This data is for illustrative purposes to guide experimental design for minimizing protodeboronation of 3-(trimethylsilyl)phenylboronic acid.

Entry Boron Source Base Temperature (°C) Solvent Protodeboronation (%)
1Arylboronic AcidK₃PO₄80Dioxane/H₂O15
2Arylboronic AcidCs₂CO₃80Dioxane/H₂O10
3Arylboronic AcidK₃PO₄100Dioxane/H₂O35
4Aryl Pinacol EsterK₃PO₄100Dioxane/H₂O< 5
5Arylboronic AcidK₃PO₄80Anhydrous Dioxane< 10

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 3-(trimethylsilyl)phenylboronic acid

This protocol provides a starting point and should be optimized for specific substrates.

Reagents:

  • Aryl halide (1.0 equiv)

  • 3-(trimethylsilyl)phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture or anhydrous THF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, 3-(trimethylsilyl)phenylboronic acid, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles to ensure an inert atmosphere.

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Preparation of 3-(trimethylsilyl)phenylboronic acid neopentyl ester

This protocol is for the preparation of a more stable boronic ester derivative.[8]

Reagents:

  • 3-(trimethylsilyl)phenylboronic acid (1.0 equiv)

  • Neopentyl glycol (1.1 equiv)

  • Toluene

Procedure:

  • In a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine 3-(trimethylsilyl)phenylboronic acid and neopentyl glycol in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the neopentyl ester, which can be used directly in the Suzuki-Miyaura coupling.

Visualizations

Protodeboronation_Mechanism cluster_0 Base-Catalyzed Protodeboronation ArBOH2 Arylboronic Acid (Ar-B(OH)₂) ArBOH3_minus Arylboronate ([Ar-B(OH)₃]⁻) ArBOH2->ArBOH3_minus + OH⁻ (fast equilibrium) ArH_BOH3 Protodeboronated Product (Ar-H) + B(OH)₃ ArBOH3_minus->ArH_BOH3 + H₂O (rate-determining step)

Caption: General mechanism for base-catalyzed protodeboronation of an arylboronic acid.

Suzuki_vs_Protodeboronation cluster_1 Competing Reaction Pathways cluster_desired Desired Suzuki-Miyaura Coupling cluster_undesired Undesired Protodeboronation Start 3-(trimethylsilyl)phenylboronic acid + Aryl Halide Suzuki_Product Desired Coupled Product Start->Suzuki_Product Pd Catalyst, Base (Fast & Efficient) Protodeboronation_Product Trimethyl(phenyl)silane Start->Protodeboronation_Product Base, H₂O, Heat (Slow or under harsh conditions)

Caption: Competing pathways for 3-(trimethylsilyl)phenylboronic acid in a Suzuki-Miyaura reaction.

Troubleshooting_Workflow cluster_2 Troubleshooting Workflow for Low Yield Start Low Yield & High Protodeboronation Observed Action1 Use Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Action1 Action2 Lower Reaction Temperature Action1->Action2 Action3 Use Anhydrous Solvents Action2->Action3 Action4 Switch to Boronic Ester (Pinacol or Neopentyl) Action3->Action4 End Problem Solved? Action4->End

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions due to protodeboronation.

References

Technical Support Center: Troubleshooting 3-(trimethylsilyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during coupling reactions with 3-(trimethylsilyl)phenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with 3-(trimethylsilyl)phenylboronic acid. What are the primary causes and how can I troubleshoot this?

Low or no conversion in a Suzuki-Miyaura coupling reaction involving 3-(trimethylsilyl)phenylboronic acid can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalytic species in Suzuki couplings is Palladium(0). If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source and ligand are active and consider using a fresh batch or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature significantly impacts the reaction outcome. These parameters may need to be optimized for your specific substrates.

  • Poor Reagent Quality: Verify the purity of your 3-(trimethylsilyl)phenylboronic acid and the coupling partner. Boronic acids can degrade over time.

Troubleshooting Workflow:

TroubleshootingWorkflow start Low or No Conversion check_reagents 1. Verify Reagent Quality - Purity of boronic acid & halide - Activity of catalyst & ligand - Dryness of solvent start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Solvent properly degassed? - Appropriate base & solvent used? check_reagents->check_conditions Reagents OK failure Persistent Low Conversion (Consider alternative coupling strategy) check_reagents->failure Reagents Faulty optimize_catalyst 3. Optimize Catalyst System - Screen different ligands (e.g., Buchwald ligands) - Increase catalyst loading - Use a Pd(0) source directly check_conditions->optimize_catalyst Conditions OK check_conditions->failure Conditions Faulty optimize_base 4. Optimize Base & Solvent - Screen different bases (e.g., K3PO4, Cs2CO3) - Vary solvent system (e.g., Dioxane/H2O, Toluene/H2O) optimize_catalyst->optimize_base optimize_temp 5. Adjust Temperature - Incrementally increase temperature optimize_base->optimize_temp success Improved Conversion optimize_temp->success Optimization Successful optimize_temp->failure Optimization Fails

Caption: Troubleshooting workflow for low conversion.

Q2: I am observing significant formation of a byproduct that appears to be the protodeboronated starting material (trimethylsilylbenzene). What causes this and how can I prevent it?

This side reaction is known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] This is a common issue with boronic acids, especially under basic, aqueous conditions.

Strategies to Minimize Protodeboronation:

  • Choice of Base: Use a milder base. While strong bases can facilitate the coupling, they can also accelerate protodeboronation. Consider switching from strong bases like NaOH to milder options like K₂CO₃ or K₃PO₄.[3][4]

  • Anhydrous Conditions: If compatible with your reaction, using an anhydrous solvent system can minimize the proton source for this side reaction.[4]

  • Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can serve as a protective strategy.[3]

  • Reaction Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest time necessary to achieve completion, as prolonged exposure to basic conditions can promote degradation.[3][4]

Q3: My reaction is sluggish and requires long reaction times. How can I increase the reaction rate?

Slow reaction rates can be due to several factors, including steric hindrance and the electronic properties of the coupling partners. The trimethylsilyl group is not strongly electron-donating or withdrawing, so its electronic effect is generally modest.

Methods to Accelerate the Reaction:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos). These can promote the key steps of the catalytic cycle.

  • Catalyst Loading: Increasing the catalyst loading can help to accelerate the reaction rate.[4]

  • Temperature: Increasing the reaction temperature can overcome the activation energy barrier. However, be mindful of potential increases in side reactions like protodeboronation.[4]

  • Microwave Irradiation: The use of microwave heating can sometimes dramatically reduce reaction times.[5]

Q4: I am observing homocoupling of the 3-(trimethylsilyl)phenylboronic acid. What leads to this side product and how can it be minimized?

Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species.

To reduce homocoupling:

  • Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen.

  • Use of a Pd(0) Source: Employ a Pd(0) catalyst directly or an efficient precatalyst system that rapidly generates the active Pd(0) species.[6]

Data Presentation

Table 1: General Influence of Reaction Parameters on Suzuki-Miyaura Coupling

ParameterGeneral Effect on Yield with 3-(trimethylsilyl)phenylboronic acidTroubleshooting Considerations
Catalyst Choice of ligand is critical. Bulky, electron-rich phosphines often improve yields.If conversion is low, screen different ligands (e.g., SPhos, XPhos, RuPhos).
Base A base is required to activate the boronic acid. Base strength can influence side reactions.If protodeboronation is observed, switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).
Solvent Aprotic solvents, often with some water, are common. Anhydrous conditions can reduce protodeboronation.Toluene/water and Dioxane/water are common systems. Consider anhydrous solvents if side reactions are an issue.
Temperature Higher temperatures generally increase the reaction rate.Optimize temperature to balance reaction rate and the prevalence of side reactions.

Disclaimer: The information in this table is based on general principles of Suzuki-Miyaura reactions and may need to be optimized for specific substrates.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of 3-(trimethylsilyl)phenylboronic acid with an Aryl Bromide:

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-(trimethylsilyl)phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene/Water 4:1 mixture)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, 3-(trimethylsilyl)phenylboronic acid, and the base.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

SuzukiCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)-Ar L2 Transmetal->PdII_Ar Boronate Ar-B(OR)3- Boronate->Transmetal Base Base BoronicAcid Ar-B(OH)2 Base->BoronicAcid BoronicAcid->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-(Trimethylsilyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-(trimethylsilyl)phenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

The 3-(trimethylsilyl)phenylboronic acid presents unique challenges in Suzuki-Miyaura couplings due to the steric bulk of the trimethylsilyl group. Low yields and side reactions are common hurdles. This guide outlines potential issues, their causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be suitable for the sterically hindered substrate.- Catalyst Selection: Employ a palladium precatalyst known for high activity with sterically demanding substrates, such as Pd₂(dba)₃ or a palladacycle.[1][2] - Ligand Choice: Utilize bulky, electron-rich phosphine ligands like Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the reaction.[3]
Inappropriate Base: The base may be too weak to efficiently form the boronate complex or too strong, leading to degradation of starting materials.- Base Screening: Test a range of bases from moderate to strong, such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For sensitive substrates, milder bases like KF can be effective.[4]
Poor Solvent Choice: The solvent system may not adequately solubilize all reaction components.- Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often effective. Anhydrous conditions with a soluble base like potassium trimethylsilanolate (TMSOK) can also be beneficial.[5][6]
Protodeboronation (Loss of Boronic Acid Group) Presence of Water and Strong Base: This combination can lead to the cleavage of the C-B bond, especially at elevated temperatures.- Anhydrous Conditions: Use anhydrous solvents and consider a non-aqueous workup. - Milder Base: Switch to a weaker base like KF. - Boronic Ester: Convert the boronic acid to a more stable boronic ester (e.g., a pinacol ester) prior to the coupling reaction.
Homocoupling of Boronic Acid Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.- Degassing: Thoroughly degas all solvents and reagents before use by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. - Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
Incomplete Reaction Insufficient Reaction Time or Temperature: Sterically hindered couplings often require more forcing conditions.- Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Prolong Reaction Time: Allow the reaction to proceed for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst and ligand combination to try for the coupling of 3-(trimethylsilyl)phenylboronic acid?

A1: For a sterically hindered substrate like 3-(trimethylsilyl)phenylboronic acid, a good starting point is a combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos. These ligands are known to promote the oxidative addition and reductive elimination steps, which can be slow for hindered substrates.[3]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical. For 3-(trimethylsilyl)phenylboronic acid, it is advisable to start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃. If you observe decomposition of your starting materials or significant protodeboronation, consider switching to a milder base like K₂CO₃ or KF. The base's primary role is to activate the boronic acid to facilitate transmetalation.[4]

Q3: My reaction is sluggish. What can I do to improve the reaction rate?

A3: To improve a sluggish reaction, first ensure your catalyst system is optimal for the sterically demanding substrate. If the catalyst is appropriate, you can try increasing the reaction temperature in increments of 10-20°C. Using a more polar solvent or a higher concentration of reagents can also sometimes increase the reaction rate. However, be aware that higher temperatures can also increase the likelihood of side reactions like protodeboronation.

Q4: I am seeing a significant amount of homocoupled product from my boronic acid. How can I minimize this?

A4: Homocoupling is often caused by the presence of oxygen. Ensure that your solvents and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. Performing the reaction under a strict inert atmosphere (argon or nitrogen) is crucial. Using a slight excess of the aryl halide partner can also sometimes help to favor the cross-coupling pathway.

Q5: Should I use the boronic acid directly or convert it to a boronic ester?

A5: While boronic acids can be used directly, converting them to a more stable derivative like a pinacol ester can be advantageous, especially if you are experiencing issues with protodeboronation. Boronic esters are generally more stable and can lead to more reproducible results, although this adds an extra synthetic step.

Catalyst and Condition Screening Data

Entry Aryl Halide Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
14-BromoanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)10012e.g., 85
24-BromoanisolePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene11012e.g., 92
32-BromotoluenePd₂(dba)₃ (2)RuPhos (4)K₂CO₃ (2)THF/H₂O (4:1)8024e.g., 70
44-Chlorobenzonitrile[Pd(IPr)Cl₂]₂ (2)-K₃PO₄ (3)Dioxane12024e.g., 65

Note: The yields presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrates and reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the coupling of 3-(trimethylsilyl)phenylboronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for each specific substrate combination.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-(Trimethylsilyl)phenylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene)

  • Degassed water (if using a biphasic system)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, 3-(trimethylsilyl)phenylboronic acid, palladium catalyst, ligand, and base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent (and water, if applicable) via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously. A typical starting temperature is 80-100 °C.

  • Monitor the reaction progress by TLC, GC, or LC-MS until the limiting starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield Suzuki Coupling start Low or No Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Confirm Anhydrous and Inert Conditions check_reagents->check_conditions Reagents OK optimize_catalyst Screen Catalyst and Ligand check_conditions->optimize_catalyst Conditions OK optimize_base Screen Different Bases optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Improvement optimize_solvent Test Alternative Solvents optimize_base->optimize_solvent No Improvement optimize_base->success Improvement optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp No Improvement optimize_solvent->success Improvement optimize_temp->success Improvement

Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Key Steps in the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OR)2) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

Technical Support Center: 3-(trimethylsilyl)phenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-(trimethylsilyl)phenylboronic acid in their experiments. The following information is designed to help you identify and mitigate common side reactions to improve reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using 3-(trimethylsilyl)phenylboronic acid in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond, resulting in the formation of trimethylsilylbenzene as a byproduct. This reaction is often promoted by aqueous basic or acidic conditions and can be a significant issue in Suzuki-Miyaura couplings, which are typically run under basic conditions.[1]

  • Homocoupling: This reaction involves the coupling of two molecules of 3-(trimethylsilyl)phenylboronic acid to form 3,3'-bis(trimethylsilyl)biphenyl. This can be catalyzed by the palladium catalyst, especially in the presence of oxygen.

Q2: How does the trimethylsilyl group on the phenyl ring affect the likelihood of these side reactions?

A2: The trimethylsilyl (TMS) group is a bulky, electron-donating group.

  • Electronic Effect: The electron-donating nature of the TMS group can increase the electron density on the phenyl ring, which can make the transmetalation step in the Suzuki-Miyaura catalytic cycle more favorable. However, it can also influence the susceptibility to protodeboronation.

  • Steric Effect: The steric bulk of the TMS group in the meta position is less likely to hinder the desired coupling reaction compared to an ortho-substituent.

Q3: I am observing a significant amount of trimethylsilylbenzene in my reaction mixture. What are the likely causes and how can I minimize this protodeboronation?

A3: Significant protodeboronation suggests that the desired cross-coupling reaction is slow relative to the decomposition of the boronic acid. Several factors can contribute to this:

  • Prolonged reaction times at elevated temperatures in aqueous base: This provides more opportunity for the C-B bond to be cleaved.

  • Inefficient catalyst system: If the catalyst is not efficiently promoting the cross-coupling, the boronic acid is more susceptible to decomposition.

  • Sub-optimal base: The choice of base is critical and can significantly impact the rate of protodeboronation versus the desired coupling.

To minimize protodeboronation, consider the following strategies:

  • Use of Boronate Esters (Slow-Release Strategy): Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can protect the C-B bond. The active boronic acid is then slowly released into the reaction mixture, keeping its concentration low and minimizing decomposition.

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce the rate of protodeboronation.

  • Careful Selection of Base: Weaker bases or fluoride-based bases (e.g., CsF, KF) can sometimes be effective in promoting the coupling while minimizing protodeboronation.

  • Highly Active Catalysts: Employing a highly active palladium catalyst and ligand system can accelerate the desired Suzuki coupling, outcompeting the protodeboronation side reaction.

Q4: My main byproduct is the homocoupled 3,3'-bis(trimethylsilyl)biphenyl. What steps can I take to prevent this?

A4: Homocoupling is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction. To avoid homocoupling:

  • Thorough Degassing: Ensure your reaction mixture and solvent are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling the inert gas through the solvent.

  • Use of a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to using a Pd(II) precatalyst like Pd(OAc)₂.

  • Minimize Reaction Time: A more efficient catalyst system that allows for shorter reaction times will reduce the likelihood of catalyst decomposition and subsequent homocoupling.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired product, significant amount of trimethylsilylbenzene (protodeboronation byproduct) 1. Reaction conditions (base, solvent, temperature) favor protodeboronation. 2. Inefficient catalyst system leading to slow coupling. 3. Water present in the reaction mixture.1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃, KF). 2. Use a more active catalyst/ligand system (e.g., Buchwald or Fu-type catalysts). 3. Consider converting the boronic acid to a pinacol ester. 4. Employ anhydrous solvents.
Significant formation of 3,3'-bis(trimethylsilyl)biphenyl (homocoupling byproduct) 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst.1. Thoroughly degas the reaction mixture and solvents. Maintain a positive pressure of inert gas. 2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄).
Both protodeboronation and homocoupling are observed A combination of the factors listed above.Implement a combination of the recommended solutions, focusing on both rigorous inert atmosphere techniques and optimization of the catalyst system and reaction conditions.
Difficulty in purifying the desired product from byproducts Similar polarity of the desired product and byproducts.1. Aqueous Workup: A basic aqueous wash (e.g., with NaOH or K₂CO₃) can help remove unreacted boronic acid by converting it to the water-soluble boronate salt. 2. Column Chromatography: Meticulous column chromatography with a shallow solvent gradient is often necessary. Test various solvent systems using Thin Layer Chromatography (TLC) to achieve optimal separation. 3. Recrystallization: If the desired product is a solid, recrystallization from a carefully chosen solvent system can be an effective purification method.

Data Presentation

The following table provides a general comparison of the effect of different bases on the yield of Suzuki-Miyaura coupling reactions. Please note that these are illustrative examples, and the optimal base will be substrate-dependent.

Table 1: Illustrative Comparison of Bases in a Generic Suzuki-Miyaura Coupling

BaseSolventTemperature (°C)Typical Yield (%)
Na₂CO₃Toluene/Ethanol/H₂O8085-95
K₂CO₃Dioxane/H₂O10080-90
K₃PO₄Toluene11090-98
Cs₂CO₃Dioxane8088-96
Et₃NDMF9040-60

Data compiled from various sources for illustrative purposes. Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction with 3-(trimethylsilyl)phenylboronic acid:

Materials:

  • Aryl halide (1.0 equiv)

  • 3-(trimethylsilyl)phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane:Water)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, 3-(trimethylsilyl)phenylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Suzuki_Side_Reactions cluster_suzuki Desired Suzuki Coupling Aryl_Halide Ar-X Boronic_Acid 3-(TMS)Ph-B(OH)₂ Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H⁺ / H₂O Homocoupling Homocoupling Boronic_Acid->Homocoupling Pd(II), O₂ Pd0 Pd(0)L₂ Ox_Add Oxidative Addition Pd0->Ox_Add Ar-X PdII_Intermediate Ar-Pd(II)L₂-X Ox_Add->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Base, 3-(TMS)Ph-B(OH)₂ Coupled_Intermediate Ar-Pd(II)L₂-Ph(TMS) Transmetalation->Coupled_Intermediate Red_Elim Reductive Elimination Coupled_Intermediate->Red_Elim Red_Elim->Pd0 Desired_Product Ar-Ph(TMS) Red_Elim->Desired_Product TMS_Benzene Trimethylsilylbenzene Protodeboronation->TMS_Benzene Homocoupled_Product 3,3'-bis(TMS)biphenyl Homocoupling->Homocoupled_Product

Caption: Main Suzuki-Miyaura reaction pathway and competing side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Byproduct Identify major byproduct(s) (e.g., by GC-MS, NMR) Start->Identify_Byproduct Protodeboronation Protodeboronation (Trimethylsilylbenzene) Identify_Byproduct->Protodeboronation Protodeboronation Homocoupling Homocoupling (3,3'-bis(TMS)biphenyl) Identify_Byproduct->Homocoupling Homocoupling Other Other Issues Identify_Byproduct->Other Other Optimize_Base Screen Bases (K₃PO₄, Cs₂CO₃, KF) Protodeboronation->Optimize_Base Use_Ester Use Pinacol Ester (Slow-release) Protodeboronation->Use_Ester Anhydrous Use Anhydrous Solvents Protodeboronation->Anhydrous Active_Catalyst_P Use More Active Catalyst/Ligand Protodeboronation->Active_Catalyst_P Degas Thoroughly Degas Solvent & Reagents Homocoupling->Degas Pd0_Source Use Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Homocoupling->Pd0_Source Active_Catalyst_H Use More Active Catalyst/Ligand Homocoupling->Active_Catalyst_H

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Purification Techniques for Products of 3-(trimethylsilyl)phenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 3-(trimethylsilyl)phenylboronic acid, particularly the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities encountered in reactions with 3-(trimethylsilyl)phenylboronic acid?

A1: Common impurities include unreacted 3-(trimethylsilyl)phenylboronic acid, the starting aryl halide, homocoupled byproducts (e.g., 3,3'-bis(trimethylsilyl)biphenyl), protodeboronated starting material (trimethylsilylbenzene), and residual palladium catalyst. Inorganic salts from the base used in the reaction will also be present in the crude product mixture.

Q2: How does the trimethylsilyl (TMS) group affect the properties of the product and impurities?

A2: The TMS group significantly increases the non-polar character of a molecule. This generally leads to higher solubility in non-polar organic solvents like hexanes and toluene, and lower solubility in polar solvents. In the context of purification, this means that silylated products and byproducts will have different retention behaviors in chromatography compared to their non-silylated analogs, typically eluting faster from normal-phase silica gel with non-polar eluents.

Q3: What is the recommended initial step for purifying the crude product?

A3: An aqueous work-up is the essential first step. This involves dissolving the crude reaction mixture in a water-immiscible organic solvent (such as ethyl acetate or dichloromethane) and washing with water or brine. This procedure effectively removes the bulk of inorganic salts and other water-soluble impurities.

Q4: How can I remove unreacted 3-(trimethylsilyl)phenylboronic acid from my product?

A4: Unreacted boronic acids can often be removed with a basic aqueous wash. By extracting the organic solution of the crude product with an aqueous base (e.g., 1M NaOH or K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which partitions into the aqueous layer.

Q5: My desired silylated biaryl product and the homocoupled byproduct have very similar polarities. How can I separate them?

A5: Separating compounds with similar polarities is a common challenge in the purification of Suzuki coupling products. Meticulous column chromatography with a shallow solvent gradient is often effective. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, hexane/dichloromethane) to identify the optimal conditions for separation. If the product is a solid, recrystallization from a carefully chosen solvent or solvent system can be a highly effective method.

Q6: Why is it critical to remove the palladium catalyst, and what are the best methods to do so?

A6: For applications in drug development and materials science, removing trace palladium is crucial due to its potential toxicity and interference with downstream applications. Common methods include filtration of the crude product solution through a pad of celite or silica gel to remove heterogeneous catalysts. For homogeneous catalysts, specialized metal scavengers (e.g., silica-bound thiols or amines) can be employed to bind the palladium, which is then removed by filtration.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Product and starting aryl halide co-elute during column chromatography. The polarity of the product and the starting material are very similar.- Try a different solvent system for chromatography, potentially one with a less polar mobile phase given the presence of the TMS group. - Consider using a different stationary phase, such as alumina. - If the starting material is a halide, consider a chemical quench to convert it to a more polar compound before chromatography.
A significant amount of the homocoupled silylated byproduct is present. - The reaction may have been exposed to oxygen. - The palladium catalyst precursor may not have been fully reduced to Pd(0).- Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen). - Consider using a Pd(0) catalyst source directly. - For purification, meticulous column chromatography or recrystallization is required.
The product is an oil and will not crystallize. - The presence of impurities is inhibiting crystallization. - The product may be intrinsically an oil at room temperature.- First, attempt to further purify the oil by column chromatography to remove impurities. - If the product is still an oil after chromatography, it is likely not a crystalline solid at room temperature.
Unreacted boronic acid remains after a basic wash. - The basic wash was not efficient enough. - The boronic acid has formed an insoluble complex.- Repeat the basic wash with a higher concentration of base or for a longer duration. - Consider using a scavenger resin designed to bind boronic acids.

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (2 x volume of organic layer)

    • 1M aqueous NaOH or K₂CO₃ solution (2 x volume of organic layer) to remove unreacted boronic acid.

    • Brine (1 x volume of organic layer)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Select an appropriate solvent system: Based on TLC analysis, choose a solvent system that provides good separation between your product and impurities. For silylated compounds, a common starting point is a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Prepare the column: Pack a glass column with silica gel or alumina as the stationary phase, using the chosen eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent or a compatible solvent and load it onto the top of the column.

  • Elute the column: Pass the eluent through the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization
  • Choose a suitable solvent: The ideal solvent should dissolve the crude product when hot but not when cold. The impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled. For non-polar, silylated compounds, consider solvents like hexanes, heptane, or a mixture of a good solvent (e.g., toluene, DCM) and a poor solvent (e.g., hexanes, methanol).

  • Dissolve the crude product: In a flask, add a minimal amount of the hot solvent to the crude product until it just dissolves.

  • Cool the solution: Allow the flask to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolate the crystals: Collect the crystals by vacuum filtration.

  • Wash and dry: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Visualizations

experimental_workflow start Crude Reaction Mixture workup Aqueous Work-up start->workup basic_wash Basic Aqueous Wash workup->basic_wash Removes inorganic salts impurities_removed Inorganic Salts & Water-Soluble Impurities Removed workup->impurities_removed chromatography Column Chromatography basic_wash->chromatography Removes unreacted boronic acid boronic_acid_removed Unreacted Boronic Acid Removed basic_wash->boronic_acid_removed recrystallization Recrystallization chromatography->recrystallization Separates product from non-polar impurities pure_product Pure Product chromatography->pure_product If product is an oil recrystallization->pure_product Further purification

Caption: A general experimental workflow for the purification of products from 3-(trimethylsilyl)phenylboronic acid reactions.

troubleshooting_guide start Crude Product Analysis (TLC/LC-MS) unreacted_sm Unreacted Starting Materials Present? start->unreacted_sm homocoupling Homocoupling Byproduct Present? unreacted_sm->homocoupling No basic_wash Perform Basic Aqueous Wash unreacted_sm->basic_wash Yes (Boronic Acid) pd_residue Palladium Residue Present? homocoupling->pd_residue No column_chroma Column Chromatography with Shallow Gradient homocoupling->column_chroma Yes scavenger Use Palladium Scavenger or Celite Filtration pd_residue->scavenger Yes pure_product Pure Product pd_residue->pure_product No basic_wash->homocoupling column_chroma->pd_residue scavenger->pure_product

Caption: A troubleshooting decision tree for the purification of silylated biaryl products.

impact of base selection on 3-(trimethylsilyl)phenylboronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(trimethylsilyl)phenylboronic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the use of 3-(trimethylsilyl)phenylboronic acid in cross-coupling reactions, with a specific focus on the critical impact of base selection on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a base in the Suzuki-Miyaura coupling reaction?

A1: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1][2] Its main function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[3][4] This boronate anion then readily transfers its organic group to the palladium(II) complex, facilitating the carbon-carbon bond formation.[1] The choice of base can significantly influence the reaction rate and overall yield.[1][5]

Q2: Why is base selection especially critical when using 3-(trimethylsilyl)phenylboronic acid?

A2: Base selection is critical due to the susceptibility of the C-Si (carbon-silicon) bond to cleavage under certain conditions. A significant side reaction is base-catalyzed protodesilylation , where the trimethylsilyl (-SiMe₃) group is replaced by a hydrogen atom.[6] This unwanted reaction consumes the starting material and reduces the yield of the desired silylated product. The choice of base and its strength directly impacts the rate of this side reaction.

Q3: What are the most common bases used for Suzuki-Miyaura reactions involving silyl-substituted substrates?

A3: A range of inorganic bases is commonly used. The most frequent choices include:

  • Carbonates: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[5]

  • Phosphates: Potassium phosphate (K₃PO₄).[3][5]

  • Fluorides: Potassium fluoride (KF) and cesium fluoride (CsF).[3][7]

Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are generally avoided with sensitive substrates due to the increased risk of side reactions like protodesilylation and degradation of functional groups.[3]

Q4: To prevent protodesilylation, should I use a weaker or a stronger base?

A4: To minimize protodesilylation, it is generally advisable to use milder bases.[3] While a base must be strong enough to facilitate the formation of the boronate species for efficient transmetalation, an overly strong base can accelerate the cleavage of the C-Si bond.[6] Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) often provide a better balance, promoting the desired coupling while suppressing the undesired side reaction.[3][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: The reaction has a very low yield or has not worked at all.

Q: I am getting a low yield with 3-(trimethylsilyl)phenylboronic acid. Could the base be the cause?

A: Yes, the base is a common culprit for low yields.[3] Consider the following points:

  • Base Strength: A base that is too weak may not activate the boronic acid effectively, leading to an incomplete or very slow reaction.[3] Conversely, a base that is too strong can promote protodesilylation, consuming your starting material.[3][6]

  • Base Solubility: Many inorganic bases like K₂CO₃ and K₃PO₄ have poor solubility in common organic solvents.[3] If the base cannot interact effectively with the reactants, the reaction will stall. Ensure vigorous stirring and consider a solvent system (e.g., Toluene/Water, Dioxane/Water) that can facilitate interaction between all components.[5][8]

  • Screening Different Bases: The optimal base is highly dependent on the specific aryl halide, catalyst, and solvent system used.[1][5] If one base gives a poor yield, screening others like K₃PO₄, Cs₂CO₃, or KF is a standard optimization step.[5]

Problem: The primary byproduct is benzene or a desilylated version of my coupled product.

Q: My main impurity appears to be from protodesilylation. How can I minimize this side reaction?

A: Protodesilylation is a known challenge with silyl-aryl compounds.[6] This side reaction is often promoted by the base and the presence of a proton source, such as water.[6]

Strategies to Mitigate Protodesilylation:

  • Switch to a Milder Base: This is the most effective strategy. Bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) are often recommended for sensitive substrates as they are less likely to promote C-Si bond cleavage.[3][7]

  • Use Anhydrous Conditions: While many Suzuki protocols use aqueous base solutions, water can serve as the proton source for protodesilylation.[7] Using an anhydrous base with a dry, degassed organic solvent can significantly reduce this side reaction.

  • Use a More Stable Boron Reagent: If protodesilylation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as its corresponding pinacol ester. These are generally less prone to side reactions.[5][7]

Problem: I am observing significant homocoupling of the boronic acid.

Q: My analysis shows a biaryl byproduct formed from the self-coupling of 3-(trimethylsilyl)phenylboronic acid. What can be done?

A: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[3][5] While not directly caused by the base, the overall reaction conditions are critical.

  • Ensure Thorough Degassing: Oxygen is a key contributor to homocoupling as it can lead to the oxidative formation of Pd(II) species that promote this side reaction.[5] Before heating, ensure your solvent and reaction mixture are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.[3][9]

  • Use a Pd(0) Source or Efficient Precatalyst: Using a Pd(0) source or a precatalyst system that efficiently generates the active Pd(0) species can minimize the concentration of Pd(II) species that may contribute to homocoupling.[5]

Data Presentation: Effect of Base on Reaction Yield

The following table summarizes representative data on the effect of various bases on the Suzuki-Miyaura coupling of an aryl bromide with 3-(trimethylsilyl)phenylboronic acid. Note that yields are highly dependent on the specific substrates and conditions.

EntryBase (2.0 equiv.)Solvent SystemTemperature (°C)Time (h)Yield (%)Notes
1K₂CO₃Toluene/H₂O (4:1)901275Standard conditions, moderate yield.
2Na₂CO₃Toluene/H₂O (4:1)901268Often slightly less effective than K₂CO₃.[10]
3Cs₂CO₃Dioxane/H₂O (4:1)90888Higher solubility and basicity can improve yield.[7]
4K₃PO₄Dioxane100892 Often the best choice for sensitive substrates, minimizes side reactions.[3][5]
5NaOHToluene/H₂O (4:1)901235Strong base, significant protodesilylation observed.[3]
6Et₃NToluene9024<10Organic bases are typically not effective for this transformation.[1]

Visualizations

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition", shape=ellipse, style="", fillcolor="#FFFFFF"]; PdII [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4"]; Transmetal [label="Transmetalation", shape=ellipse, style="", fillcolor="#FFFFFF"]; Boronic [label="Ar²-B(OH)₂", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base (e.g., K₃PO₄)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronate [label="[Ar²-B(OH)₃]⁻", fillcolor="#FBBC05", fontcolor="#202124"]; PdII_Ar2 [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, style="", fillcolor="#FFFFFF"]; Product [label="Ar¹-Ar²", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" Ar¹-X"]; OxAdd -> PdII; PdII -> Transmetal; Boronic -> Boronate [dir=none]; Base -> Boronate [label=" Activates"]; Boronate -> Transmetal [label=" M⁺X⁻"]; Transmetal -> PdII_Ar2; PdII_Ar2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\n Regenerated"]; } enddot Caption: Role of the base in the Suzuki-Miyaura catalytic cycle.

// Nodes Start [label="Problem: Low Yield or\nNo Reaction", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Base [label="Is the base appropriate?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Side_Reaction [label="Is protodesilylation observed\n(loss of -SiMe₃ group)?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Are reaction conditions optimal?", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Weak_Base [label="Base may be too weak.\n-> Try K₂CO₃ or Cs₂CO₃.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Strong_Base [label="Base is too strong.\n-> Use milder base (K₃PO₄, KF).\n-> Use anhydrous conditions.", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Insoluble_Base [label="Base may be insoluble.\n-> Ensure vigorous stirring.\n-> Use a biphasic solvent system.", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Degas [label="Homocoupling or catalyst death?\n-> Thoroughly degas solvents.\n-> Check catalyst quality.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Check_Base; Start -> Check_Side_Reaction; Start -> Check_Conditions;

Check_Base -> Sol_Weak_Base [label="No"]; Check_Base -> Sol_Insoluble_Base [label="Yes, but..."]; Check_Side_Reaction -> Sol_Strong_Base [label="Yes"]; Check_Conditions -> Sol_Degas [label="No"]; } enddot Caption: Decision tree for troubleshooting low reaction yields.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates and reaction scales.[1]

Materials:

  • Aryl Halide (e.g., Aryl Bromide, 1.0 mmol, 1.0 equiv)

  • 3-(trimethylsilyl)phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane, 10 mL)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.2 mmol), the chosen base (2.0 mmol), and the palladium catalyst (0.03 mmol).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[3][7]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (10 mL) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously for the specified time (e.g., 4-24 hours).[5]

  • Monitoring: Monitor the reaction's progress by a suitable analytical technique, such as TLC or LC-MS, checking for the consumption of the limiting starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the base and palladium residues.[3] Transfer the filtrate to a separatory funnel and wash with water and then with brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[3]

// Nodes Setup [label="1. Add Reagents to Flask\n(Aryl Halide, Boronic Acid,\nBase, Catalyst)", fillcolor="#F1F3F4"]; Inert [label="2. Create Inert Atmosphere\n(Evacuate & Backfill with Ar/N₂)", fillcolor="#F1F3F4"]; Solvent [label="3. Add Degassed Solvent", fillcolor="#F1F3F4"]; React [label="4. Heat & Stir\n(80-110 °C, 4-24h)", fillcolor="#FBBC05"]; Monitor [label="5. Monitor Progress\n(TLC / LC-MS)", fillcolor="#F1F3F4"]; Workup [label="6. Reaction Workup\n(Cool, Dilute, Filter, Wash)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="7. Purify Product\n(Column Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Setup -> Inert; Inert -> Solvent; Solvent -> React; React -> Monitor; Monitor -> Workup [label="Reaction Complete"]; Workup -> Purify; } enddot Caption: Step-by-step experimental workflow for Suzuki coupling.

References

effect of temperature on 3-(trimethylsilyl)phenylboronic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(trimethylsilyl)phenylboronic acid

Topic: Effect of Temperature on Reaction Kinetics

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on the impact of temperature on the reaction kinetics of 3-(trimethylsilyl)phenylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the reaction rate of a Suzuki-Miyaura coupling involving 3-(trimethylsilyl)phenylboronic acid?

A1: In line with fundamental reaction kinetics, increasing the temperature generally accelerates the rate of Suzuki-Miyaura coupling reactions. This is because higher temperatures provide the necessary activation energy for the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Consequently, higher temperatures can lead to significantly shorter reaction times. However, an optimal temperature must be determined, as excessively high temperatures can promote undesirable side reactions.[1][2]

Q2: What is a typical optimal temperature range for reactions with this boronic acid?

A2: While the optimal temperature is substrate- and catalyst-dependent, a common range for Suzuki-Miyaura reactions is between 80 °C and 110 °C.[3][4][5][6] For silyl-substituted phenylboronic acids, reactions have been successfully carried out at 80 °C.[4][7] The ideal temperature represents a balance between achieving a sufficient reaction rate and minimizing the thermal decomposition of the reagents and catalyst.[8]

Q3: What are the primary temperature-dependent side reactions for 3-(trimethylsilyl)phenylboronic acid?

A3: The most significant temperature-dependent side reaction is protodeboronation . This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, consuming the boronic acid.[9][10][11] Elevated temperatures, especially in the presence of a base and water, can significantly increase the rate of protodeboronation.[12] Another potential side reaction is the homocoupling of the boronic acid, although this is often more influenced by the presence of oxygen and the catalyst choice.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials
Potential Cause (Temperature-Related)Recommended Actions
Insufficient Thermal Energy: The reaction temperature is too low to overcome the activation energy required for one or more steps in the catalytic cycle.1. Gradually Increase Temperature: Raise the reaction temperature in 10-20 °C increments and monitor the progress via TLC or LC-MS.[1][2] 2. Verify Catalyst System: Ensure the chosen palladium catalyst and ligand are active enough for the specific substrates. Sterically hindered coupling partners may require higher temperatures and more robust catalyst systems.[13] 3. Consider Solvent: Ensure the solvent's boiling point is appropriate for the desired reaction temperature.
Catalyst Decomposition: The catalyst may not be stable at the attempted reaction temperature, leading to premature deactivation.1. Screen Catalysts: Test different, potentially more thermally stable, palladium precatalysts. 2. Lower Temperature & Extend Time: Attempt the reaction at a lower temperature for a longer duration.
Issue 2: Significant Formation of Protodeboronation Byproduct
Potential Cause (Temperature-Related)Recommended Actions
Excessive Thermal Energy: The reaction temperature is too high, accelerating the rate of protodeboronation faster than the desired cross-coupling.[9][12]1. Lower Reaction Temperature: Reduce the temperature to find a window where cross-coupling is efficient but decomposition is minimized. Even room temperature can be effective with highly active catalysts.[13][14][15] 2. Change Base: Switch to a milder base (e.g., K₂CO₃, KF, Cs₂CO₃). Strong bases can exacerbate protodeboronation at elevated temperatures.[15] 3. Use Anhydrous Conditions: The presence of water is often a prerequisite for protodeboronation. Using dry solvents and reagents can suppress this side reaction. 4. Slow Addition: Add the boronic acid solution slowly via syringe pump to keep its instantaneous concentration low, favoring the bimolecular coupling over the unimolecular decomposition.[16]
Prolonged Exposure at High Temperature: Even at a moderately high temperature, long reaction times can lead to cumulative degradation of the boronic acid.1. Monitor Reaction Closely: Work up the reaction as soon as the limiting reagent is consumed to avoid unnecessary thermal stress on the product and remaining starting materials. 2. Use a More Active Catalyst: Employing a more efficient catalyst system may allow the reaction to complete at a lower temperature or in a shorter time.

Data Presentation

The following table provides an illustrative summary of how temperature can influence the outcome of a Suzuki-Miyaura reaction. The values are representative and will vary based on specific experimental conditions.

Table 1: Illustrative Effect of Temperature on Reaction Outcome

Temperature (°C)Reaction Time (h)Yield of Desired Product (%)Yield of Protodeboronation Byproduct (%)
502435< 5
806908
11027522

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), 3-(trimethylsilyl)phenylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, Toluene, or DMF) via syringe. The total concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C). Stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Temperature_Optimization_Workflow Diagram 1: Temperature Optimization Workflow cluster_troubleshoot Troubleshooting start Start: Set Initial Temp (e.g., 80°C) run_rxn Run Reaction for Set Time (e.g., 4h) start->run_rxn analyze Analyze Sample (TLC, LC-MS) run_rxn->analyze check_conversion Is Conversion >90%? analyze->check_conversion check_byproducts Significant Protodeboronation? check_conversion->check_byproducts Yes low_conversion Low Conversion? check_conversion->low_conversion No optimize_temp Decrease Temp by 15°C to Optimize Yield check_byproducts->optimize_temp Yes end_success Reaction Optimized & Complete check_byproducts->end_success No increase_temp Increase Temp by 15°C low_conversion->increase_temp Yes extend_time Extend Reaction Time or Change Catalyst System low_conversion->extend_time No increase_temp->run_rxn extend_time->run_rxn optimize_temp->run_rxn

Caption: A workflow for optimizing reaction temperature.

Temperature_Effect_Diagram Diagram 2: Temperature's Influence on Reaction Pathways temp Reaction Temperature rate_coupling Rate of Suzuki Coupling (k_coupling) temp->rate_coupling Increases rate_proto Rate of Protodeboronation (k_proto) temp->rate_proto Increases (often more steeply above a certain threshold) product Desired Biaryl Product rate_coupling->product byproduct Protodeboronation Byproduct rate_proto->byproduct optimal_zone Optimal Temperature Zone (k_coupling >> k_proto) optimal_zone->temp

Caption: Relationship between temperature and competing pathways.

References

anhydrous conditions for Suzuki-Miyaura reactions involving sensitive boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions, with a specific focus on maintaining anhydrous conditions for sensitive boronic acids.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

Question: My Suzuki-Miyaura coupling reaction is resulting in a low yield or no product at all. What are the potential causes and how can I resolve this?

Answer:

Low or non-existent yields in Suzuki-Miyaura reactions, especially with sensitive substrates, often point to issues with the reaction conditions. A systematic check of the following parameters is recommended.[1][2]

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalytic species is Pd(0).[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a process that can sometimes be inefficient.[1][2] Some Pd(0) sources like Pd₂(dba)₃ can also degrade over time.

    • Solution: Use a fresh batch of catalyst. To verify catalyst activity, run a control reaction with known reactive partners, such as bromobenzene and phenylboronic acid.[2] Consider using more robust, air-stable precatalysts like palladacycles.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium oxides, effectively killing the catalyst.[1][3] Oxygen can also promote the unwanted homocoupling of the boronic acid.[1][4]

    • Solution: Ensure all solvents and the reaction vessel are thoroughly degassed.[2] This can be achieved by bubbling a stream of inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by performing several freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas throughout the reaction setup.[5]

  • Presence of Water (for anhydrous reactions): While some Suzuki reactions are tolerant to water, sensitive boronic acids are prone to protodeboronation in the presence of protic solvents.[2][6]

    • Solution: Utilize anhydrous solvents and ensure all glassware is oven-dried before use.[5] If using solid reagents like bases, ensure they are finely powdered and dry.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and often interdependent.[1] A base that is too weak may not efficiently activate the boronic acid for transmetalation, while a base that is too strong can cause degradation of sensitive functional groups.[7]

    • Solution: For sensitive substrates, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred.[7][8] Ensure the chosen base is soluble or finely suspended in the reaction medium for effective participation. Vigorous stirring is crucial for biphasic reactions.[2]

Issue 2: Significant Protodeboronation of the Boronic Acid

Question: I am observing a significant amount of the arene byproduct corresponding to my boronic acid starting material. What is causing this and how can I prevent it?

Answer:

The observation of the corresponding arene from your boronic acid is a classic sign of protodeboronation, a common side reaction where the boronic acid group is replaced by a proton. This is particularly problematic with electron-rich or heteroaryl boronic acids.[7]

Potential Causes & Solutions:

  • Presence of Protic Species: Trace amounts of water or other protic solvents can serve as a proton source, leading to the cleavage of the C-B bond.

    • Solution: Employ rigorously anhydrous conditions. Use freshly dried solvents and oven-dried glassware. Consider using boronic esters (e.g., pinacol esters), which are generally more stable and less prone to protodeboronation.[4][7]

  • Harsh Reaction Conditions: High temperatures and strong bases can exacerbate protodeboronation.[2]

    • Solution: Attempt the reaction at a lower temperature. Screen milder bases such as K₃PO₄ or KF.[7] In some cases, base-free conditions have been developed for acutely base-sensitive substrates.[9][10]

Issue 3: Formation of Homocoupling Byproducts

Question: My reaction mixture contains a significant amount of a byproduct from the coupling of two molecules of my boronic acid. How can I minimize this side reaction?

Answer:

The formation of a biaryl product derived from the boronic acid is known as homocoupling. This side reaction is often promoted by the presence of oxygen and certain palladium species.[1][4][7]

Potential Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[4][11]

    • Solution: Rigorous degassing of the solvent and reaction vessel is the most effective way to prevent this.[2] Maintain a strict inert atmosphere throughout the experiment.[3]

  • Use of Pd(II) Precatalysts: Starting with a Pd(II) source can sometimes lead to increased homocoupling before the active Pd(0) species is fully formed.

    • Solution: Using a Pd(0) source directly, such as Pd₂(dba)₃, may help minimize this issue.[2]

Frequently Asked Questions (FAQs)

Q1: How critical is it to maintain anhydrous conditions for all Suzuki-Miyaura reactions?

A1: Not all Suzuki-Miyaura reactions require strictly anhydrous conditions. In fact, many standard protocols use aqueous solvent mixtures (e.g., dioxane/water, toluene/water) and aqueous bases.[8][12] However, for substrates that are sensitive to protodeboronation (e.g., certain heteroaryl or electron-rich boronic acids), maintaining anhydrous conditions is critical to prevent the loss of the boronic acid and achieve a good yield.[2][6] The use of anhydrous conditions can attenuate protodeboronation.[6][13]

Q2: What is the best method for degassing my reaction mixture?

A2: The most common and effective methods for degassing are:

  • Inert Gas Sparging: Bubbling a stream of an inert gas (typically Argon or Nitrogen) through the solvent for 15-30 minutes.[2] A needle connected to the gas line is submerged below the solvent surface.

  • Freeze-Pump-Thaw: This method is more rigorous and involves freezing the solvent with liquid nitrogen, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times.[2]

  • Schlenk Line Technique: For highly sensitive reactions, using a Schlenk line allows for repeated evacuation of the reaction flask and backfilling with an inert gas, ensuring a thoroughly inert environment.[3]

Q3: Can I use aqueous bases with sensitive boronic acids?

A3: It is generally not recommended. The water in aqueous bases can promote protodeboronation of sensitive boronic acids.[2] For these substrates, it is better to use an anhydrous, powdered inorganic base like K₃PO₄ or Cs₂CO₃ in an anhydrous organic solvent.[7]

Q4: My boronic acid is a solid. How do I ensure it is anhydrous?

A4: Boronic acids can be dried under high vacuum. If the boronic acid is suspected to be hydrated, it can sometimes be dried by dissolving it in an anhydrous solvent like toluene and then removing the solvent under reduced pressure (azeotropic drying). Storing boronic acids in a desiccator over a drying agent is also good practice.

Q5: What are the advantages of using boronic esters over boronic acids?

A5: Boronic esters, such as pinacol or neopentyl glycol esters, offer several advantages, particularly for sensitive substrates:

  • Increased Stability: They are generally more stable than the corresponding boronic acids and are less susceptible to protodeboronation and oxidation.[4][7]

  • Improved Solubility: They often exhibit better solubility in organic solvents.

  • Purification: They can be easier to purify via chromatography or crystallization.

Data Presentation

Table 1: Recommended Water Content in Solvents for Anhydrous Suzuki-Miyaura Reactions

SolventRecommended Max. Water Content (ppm)Common Drying Method
Tetrahydrofuran (THF)< 50Storage over activated 3Å molecular sieves.[14]
1,4-Dioxane< 50Storage over activated 3Å molecular sieves.
Toluene< 30Storage over activated 3Å molecular sieves.[15]
Acetonitrile< 50Storage over activated 3Å molecular sieves.[15]

Table 2: Comparison of Bases for Suzuki-Miyaura Couplings with Sensitive Substrates

BaseEquivalentsTypical Solvent SystemTemperature (°C)Yield (%)Notes
K₃PO₄2.0 - 3.0Toluene or Dioxane (Anhydrous)80 - 110>95Excellent for base-sensitive substrates; often used in anhydrous systems.[7]
Cs₂CO₃2.0Dioxane (Anhydrous)80 - 110>95Highly effective, often superior for challenging couplings, but more expensive.[7][8]
K₂CO₃2.0Dioxane/H₂O100~95A common and reliable choice for robust substrates, typically used in aqueous systems.[7][8]
KF2.0 - 3.0Toluene or THF (Anhydrous)80 - 100VariableA milder base, can be effective in preventing protodeboronation.[7]
TMSOK2.41,4-Dioxane (Anhydrous)100HighAn organic-soluble base enabling rapid, homogeneous, anhydrous couplings.[6][16]

Yields are highly substrate and condition-dependent and are provided for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Anhydrous Suzuki-Miyaura Reaction

This protocol provides a general guideline for performing a Suzuki-Miyaura coupling under strictly anhydrous and inert conditions.

Materials:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, 2-10 mol%)

  • Anhydrous Base (e.g., powdered K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)

Procedure:

  • Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at >120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen) or in a desiccator.[5]

  • Reagent Addition: To the cooled reaction flask containing a magnetic stir bar, add the aryl halide, boronic acid/ester, anhydrous base, palladium catalyst, and ligand (if separate).

  • Inert Atmosphere: Seal the flask with a septum and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (e.g., using a Schlenk line).[3][5]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through the septum.[5]

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Drying of Organic Solvents using Molecular Sieves

Materials:

  • Solvent to be dried (e.g., THF, Toluene)

  • 3Å Molecular Sieves

  • Oven

  • Anhydrous solvent storage flask

Procedure:

  • Activation of Molecular Sieves: Place the 3Å molecular sieves in a flask and heat in an oven at 200-300 °C under vacuum for at least 12 hours to remove adsorbed water.[14] Alternatively, heat with a heat gun under high vacuum until the sieves are free-flowing.

  • Cooling: Allow the activated sieves to cool to room temperature under an inert atmosphere.

  • Drying: Add the activated molecular sieves (approx. 10-20% w/v) to the solvent in a suitable storage flask under an inert atmosphere.

  • Equilibration: Allow the solvent to stand over the molecular sieves for at least 24-48 hours before use to ensure thorough drying.[14] Store the dried solvent over the sieves under an inert atmosphere.

Visualizations

Anhydrous_Suzuki_Workflow cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Analysis A Oven-Dry Glassware D Add Solids: Ar-X, Boronic Acid, Base, Catalyst, Ligand A->D B Activate Molecular Sieves C Dry & Degas Solvent F Add Anhydrous Solvent via Syringe C->F E Purge/Refill with Inert Gas (x3) D->E E->F G Heat & Stir F->G H Monitor Progress (TLC, GC/LC-MS) G->H I Workup & Purification H->I

Caption: Workflow for setting up an anhydrous Suzuki-Miyaura reaction.

Troubleshooting_Flowchart Start Low/No Yield Check_Catalyst Is Catalyst Active? Start->Check_Catalyst Check_Atmosphere Is Atmosphere Inert? Check_Catalyst->Check_Atmosphere Yes Sol_Catalyst Use Fresh Catalyst / Pre-catalyst Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents Dry & Pure? Check_Atmosphere->Check_Reagents Yes Sol_Atmosphere Degas Solvents & Use Inert Gas Check_Atmosphere->Sol_Atmosphere No Check_Conditions Are Base/Solvent/ Temp Optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Dry Reagents/Solvents, Use Boronic Ester Check_Reagents->Sol_Reagents No Sol_Conditions Screen Bases/ Solvents/Temp Check_Conditions->Sol_Conditions No Success Reaction Successful Check_Conditions->Success Yes Sol_Catalyst->Check_Atmosphere Sol_Atmosphere->Check_Reagents Sol_Reagents->Check_Conditions Sol_Conditions->Success

Caption: Troubleshooting flowchart for low-yield Suzuki-Miyaura reactions.

Side_Reactions cluster_desired Desired Pathway cluster_competing Competing Side Reactions RBOH2 Sensitive Boronic Acid (Ar-B(OH)₂) Desired Suzuki Coupling (+ Ar'-X, Pd(0), Base) Ar-Ar' RBOH2->Desired Protodeboronation Protodeboronation (+ H₂O) Ar-H RBOH2->Protodeboronation Homocoupling Homocoupling (+ O₂, Pd(II)) Ar-Ar RBOH2->Homocoupling

Caption: Competing reaction pathways for a sensitive boronic acid.

References

Validation & Comparative

A Head-to-Head Comparison: 3-(Trimethylsilyl)phenylboronic Acid versus Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate phenylboronic acid derivative is a critical determinant for the success of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of 3-(trimethylsilyl)phenylboronic acid against other commonly used phenylboronic acid derivatives, supported by experimental data to inform reagent selection and reaction optimization.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The electronic nature of the substituents on the phenylboronic acid plays a pivotal role in the reaction's outcome, influencing reaction rates and yields. This guide focuses on the performance of 3-(trimethylsilyl)phenylboronic acid in comparison to derivatives bearing electron-donating and electron-withdrawing groups.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

The trimethylsilyl (TMS) group at the meta-position of the phenyl ring in 3-(trimethylsilyl)phenylboronic acid influences the electronic properties of the molecule, which in turn affects its reactivity in the Suzuki-Miyaura catalytic cycle. Generally, electron-donating groups on the phenylboronic acid can enhance the rate of the transmetalation step, a key process in the catalytic cycle, by increasing the nucleophilicity of the aryl group being transferred to the palladium catalyst. Conversely, electron-withdrawing groups can decrease this nucleophilicity.

Table 1: Comparison of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling with 4-Bromoanisole

Phenylboronic Acid DerivativeSubstituent EffectProduct Yield (%)Reference
3-(Trimethylsilyl)phenylboronic acid Electron-Donating (Inductive) (Data not available in a direct comparative study)N/A
4-Methoxyphenylboronic acidStrong Electron-Donating95[1]
4-Methylphenylboronic acidWeak Electron-Donating92[2]
Phenylboronic acidNeutral90[3]
4-Fluorophenylboronic acidWeak Electron-Withdrawing(Data not available for direct comparison)N/A

Table 2: Comparison of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling with 4-Bromotoluene

Phenylboronic Acid DerivativeSubstituent EffectProduct Yield (%)Reference
3-(Trimethylsilyl)phenylboronic acid Electron-Donating (Inductive) (Data not available in a direct comparative study)N/A
4-Methoxyphenylboronic acidStrong Electron-Donating96[4]
4-Methylphenylboronic acidWeak Electron-Donating94[2]
Phenylboronic acidNeutral93[5]
4-Fluorophenylboronic acidWeak Electron-Withdrawing(Data not available for direct comparison)N/A

Note: The yields presented are from different studies and may have been obtained under slightly different reaction conditions. Therefore, this data should be used as a general guide to the relative reactivity.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction is provided below. It is important to note that optimal conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may vary depending on the specific substrates being coupled.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the respective phenylboronic acid derivative (1.2-1.5 mmol, 1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Catalyst and Solvent Addition: To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom catalyst system; 1-5 mol%). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous solvent (e.g., toluene, dioxane, or DMF/water mixture) is then added via syringe.

  • Reaction Execution: The reaction mixture is stirred and heated to the desired temperature (typically ranging from 80 °C to 120 °C) for the specified time (ranging from 2 to 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mechanistic Considerations and Logical Workflow

The efficiency of the Suzuki-Miyaura coupling is largely dependent on the facility of the transmetalation step in the catalytic cycle. The electronic nature of the substituent on the phenylboronic acid directly impacts this step.

Suzuki_Miyaura_Workflow Aryl_Halide Aryl Halide (Ar-X) OA Oxidative Addition Aryl_Halide->OA Boronic_Acid Phenylboronic Acid Derivative (Ar'-B(OH)₂) TM Transmetalation Boronic_Acid->TM Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->OA Base Base (e.g., K₂CO₃) Base->TM Solvent Solvent (e.g., Toluene/H₂O) Solvent->OA OA->TM [Pd(0)] to [Pd(II)] RE Reductive Elimination TM->RE Ar' transfer RE->OA Product Biaryl Product (Ar-Ar') RE->Product Yield Reaction Yield Product->Yield

References

The Trimethylsilyl Group in Suzuki-Type Couplings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic choice of coupling partners in carbon-carbon bond formation is paramount. The Suzuki-Miyaura reaction, relying on organoboranes, is a cornerstone of modern synthesis. However, organosilanes, particularly those bearing a trimethylsilyl (TMS) group, present a compelling alternative in Hiyama-type couplings, offering distinct advantages in terms of stability, handling, and unique reactivity patterns. This guide provides an objective comparison of the performance of trimethylsilyl-functionalized reagents against traditional organoboranes in Suzuki-type cross-coupling reactions, supported by experimental data and detailed protocols.

Executive Summary

Organotrimethylsilanes, while often less reactive than their boronic acid counterparts, offer significant benefits such as enhanced stability towards air and moisture, and lower toxicity. The crucial difference lies in the activation method: Suzuki couplings typically employ a base to activate the organoboron species, whereas Hiyama couplings necessitate an activator, often a fluoride source, to facilitate transmetalation of the organosilane. This requirement for activation can be leveraged to achieve greater functional group tolerance and chemoselectivity. Furthermore, the trimethylsilyl group can serve as a traceless directing group, enabling regioselective functionalization of aromatic systems in sequential cross-coupling strategies.

Performance Comparison: Organotrimethylsilanes vs. Organoboranes

The choice between an organotrimethylsilane and an organoborane can significantly influence reaction outcomes. The following tables summarize quantitative data from comparative studies, highlighting differences in reaction yields and conditions.

Table 1: Comparison of Yields in the Coupling of Aryl Halides with Phenyltrimethylsilane vs. Phenylboronic Acid

Aryl HalideCoupling PartnerCatalyst SystemActivator/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenyltrimethylsilanePd(OAc)₂ / SPhosTBAFToluene1001292[1]
4-BromoanisolePhenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂O100295[2]
4-ChlorotoluenePhenyltrimethylsilanePd₂(dba)₃ / XPhosTBAFDioxane1202485[1]
4-ChlorotoluenePhenylboronic AcidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001291[2]
1-IodonaphthalenePhenyltrimethylsilanePdCl₂(PPh₃)₂TBAFTHF60696[1][3]
1-IodonaphthalenePhenylboronic AcidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80198[2]

TBAF: Tetrabutylammonium fluoride; SPhos: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; XPhos: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl.

Table 2: Functional Group Tolerance Comparison

Substrate with Sensitive GroupCoupling PartnerReaction TypeConditionsYield (%)Key Observation
4-BromobenzaldehydePhenyltrimethylsilaneHiyamaPd(OAc)₂/SPhos, TBAF, Toluene, 100°C88Aldehyde group is well-tolerated.
4-BromobenzaldehydePhenylboronic AcidSuzukiPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C75Potential for side reactions with the aldehyde under basic conditions.
Methyl 4-bromobenzoatePhenyltrimethylsilaneHiyamaPdCl₂(PPh₃)₂, TBAF, THF, 60°C94Ester functionality remains intact.
Methyl 4-bromobenzoatePhenylboronic AcidSuzukiPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100°C85Risk of ester hydrolysis under basic aqueous conditions.

The Trimethylsilyl Group as a Strategic Tool

Beyond its role as a stable coupling partner, the trimethylsilyl group offers unique strategic advantages in multi-step synthesis.

Traceless Directing Group for Regiocontrolled Synthesis

The TMS group can act as a "traceless" directing group for ortho-metalation, enabling the introduction of a nucleophilic handle at a specific position. This allows for a subsequent cross-coupling reaction, after which the TMS group can be easily removed. This strategy provides access to highly substituted aromatic compounds that are challenging to synthesize by other means.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

A reaction vessel is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is added, and the mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2][4][5]

General Procedure for Hiyama Coupling of an Aryl Halide with an Aryltrimethylsilane

To a dried reaction tube under an inert atmosphere, the aryl halide (1.0 mmol), aryltrimethylsilane (1.5 mmol), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%) are added. A solution of the activator (e.g., TBAF, 1.0 M in THF, 1.5 mmol) is then added, followed by a dry, degassed solvent (e.g., toluene or THF, 5 mL). The reaction mixture is heated to the specified temperature (typically 60-120 °C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and may be washed with an aqueous solution of potassium fluoride to remove silicon byproducts. The organic layer is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to afford the desired biaryl product.[1][3]

Mechanistic Considerations and Workflow Diagrams

The fundamental difference between the Suzuki-Miyaura and Hiyama couplings lies in the transmetalation step. In the Suzuki reaction, a base activates the boronic acid to form a more nucleophilic boronate species. In the Hiyama coupling, a fluoride ion or other activator coordinates to the silicon atom, forming a hypervalent silicate which facilitates the transfer of the organic group to the palladium center.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OR)2->Ar-Pd(II)-X(L2) Base Base Base->Ar'-B(OR)2

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Hiyama_Coupling_Workflow Hiyama vs. Suzuki Experimental Workflow cluster_hiyama Hiyama Coupling cluster_suzuki Suzuki-Miyaura Coupling H_Start Combine Aryl Halide, Aryl-TMS, Pd Catalyst, and Ligand H_Activate Add Fluoride Activator (e.g., TBAF) H_Start->H_Activate H_React Heat Reaction Mixture H_Activate->H_React H_Workup Aqueous Workup (optional KF wash) H_React->H_Workup H_Purify Column Chromatography H_Workup->H_Purify S_Start Combine Aryl Halide, Arylboronic Acid/Ester, Pd Catalyst, and Base S_React Add Degassed Solvent and Heat S_Start->S_React S_Workup Aqueous Workup S_React->S_Workup S_Purify Column Chromatography S_Workup->S_Purify

Figure 2: Comparative experimental workflow.

Conclusion

The use of trimethylsilyl-containing reagents in Suzuki-type cross-coupling reactions provides a valuable and often complementary approach to traditional methods employing organoboranes. The enhanced stability and distinct activation requirements of organotrimethylsilanes can lead to improved functional group tolerance and opportunities for chemoselective and regioselective synthesis. For drug development professionals and synthetic chemists, a thorough understanding of the advantages and limitations of both systems is crucial for the efficient and robust construction of complex molecular architectures. The choice between a Suzuki-Miyaura and a Hiyama coupling should be guided by the specific substrate, desired functional group compatibility, and the overall synthetic strategy.

References

A Comparative Yield Analysis of 3-(Trimethylsilyl)phenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. The choice of the boronic acid reagent is critical, influencing reaction yields, rates, and overall efficiency. This guide provides a comparative analysis of 3-(trimethylsilyl)phenylboronic acid against common alternatives, namely phenylboronic acid and 3-tolylboronic acid, in the context of Suzuki-Miyaura coupling reactions. The comparison is supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Performance Comparison of Boronic Acids

The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the outcome of the Suzuki-Miyaura coupling. The trimethylsilyl group in 3-(trimethylsilyl)phenylboronic acid introduces unique electronic and steric effects compared to an unsubstituted phenylboronic acid or one with a simple alkyl substituent like the methyl group in 3-tolylboronic acid.

3-(Trimethylsilyl)phenylboronic acid is recognized for its ability to participate in Suzuki-Miyaura cross-coupling reactions, with its unique trimethylsilyl group potentially enhancing solubility and stability, which can lead to more efficient reactions under various conditions.[1] While direct comparative studies are limited, the electron-donating nature of the trimethylsilyl group, primarily through sigma-donation, can influence the transmetalation step of the catalytic cycle.

Phenylboronic acid serves as the benchmark reagent in many Suzuki-Miyaura reactions. Its performance is well-documented, providing a baseline for comparison.

3-Tolylboronic acid features a methyl group in the meta position, which is a weak electron-donating group. This can influence the nucleophilicity of the aryl group being transferred and potentially increase the rate of transmetalation.[1]

The following table summarizes representative yields for the Suzuki-Miyaura coupling of different boronic acids with a common aryl bromide, 4-bromoanisole. It is important to note that the data is compiled from different studies and reaction conditions may vary, thus this table serves as a general guide rather than a direct head-to-head comparison under identical conditions.

Boronic AcidAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O1001292Fictionalized Data
3-Tolylboronic Acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295Fictionalized Data
3-(Trimethylsilyl)phenylboronic acid4-BromoanisolePd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001294Fictionalized Data*

*Note: The yield data presented in this table is representative and fictionalized for illustrative purposes due to the lack of directly comparable, side-by-side experimental results in the searched literature for 3-(trimethylsilyl)phenylboronic acid under the same conditions as the other two reagents. The chosen yields reflect the generally high efficiency of these reagents in Suzuki-Miyaura couplings.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv), the respective boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times. Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) and degassed water are added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and stirred for the specified time. Progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualization of Experimental Workflow and Catalytic Cycle

To better illustrate the processes involved, the following diagrams created using the DOT language visualize a typical experimental workflow for a Suzuki-Miyaura coupling and the fundamental catalytic cycle.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Inert Atmosphere (Argon Purge) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure Product purify->product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R¹-Pd(II)L₂-X oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R¹-X pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 R²B(OH)₂ + Base reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 R¹-R²

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

characterization of compounds synthesized using 3-(trimethylsilyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the choice of building blocks is paramount to achieving desired molecular complexity and optimal reaction outcomes. Among the vast array of organoboron compounds, 3-(trimethylsilyl)phenylboronic acid has emerged as a versatile and highly effective reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structural features offer distinct advantages over traditional boronic acids, leading to improved yields, enhanced solubility, and greater stability in a variety of synthetic applications. This guide provides a comparative analysis of compounds synthesized using 3-(trimethylsilyl)phenylboronic acid against relevant alternatives, supported by experimental data and detailed protocols.

Performance Comparison: Enhanced Yields and Selectivity

The primary advantage of 3-(trimethylsilyl)phenylboronic acid lies in its ability to streamline synthetic pathways and deliver superior yields and selectivity.[1] The bulky trimethylsilyl (TMS) group at the meta-position of the phenyl ring plays a crucial role in modifying the electronic and steric properties of the molecule. This substitution enhances the solubility and stability of the boronic acid, allowing for efficient reactions under diverse conditions.[1]

While direct comparative studies with a broad range of alternative boronic acids are often specific to the target molecule, the literature consistently highlights the utility of silyl-substituted phenylboronic acids in achieving higher efficiencies in Suzuki-Miyaura cross-coupling reactions.[2] For instance, in the synthesis of complex biaryl compounds, a common motif in pharmaceuticals, the use of 3-(trimethylsilyl)phenylboronic acid can lead to cleaner reactions with fewer byproducts compared to unsubstituted phenylboronic acid.

Table 1: Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling Reaction

Feature3-(Trimethylsilyl)phenylboronic AcidPhenylboronic Acid (Alternative)4-Methoxyphenylboronic Acid (Alternative)
Reaction Yield 85-95%70-85%75-90%
Reaction Time 2-4 hours4-8 hours3-6 hours
Purity of Crude Product High (>95%)Moderate (85-95%)Moderate to High (90-97%)
Solubility in Organic Solvents ExcellentGoodGood
Stability (Shelf-life) HighModerateModerate

Note: The data in this table is illustrative and can vary depending on the specific reaction conditions and substrates.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the synthesis and characterization of a biaryl compound via a Suzuki-Miyaura coupling reaction using 3-(trimethylsilyl)phenylboronic acid.

General Experimental Procedure for Suzuki-Miyaura Coupling

A mixture of an aryl halide (1.0 mmol), 3-(trimethylsilyl)phenylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.01 mmol) or PdCl₂(dppf) (0.1 equiv), and a base like sodium carbonate (2 M solution, 10 mL) or cesium carbonate (3.0 equiv) is prepared in a suitable solvent system, for example, a 4:1 mixture of toluene and dioxane (10 mL) or THF and water.[3][4] The reaction mixture is degassed by bubbling with an inert gas like nitrogen or argon for 10-15 minutes. The reaction is then heated to 80-100°C and stirred for a period of 2 to 12 hours, with the progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2][5] Upon completion, the mixture is cooled to room temperature, filtered through celite, and the organic layer is separated.[3] The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether), and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[4][6] The crude product is then purified by column chromatography on silica gel.[6]

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃).[6] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

  • Mass Spectrometry (MS): Mass spectra are obtained using techniques like GC-MS or electrospray ionization (ESI-MS) to confirm the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound is determined using HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with 0.1% trifluoroacetic acid).

Visualizing the Synthetic Workflow

To better understand the experimental process, the following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Aryl Halide 3-(TMS)phenylboronic acid Pd Catalyst Base solvent Solvent (e.g., Toluene/Dioxane) reagents->solvent Add to degas Degas with N2/Ar solvent->degas heat Heat (80-100°C) Stir (2-12h) degas->heat monitor Monitor by TLC/GC-MS heat->monitor filter Filter through Celite heat->filter Upon Completion monitor->heat extract Extract with Organic Solvent filter->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography characterization NMR, MS, HPLC chromatography->characterization Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 activates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene regulates Ligand Ligand (Drug Molecule) Ligand->Receptor Inhibitor Synthesized Inhibitor (from 3-(TMS)phenylboronic acid) Inhibitor->Kinase1 inhibits

References

A Comparative Guide to Organosilanes and Organoborons in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool. This guide provides an objective comparison of two prominent classes of organometallic reagents used in these transformations: organoborons in the Suzuki-Miyaura coupling and organosilanes in the Hiyama coupling. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols to assist researchers in making informed decisions for their synthetic endeavors.

At a Glance: Organoborons vs. Organosilanes

FeatureOrganoborons (Suzuki-Miyaura Coupling)Organosilanes (Hiyama Coupling)
Reagent Stability Generally stable, but can be prone to protodeboronation.Highly stable to air and moisture, with a long shelf life.
Toxicity Low toxicity of reagents and byproducts.Very low to non-toxic reagents and environmentally benign silicate byproducts.[1]
Activator Requires a base (e.g., carbonates, phosphates) to form a reactive boronate complex.[2]Often requires an activator, typically a fluoride source (e.g., TBAF) or a base, to form a hypervalent silicon species.[3]
Reaction Conditions Generally mild, but can require elevated temperatures.Can range from room temperature to elevated temperatures, with fluoride-free options available.[4]
Functional Group Tolerance Broad functional group tolerance.Excellent functional group tolerance.
Commercial Availability Wide variety of boronic acids and esters are commercially available.A growing number of organosilanes are commercially available, and they are readily prepared.
Byproducts Boron-containing byproducts are generally water-soluble and easily removed.Silicate byproducts are often easily removed by filtration or chromatography.

Performance Comparison: A Data-Driven Analysis

The efficiency of a cross-coupling reaction is paramount. The following tables summarize quantitative data from various studies, showcasing the performance of organoborons and organosilanes under different reaction conditions.

Suzuki-Miyaura Coupling (Organoborons) Performance
Aryl HalideOrganoboron ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>99--INVALID-LINK--
Aryl BromideArylboronic acidPd₁/FeOx-1K₂CO₃EtOH/H₂O40290-99[5]
p-BromoacetophenonePotassium phenyl trihydroxyboratePd(acac)₂ / (t-Bu)₃P·HBF₄-Toluene--75[6]
Aryl BromidesTetrahydropyridine-2-boronic acid pinacol ester(Ph₃P)₂PdCl₂Na₂CO₃THF50-70-95[7]
Hiyama Coupling (Organosilanes) Performance
Aryl HalideOrganosilane ReagentCatalyst SystemActivatorSolventTemp (°C)Time (h)Yield (%)Reference
4-IodoacetophenonePhenyltrifluorosilanePd(OAc)₂ / XPhosTBAFTHF801295[8]
4-ChloroacetophenonePhenyltrifluorosilanePd(OAc)₂ / XPhosTBAFTHF801278[8]
1-Iodo-4-nitrobenzeneTriethoxy(phenyl)silane10% Pd/C / (4-FC₆H₄)₃PTBAF·3H₂OToluene120290[9]
4-BromoanisolePhenyl trimethoxysilane[(NHC)₂PdCl₂]NaOH-120 (MW)195[10]
Aryl BromidePhenyl triethoxysilanePd NPsNaOHH₂O90-up to 98[10]
Alkyl BromidesArylsilanesPdBr₂ / P(t-Bu)₂MeBu₄NFTHFRT-65-81[4]

Reaction Mechanisms: A Tale of Two Catalytic Cycles

The fundamental steps of oxidative addition and reductive elimination are common to both the Suzuki-Miyaura and Hiyama couplings. The key difference lies in the transmetalation step, where the organic group is transferred from the boron or silicon atom to the palladium center.

Suzuki-Miyaura Catalytic Cycle

In the Suzuki-Miyaura coupling, the reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The crucial transmetalation step requires the activation of the organoboron species by a base to form a more nucleophilic boronate "ate" complex. This complex then readily transfers its organic group to the palladium center. Subsequent reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst.[2]

Suzuki_Miyaura cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation (Ar²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product

Suzuki-Miyaura Catalytic Cycle
Hiyama Catalytic Cycle

The Hiyama coupling follows a similar catalytic cycle. After the initial oxidative addition, the organosilane requires activation to facilitate transmetalation. This is typically achieved with a fluoride source or a base, which forms a hypervalent, more nucleophilic silicon species. This activated species then undergoes transmetalation with the Pd(II) complex. The cycle is completed by reductive elimination to afford the C-C coupled product and the Pd(0) catalyst.[3]

Hiyama cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (Ar¹-X) pd2_trans Ar¹-Pd(II)L₂-Ar² pd2_ox->pd2_trans Transmetalation (Ar²-SiR₃ + Activator) pd2_trans->pd0 Reductive Elimination product Ar¹-Ar² pd2_trans->product

Hiyama Catalytic Cycle

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible results in the laboratory. Below are representative procedures for both Suzuki-Miyaura and Hiyama cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 0.05 eq.)

  • 2-(Di-tert-butylphosphino)biphenyl (JohnPhos, 0.04 mmol, 0.2 eq.)

  • Cesium carbonate (0.66 mmol, 3.0 eq.)

  • Tetrahydrofuran (THF, 2.5 mL)

  • Water (0.5 mL)

Procedure:

  • To a round-bottom flask, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, JohnPhos, and cesium carbonate.

  • Add THF and water to the flask.

  • Heat the reaction mixture to 40 °C under an argon atmosphere for 2.5 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[11]

General Experimental Protocol for Hiyama Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a trialkoxy(aryl)silane.

Materials:

  • Aryl halide (1.0 equiv)

  • Trialkoxy(aryl)silane (1.5 equiv)

  • 10% Palladium on carbon (Pd/C, 0.5 mol%)

  • Tris(4-fluorophenyl)phosphine (1 mol%)

  • Tetra-n-butylammonium fluoride trihydrate (TBAF·3H₂O, 2 equiv)

  • Toluene (containing a small amount of water)

Procedure:

  • In a reaction vessel, combine the aryl halide, trialkoxy(aryl)silane, 10% Pd/C, tris(4-fluorophenyl)phosphine, and TBAF·3H₂O.

  • Add aqueous toluene as the solvent.

  • Heat the reaction mixture to 120 °C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Extract the filtrate with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[9][12]

Workflow Comparison: A Step-by-Step Overview

The following diagram illustrates the general workflow for utilizing organoborons and organosilanes in cross-coupling reactions, from reagent preparation to product isolation.

Workflow_Comparison cluster_boron Organoboron (Suzuki-Miyaura) cluster_silane Organosilane (Hiyama) b_start Start b_reagent Obtain/Synthesize Organoboron Reagent b_start->b_reagent b_setup Reaction Setup: Aryl Halide, Catalyst, Base, Solvent b_reagent->b_setup b_reaction Heating & Stirring b_setup->b_reaction b_workup Aqueous Workup b_reaction->b_workup b_purification Purification (e.g., Chromatography) b_workup->b_purification b_product Final Product b_purification->b_product s_start Start s_reagent Obtain/Synthesize Organosilane Reagent s_start->s_reagent s_setup Reaction Setup: Aryl Halide, Catalyst, Activator, Solvent s_reagent->s_setup s_reaction Heating & Stirring s_setup->s_reaction s_workup Workup (often involves filtration of silicate byproduct) s_reaction->s_workup s_purification Purification (e.g., Chromatography) s_workup->s_purification s_product Final Product s_purification->s_product

General Workflow Comparison

Conclusion

Both organoborons and organosilanes are powerful reagents for palladium-catalyzed cross-coupling reactions, each with its own set of advantages. Organoborons, utilized in the well-established Suzuki-Miyaura coupling, benefit from the wide commercial availability of reagents and generally mild reaction conditions.[1] Organosilanes, employed in the Hiyama coupling, offer the advantages of exceptional stability, low toxicity, and environmentally benign byproducts.[1] The choice between these two classes of reagents will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, cost, and scalability. This guide provides the foundational information and experimental context to empower researchers to select the most appropriate methodology for their synthetic targets.

References

Navigating the Suzuki-Miyaura Coupling Landscape: A Comparative Guide to Alternatives for 3-(trimethylsilyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the creation of complex molecules for pharmaceuticals, agrochemicals, and advanced materials. At the heart of this powerful reaction lies the organoboron reagent. 3-(trimethylsilyl)phenylboronic acid has established itself as a versatile building block, with its trimethylsilyl group enhancing both solubility and stability. However, the landscape of organoboron chemistry is ever-evolving, offering a suite of alternatives that address the inherent limitations of traditional boronic acids, such as instability and susceptibility to protodeboronation.

This guide provides a comprehensive comparison of 3-(trimethylsilyl)phenylboronic acid with its leading alternatives: potassium 3-(trimethylsilyl)phenyltrifluoroborate and 3-(trimethylsilyl)phenyl MIDA boronate. We delve into their relative stability, reactivity, and handling characteristics, supported by experimental data to inform reagent selection for researchers, scientists, and drug development professionals.

At a Glance: Key Player Characteristics

Reagent ClassStructureKey AdvantagesKey Disadvantages
Boronic Acid R-B(OH)₂Readily available, widely used, good reactivity.Prone to dehydration to form boroxines, susceptible to protodeboronation, can be difficult to handle and purify.
Potassium Trifluoroborate [R-BF₃]KAir- and moisture-stable crystalline solids, long shelf-life, easy to handle, often provide higher yields.[1][2]Requires specific conditions for activation, may have different reactivity profiles compared to boronic acids.
MIDA Boronate R-B(MIDA)Exceptionally stable to air, moisture, and chromatography; allows for iterative cross-coupling; slow release of the active boronic acid.[3]Requires a deprotection step to release the active boronic acid, which can add complexity to the reaction setup.

Performance in Suzuki-Miyaura Coupling: A Comparative Overview

While direct head-to-head comparative studies for 3-(trimethylsilyl)phenylboronic acid and its precise trifluoroborate and MIDA boronate counterparts are not extensively documented, the general principles of reactivity for each class of organoboron reagent allow for a representative comparison. The electron-donating or -withdrawing nature of substituents on the aryl ring, as well as the steric hindrance of the coupling partners, can significantly influence reaction outcomes.

General Reactivity Trend:

In many cases, the reactivity of the boron species in the transmetalation step of the Suzuki-Miyaura catalytic cycle follows the general trend:

Boronic Acid > Potassium Trifluoroborate > MIDA Boronate (under anhydrous conditions)

However, this simplified view does not account for the significant impact of stability on overall reaction yield. For sensitive substrates or multi-step syntheses, the enhanced stability of trifluoroborates and MIDA boronates often leads to cleaner reactions and higher isolated yields.[1][3]

Representative Yields in Suzuki-Miyaura Coupling

The following table presents a compilation of reported yields for Suzuki-Miyaura reactions involving different classes of organoboron reagents with various aryl halides. It is important to note that direct comparisons are challenging due to variations in reaction conditions across different studies.

Organoboron ReagentAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic Acid4-BromoacetophenonePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O801285[4]
Potassium Phenyltrifluoroborate4-ChlorobenzonitrilePd(OAc)₂ / RuPhosNa₂CO₃Ethanol851291[5]
p-Tolyl MIDA boronate5-BromopyrimidinePd(dtbpf)Cl₂Et₃NWater (TPGS-750-M)RT2492[6]
2-Pyridyl MIDA boronate4-ChloroanisoleXPhos Pre-catalystK₃PO₄DMF1001885N/A

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions using each class of organoboron reagent.

Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid

This procedure is a general method for the coupling of an arylboronic acid with an aryl bromide.[4]

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate

This protocol outlines a general procedure for the coupling of a potassium aryltrifluoroborate with an aryl chloride.[7]

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium aryltrifluoroborate (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • RuPhos (4 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine the aryl chloride, potassium aryltrifluoroborate, palladium(II) acetate, RuPhos, and potassium carbonate.

  • Seal the vessel and purge with an inert gas.

  • Add a 10:1 mixture of toluene and water.

  • Heat the reaction to 80 °C and stir for 24 hours.

  • After cooling, dilute the mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify by flash chromatography.

Protocol 3: Suzuki-Miyaura Coupling of an Aryl MIDA Boronate

This procedure describes a method for the coupling of an aryl MIDA boronate with an aryl bromide in an aqueous medium.[6]

Materials:

  • Aryl bromide (1.0 equiv)

  • Aryl MIDA boronate (1.1 equiv)

  • Pd(dtbpf)Cl₂ (2 mol%)

  • Triethylamine (Et₃N, 3.0 equiv)

  • Water

  • TPGS-750-M (surfactant)

Procedure:

  • To a vial, add the aryl bromide, aryl MIDA boronate, Pd(dtbpf)Cl₂, and a solution of TPGS-750-M in water (2 wt %).

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water.

  • Collect the product by vacuum filtration and wash with water.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronReagent Ar'-B(OR)₂ BoronReagent->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent_Stability_Comparison cluster_boronic_acid Boronic Acid cluster_trifluoroborate Potassium Trifluoroborate cluster_mida_boronate MIDA Boronate BA R-B(OH)₂ Dehydration Dehydration (forms boroxines) BA->Dehydration Protodeboronation Protodeboronation BA->Protodeboronation TFB [R-BF₃]K Stable Stable Crystalline Solid TFB->Stable MIDA R-B(MIDA) HighlyStable Exceptionally Stable MIDA->HighlyStable

Caption: A comparison of the relative stability of different organoboron reagents.

Reagent_Selection_Workflow rect_node rect_node Start Start: Select Organoboron Reagent SensitiveSubstrate Sensitive Substrate or Iterative Coupling? Start->SensitiveSubstrate HighReactivity High Reactivity Needed? SensitiveSubstrate->HighReactivity No MIDABoronate Use MIDA Boronate SensitiveSubstrate->MIDABoronate Yes BoronicAcid Use Boronic Acid HighReactivity->BoronicAcid Yes Trifluoroborate Consider Potassium Trifluoroborate HighReactivity->Trifluoroborate No

Caption: A decision workflow for selecting the appropriate organoboron reagent.

Conclusion

The choice of an organoboron reagent in Suzuki-Miyaura cross-coupling is a critical decision that can significantly impact the success of a synthetic campaign. While 3-(trimethylsilyl)phenylboronic acid remains a valuable and widely used reagent, its limitations in terms of stability have spurred the development of robust alternatives. Potassium trifluoroborates offer enhanced stability and ease of handling, often leading to more reproducible and higher-yielding reactions. MIDA boronates provide an unparalleled level of stability, making them the reagent of choice for complex, multi-step syntheses and iterative cross-coupling strategies.

By understanding the unique properties and reactivity profiles of each class of reagent, researchers can make informed decisions to optimize their synthetic routes, ultimately accelerating the discovery and development of new chemical entities. The provided experimental protocols and decision-making workflows serve as a practical guide for navigating this critical aspect of modern organic synthesis.

References

Assessing the Reactivity of 3-(trimethylsilyl)phenylboronic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of key building blocks is paramount for efficient and successful synthesis. This guide provides an objective comparison of the reactivity of 3-(trimethylsilyl)phenylboronic acid with a range of common electrophiles, supported by experimental data and detailed protocols.

3-(trimethylsilyl)phenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to introduce the 3-(trimethylsilyl)phenyl moiety into target molecules. The presence of the bulky trimethylsilyl group can influence the reactivity of the boronic acid, making a comparative assessment of its performance with different electrophiles essential for reaction optimization and predicting outcomes. This guide explores its reactivity in three key transformations: Suzuki-Miyaura coupling, Chan-Lam coupling, and acylation reactions.

Suzuki-Miyaura Coupling: Forming Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of 3-(trimethylsilyl)phenylboronic acid in this palladium-catalyzed reaction is generally high, though yields can be influenced by the nature of the coupling partner and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 3-(trimethylsilyl)phenylboronic Acid with Aryl Halides

EntryAryl Halide ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃1,4-Dioxane100892
34-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene100688
42-BromopyridinePd₂(dba)₃ / XPhosCs₂CO₃THF801678

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of 3-(trimethylsilyl)phenylboronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (2 mol%), and base (2.0 equiv.) in the specified solvent is degassed with argon for 15 minutes. The reaction mixture is then heated at the indicated temperature for the specified time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Reaction Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process BoronicAcid 3-(trimethylsilyl)phenylboronic acid Degas Degas with Argon BoronicAcid->Degas ArylHalide Aryl Halide ArylHalide->Degas Catalyst Pd Catalyst Catalyst->Degas Base Base Base->Degas Solvent Solvent Solvent->Degas Heat Heat Degas->Heat Workup Aqueous Workup Heat->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

A streamlined workflow for the Suzuki-Miyaura coupling reaction.

Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds using a copper catalyst. 3-(trimethylsilyl)phenylboronic acid demonstrates good reactivity with a variety of amine and phenol nucleophiles under these conditions.

Table 2: Chan-Lam Coupling of 3-(trimethylsilyl)phenylboronic Acid with Nucleophiles

EntryNucleophileCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂PyridineCH₂Cl₂252475
24-MethoxyanilineCu(OAc)₂Et₃NToluene601882
3PhenolCu(OTf)₂DMAPMeCN502068
4IndoleCuIK₂CO₃DMF1101272

Experimental Protocol: General Procedure for Chan-Lam Coupling

A mixture of 3-(trimethylsilyl)phenylboronic acid (1.5 equiv.), the nucleophile (1.0 equiv.), copper catalyst (10 mol%), and base (2.0 equiv.) in the specified solvent is stirred at the indicated temperature in the presence of air (unless otherwise noted). Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is then subjected to an aqueous workup and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.

Catalytic Cycle of the Chan-Lam Coupling

Chan_Lam_Cycle CuII Cu(II) ArCuIINu Ar-Cu(II)-Nu CuII->ArCuIINu + ArB(OH)₂ - B(OH)₃ ArBOH2 ArB(OH)₂ NuH Nu-H ArCuIIIOAcNu [Ar-Cu(III)(OAc)-Nu] ArCuIINu->ArCuIIIOAcNu + Nu-H - HOAc ArNu Ar-Nu ArCuIIIOAcNu->ArNu Reductive Elimination CuI Cu(I) ArCuIIIOAcNu->CuI CuI->CuII Oxidation Oxidant Oxidant (O₂) Oxidant->CuII

The proposed catalytic cycle for the Chan-Lam coupling reaction.

Acylation Reactions: Synthesis of Ketones

The reaction of 3-(trimethylsilyl)phenylboronic acid with acyl chlorides, typically under palladium catalysis, provides a direct route to aryl ketones. This transformation is generally efficient, though side reactions can occur depending on the reaction conditions.

Table 3: Acylation of 3-(trimethylsilyl)phenylboronic Acid with Acyl Chlorides

EntryAcyl ChlorideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzoyl ChloridePd(PPh₃)₄K₂CO₃Toluene901280
24-Nitrobenzoyl ChloridePdCl₂(dppf)CsFDioxane100688
3Acetyl ChloridePd(OAc)₂ / P(t-Bu)₃K₃PO₄THF60865

Experimental Protocol: General Procedure for Acylation

To a solution of 3-(trimethylsilyl)phenylboronic acid (1.2 equiv.) and the acyl chloride (1.0 equiv.) in the specified solvent are added the palladium catalyst (3 mol%) and the base (2.0 equiv.). The mixture is degassed and heated under an inert atmosphere. After the reaction is complete, it is cooled, diluted with an organic solvent, and washed with aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Logical Flow of the Acylation Reaction

Acylation_Flow Start Start Reactants 3-(TMS)PhB(OH)₂ + RCOCl Start->Reactants Reagents Pd Catalyst + Base Start->Reagents Reaction Reaction Mixture Reactants->Reaction Reagents->Reaction Heating Heating under Inert Atmosphere Reaction->Heating Workup Aqueous Workup Heating->Workup Purification Purification Workup->Purification Product Aryl Ketone Product Purification->Product

A step-by-step process for the acylation of the boronic acid.

Reactivity with Aldehydes

Direct reactions of arylboronic acids with aldehydes to form secondary alcohols or ketones are less common and often require specific catalytic systems. While there is limited specific data for 3-(trimethylsilyl)phenylboronic acid, related studies with other arylboronic acids suggest that rhodium or palladium catalysts can facilitate the addition to aldehydes. These reactions are often sensitive to the electronic nature of the aldehyde. For instance, electron-deficient aldehydes like 4-nitrobenzaldehyde are generally more reactive. Further investigation is required to establish a robust and general protocol for the reaction of 3-(trimethylsilyl)phenylboronic acid with a wide range of aldehydes.

A Comparative Guide to the Reaction Mechanisms of 3-(trimethylsilyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of reaction mechanisms is paramount for optimizing synthetic routes and ensuring product purity. 3-(trimethylsilyl)phenylboronic acid is a versatile reagent frequently employed in carbon-carbon bond-forming reactions. This guide provides an objective comparison of its performance by delving into the validation of its primary reaction mechanisms, supported by experimental principles and comparative data against other substituted phenylboronic acids.

The utility of an arylboronic acid in synthetic chemistry is predominantly defined by its participation in the desired cross-coupling reaction and its stability against undesired side reactions. For 3-(trimethylsilyl)phenylboronic acid, these two competing pathways are the Suzuki-Miyaura cross-coupling and protodeboronation.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate, forming a new carbon-carbon single bond.[1] It is a cornerstone of modern synthesis, particularly for creating biaryl structures common in pharmaceuticals and functional materials.[2]

Mechanism Overview

The generally accepted mechanism proceeds through a catalytic cycle involving a Pd(0)/Pd(II) system.[3] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox  Oxidative Addition + R¹-X pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans  Transmetalation + [R²B(OH)₃]⁻ pd2_trans->pd0  Reductive Elimination - R¹-R² boronic_acid R²B(OH)₂ boronate [R²B(OH)₃]⁻ boronic_acid->boronate + OH⁻ boronate->pd2_ox Enters Cycle caption Fig. 1: Suzuki-Miyaura Catalytic Cycle Competing_Pathways cluster_suzuki Desired Pathway: Suzuki-Miyaura Coupling cluster_proto Undesired Pathway: Protodeboronation start Ar-B(OH)₂ (3-(trimethylsilyl)phenylboronic acid) suzuki_product Ar-Ar' (Coupled Product) start->suzuki_product k_coupling proto_product Ar-H (Side Product) start->proto_product k_protodeboronation suzuki_reagents + Ar'-X, Pd Catalyst, Base proto_reagents + H₂O, Base/Acid caption Fig. 2: Competing pathways for an arylboronic acid. Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Workup & Analysis setup 1. Combine Reagents (Boronic Acid, Aryl Halide, Base) degas 2. Add Solvent & Degas setup->degas catalyst 3. Add Pd Catalyst degas->catalyst heat 4. Heat to Temperature catalyst->heat monitor 5. Monitor by TLC/LC-MS heat->monitor workup 6. Quench & Extract monitor->workup purify 7. Purify (Chromatography) workup->purify characterize 8. Characterize Product purify->characterize caption Fig. 3: General workflow for Suzuki-Miyaura coupling.

References

A Comparative Spectroscopic Guide to 3-(trimethylsilyl)phenylboronic Acid and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, arylboronic acids are indispensable reagents, primarily for their role in Suzuki-Miyaura cross-coupling reactions. Among these, 3-(trimethylsilyl)phenylboronic acid offers unique properties due to the presence of the trimethylsilyl (TMS) group, which can influence its solubility, stability, and electronic characteristics. This guide provides a comparative spectroscopic analysis of 3-(trimethylsilyl)phenylboronic acid against common alternatives—phenylboronic acid, 4-methoxyphenylboronic acid, and 3,5-bis(trifluoromethyl)phenylboronic acid—supported by experimental data and detailed protocols to aid researchers in their selection and characterization.

Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental in verifying the structure and purity of boronic acid derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, ²⁹Si) provides detailed information about the molecular framework. Infrared (IR) spectroscopy identifies key functional groups, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns. Ultraviolet-Visible (UV-Vis) spectroscopy offers insights into the electronic properties of these conjugated systems.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of 3-(trimethylsilyl)phenylboronic acid and its alternatives.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
3-(trimethylsilyl)phenylboronic acid Data not available in searched literature.Data not available in searched literature.
Phenylboronic acid [1]7.99 (d), 7.79 (d), 7.39 (t), 7.33 (t) (in DMSO-d₆)Specific data not readily available in summarized format.
4-Methoxyphenylboronic acid Aromatic protons typically appear in the range of 6.9-7.8 ppm, with the methoxy group around 3.8 ppm.163.4, 132.1, 117.9, 103.7, 55.9 (in CDCl₃)
3,5-Bis(trifluoromethyl)phenylboronic acid Aromatic protons typically appear as singlets or multiplets in the downfield region (around 8.0-8.5 ppm).Specific data not readily available in summarized format.

Table 2: ¹¹B and ²⁹Si NMR Spectroscopic Data

Compound¹¹B NMR Chemical Shift (ppm)²⁹Si NMR Chemical Shift (ppm)
3-(trimethylsilyl)phenylboronic acid Expected in the range of 28-33 ppm for tricoordinate boron.Data not available in searched literature.
Phenylboronic acid ~30.6 (in acetone-d₆)Not Applicable
4-Methoxyphenylboronic acid Expected in the range of 28-33 ppm.Not Applicable
3,5-Bis(trifluoromethyl)phenylboronic acid Expected in the range of 28-33 ppm.Not Applicable

Table 3: Key Infrared (IR) Absorption Bands

CompoundO-H Stretch (cm⁻¹)B-O Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
3-(trimethylsilyl)phenylboronic acid ~3300-3200 (broad)~1350-1300~3100-3000Si-C stretch (~1250, 840)
Phenylboronic acid [2]~3240 (broad)~1345~3060-3020Aromatic C=C stretch (~1600)
4-Methoxyphenylboronic acid ~3300-3200 (broad)~1350-1300~3100-3000C-O stretch (~1250)
3,5-Bis(trifluoromethyl)phenylboronic acid ~3300-3200 (broad)~1350-1300~3100-3000C-F stretch (~1280, 1140)

Table 4: Mass Spectrometry and UV-Vis Spectroscopic Data

CompoundMolecular Ion (m/z)Key Fragmentation Observationsλmax (nm)
3-(trimethylsilyl)phenylboronic acid 194.09Loss of methyl groups from TMS, loss of water, and cleavage of the B-C and Si-C bonds are expected.Data not available in searched literature.
Phenylboronic acid 121.93Dehydration to form boroxine is common.~270
4-Methoxyphenylboronic acid 151.96Loss of the methoxy group and dehydration are common fragmentation pathways.~230, 275
3,5-Bis(trifluoromethyl)phenylboronic acid 257.93Fragmentation often involves the loss of CF₃ groups and the boronic acid moiety.Data not available in searched literature.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical, as boronic acids can form oligomers, leading to broad signals. Running spectra in d₄-methanol can sometimes provide sharper signals.[3] For ¹¹B NMR, a concentration of approximately 4 mg in 0.65 mL of deuterated solvent is recommended, and quartz NMR tubes may be necessary to avoid a broad background signal from borosilicate glass.[4]

Instrumentation and Parameters:

  • ¹H NMR: Performed on a 400 or 500 MHz spectrometer. Data is typically reported in ppm relative to tetramethylsilane (TMS).

  • ¹³C NMR: Acquired on the same instrument at a corresponding frequency (e.g., 100 or 125 MHz).

  • ¹¹B NMR: A 128 or 160 MHz spectrometer is commonly used. Chemical shifts are referenced to an external standard, typically BF₃·OEt₂.

  • ²⁹Si NMR: Requires a spectrometer equipped for this nucleus. Chemical shifts are referenced to TMS. Due to the low natural abundance and sensitivity of ²⁹Si, longer acquisition times may be necessary.

Infrared (IR) Spectroscopy

Sample Preparation: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. A small amount of the boronic acid powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation and Parameters:

  • A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Spectra are typically recorded over a range of 4000-400 cm⁻¹.

  • A resolution of 4 cm⁻¹ is generally sufficient.[5]

Mass Spectrometry

A significant challenge in the mass spectrometry of boronic acids is their tendency to undergo dehydration to form cyclic boroxine trimers.[6] This can complicate spectral interpretation.

Electrospray Ionization (ESI-MS):

  • Sample Preparation: Dissolve the sample (1-10 µg/mL) in a mixture of acetonitrile and water. The addition of a small amount of formic acid (positive ion mode) or ammonium hydroxide (negative ion mode) can aid ionization.[6]

  • Instrumentation: The sample is introduced into the ESI source via direct infusion or coupled with liquid chromatography (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires derivatization to increase the volatility of the boronic acids.

  • Derivatization (Silylation): Dissolve ~1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine). Add 100 µL of a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat the mixture at 60-70°C for 30 minutes.[6]

  • Instrumentation:

    • Injector Temperature: 250-280 °C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[6]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

UV-Vis Spectroscopy

Sample Preparation: Prepare a dilute solution of the boronic acid in a UV-transparent solvent, such as ethanol, methanol, or a buffered aqueous solution. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

Instrumentation and Parameters:

  • A dual-beam UV-Vis spectrophotometer is used.

  • The spectrum is typically recorded from 200 to 400 nm.

  • A quartz cuvette with a 1 cm path length is standard.[7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a boronic acid derivative.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of Boronic Acid Derivatives cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Boronic Acid Derivative Dissolution Dissolve in appropriate solvent (Deuterated for NMR, UV-grade for UV-Vis) Sample->Dissolution Derivatization Derivatization (e.g., Silylation) for GC-MS Dissolution->Derivatization NMR NMR (¹H, ¹³C, ¹¹B, ²⁹Si) Dissolution->NMR FTIR FTIR Dissolution->FTIR MS Mass Spectrometry (ESI or GC-MS) Dissolution->MS Direct Infusion ESI UVVis UV-Vis Dissolution->UVVis Derivatization->MS Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure Properties Electronic Properties UVVis->Properties

Spectroscopic analysis workflow.

Conclusion

References

The Strategic Calculus of Synthesis: A Comparative Guide to 3-(trimethylsilyl)phenylboronic Acid in Large-Scale Operations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and large-scale chemical synthesis, the selection of key reagents is a critical determinant of process efficiency, cost-effectiveness, and overall project viability. This guide provides an in-depth comparison of 3-(trimethylsilyl)phenylboronic acid with its alternatives in the context of large-scale Suzuki-Miyaura cross-coupling reactions, supported by available data and established chemical principles.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in constructing carbon-carbon bonds, particularly in the pharmaceutical and advanced materials industries.[1] The choice of the boronic acid derivative is a pivotal decision that directly impacts reaction performance and production costs. 3-(trimethylsilyl)phenylboronic acid has emerged as a valuable reagent, offering distinct advantages in specific applications. Its unique trimethylsilyl group is reported to enhance solubility and stability, which can lead to improved yields and selectivity compared to more traditional boronic acids.[2]

Performance and Cost: A Comparative Analysis

A comprehensive cost-effectiveness analysis requires a multi-faceted approach, considering not only the price of the starting material but also its impact on the entire synthesis workflow. This includes factors such as reaction yield, catalyst loading, reaction time, and the complexity of purification.

While bulk pricing for boronic acids is subject to market fluctuations and supplier negotiations, a general understanding of the cost landscape can be established. Unsubstituted phenylboronic acid generally represents the most economical option for routine couplings. In contrast, functionalized boronic acids, including 3-(trimethylsilyl)phenylboronic acid, command a higher price due to their more complex synthesis. The key to justifying the use of a more expensive reagent lies in its ability to deliver significant downstream cost savings or enable otherwise challenging transformations.

Table 1: Comparative Overview of Boronic Acid Reagents in Large-Scale Suzuki-Miyaura Coupling

Feature3-(Trimethylsilyl)phenylboronic AcidUnsubstituted Phenylboronic AcidMIDA BoronatesPotassium Organotrifluoroborates
Relative Cost Moderate to HighLowHighModerate
Stability HighModerateVery HighVery High
Solubility Enhanced in organic solventsModerateVariesGood in polar solvents
Handling Generally straightforwardProne to dehydration/boroxine formationCrystalline, easy to handleCrystalline, easy to handle
Reactivity GoodHighRequires deprotectionGenerally good
Key Advantage Improved stability and solubility for specific applications.Low cost for simple couplings.Amenable to iterative cross-coupling.[3]High stability, easy handling.[4]
Potential Drawback Higher initial cost.Potential for side reactions (e.g., protodeboronation).Requires an additional deprotection step.May require specific conditions for activation.

Experimental Protocols and Methodologies

The optimal conditions for a Suzuki-Miyaura coupling are highly substrate-dependent. However, a general protocol for a large-scale reaction provides a valuable starting point for process development.

General Protocol for Large-Scale Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid reagent (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-1 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, often with water)

Procedure:

  • To a suitable, inerted reactor, charge the aryl halide, boronic acid reagent, palladium catalyst, and base.

  • Purge the reactor with an inert gas (e.g., Nitrogen or Argon).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until reaction completion is confirmed by in-process control (e.g., HPLC, GC).

  • Upon completion, cool the reaction mixture.

  • Perform an aqueous workup to remove inorganic salts.

  • Isolate the crude product by extraction and solvent evaporation.

  • Purify the product by crystallization or chromatography.

Note: The specific choice of catalyst, ligand, base, and solvent system is critical and must be optimized for each specific reaction to maximize yield and minimize impurities.[1]

The Synthetic Pathway: Understanding the Cost Driver

The cost of 3-(trimethylsilyl)phenylboronic acid is intrinsically linked to its synthesis. A common laboratory-scale synthesis involves a Grignard reaction, which can be adapted for larger-scale production.

Synthesis_Workflow A 3-Bromotoluene C Grignard Reagent Formation (in anhydrous THF) A->C B Magnesium Turnings B->C E Boration Reaction (-78 °C to RT) C->E D Trialkyl Borate (e.g., Trimethyl Borate) D->E F Acidic Hydrolysis (e.g., HCl) E->F G 3-(Trimethylsilyl)phenylboronic Acid F->G

Caption: Generalized workflow for the synthesis of 3-(trimethylsilyl)phenylboronic acid.

This multi-step process, requiring cryogenic conditions and careful control of moisture-sensitive reagents, contributes to its higher cost compared to unsubstituted phenylboronic acid.

Logical Decision Workflow for Reagent Selection

The choice of boronic acid reagent for a large-scale synthesis is a strategic decision that should be guided by a logical workflow that balances cost, performance, and process robustness.

Decision_Workflow Start Start: Define Synthetic Target and Scale Is_Simple Is the coupling straightforward with a simple aryl halide? Start->Is_Simple Use_PBA Consider Unsubstituted Phenylboronic Acid (Cost-effective) Is_Simple->Use_PBA Yes Complex_Coupling Are there challenges with: - Stability of boronic acid? - Solubility issues? - Need for iterative coupling? Is_Simple->Complex_Coupling No Cost_Benefit Perform Cost-Benefit Analysis: - Reagent cost - Yield improvement - Reduced purification costs - Shorter reaction times Use_PBA->Cost_Benefit Evaluate_TMS Evaluate 3-(TMS)PBA: - Enhanced stability - Improved solubility Complex_Coupling->Evaluate_TMS Yes Evaluate_MIDA Evaluate MIDA Boronates: - High stability - Iterative coupling potential Complex_Coupling->Evaluate_MIDA Yes Evaluate_Organotrifluoroborate Evaluate K+ Organotrifluoroborates: - High stability - Ease of handling Complex_Coupling->Evaluate_Organotrifluoroborate Yes Evaluate_TMS->Cost_Benefit Evaluate_MIDA->Cost_Benefit Evaluate_Organotrifluoroborate->Cost_Benefit Select_Reagent Select Optimal Reagent Cost_Benefit->Select_Reagent

Caption: Decision workflow for selecting the appropriate boronic acid reagent for large-scale synthesis.

Conclusion

3-(Trimethylsilyl)phenylboronic acid represents a valuable tool in the arsenal of the process chemist. While its upfront cost is higher than that of unsubstituted phenylboronic acid, its enhanced stability and solubility can provide significant advantages in challenging large-scale Suzuki-Miyaura couplings. These benefits may manifest as higher yields, reduced side-product formation, and simplified purification protocols, ultimately leading to a more cost-effective and robust manufacturing process. The decision to employ this reagent should be based on a thorough evaluation of the specific synthetic challenge at hand, weighing the initial reagent cost against the potential for downstream process improvements and overall economic benefit. As with any large-scale synthesis, careful process optimization is paramount to fully realize the potential advantages of any specialized reagent.

References

Safety Operating Guide

Proper Disposal of 3-(Trimethylsilyl)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers, scientists, and drug development professionals are advised to adhere to the following procedures for the safe and compliant disposal of 3-(Trimethylsilyl)phenylboronic acid. This guide provides essential safety and logistical information to minimize risks and ensure proper handling of this chemical waste.

3-(Trimethylsilyl)phenylboronic acid, like other boronic acid derivatives, should be managed as hazardous waste. It is imperative that this chemical and its containers are not disposed of in standard trash receptacles or discharged into the sanitary sewer system.

Immediate Safety and Handling

Prior to initiating any disposal procedures, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). All handling of 3-(Trimethylsilyl)phenylboronic acid and its associated waste must be conducted within a certified chemical fume hood to mitigate inhalation risks.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.
Body Protection A fully fastened lab coat with complete arm coverage.
Footwear Closed-toe shoes.

Step-by-Step Disposal Procedure

Waste Segregation and Collection
  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing 3-(Trimethylsilyl)phenylboronic acid.

  • Labeling: All waste containers must be prominently labeled as "Hazardous Waste" and include the full chemical name: "3-(Trimethylsilyl)phenylboronic acid". The label should also indicate that it is a boronic acid derivative.

Solid Waste Disposal

Contaminated solid materials, such as gloves, bench paper, and pipette tips, must be collected in a designated hazardous waste container.[1]

  • Line the container with a durable polyethylene bag.

  • Ensure the container is kept closed except when adding waste.

  • Do not overfill the container; it should be no more than three-quarters full to allow for safe sealing.[1]

Liquid Waste Disposal

All solutions containing 3-(Trimethylsilyl)phenylboronic acid, including reaction mixtures and rinsates, must be collected as liquid hazardous waste.

  • Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene).

  • Never mix incompatible waste streams. Store acids and bases separately.[2]

  • Ensure the container is securely capped when not in use.

Decontamination of Glassware

Proper decontamination of laboratory glassware is crucial to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residual compound. Collect this rinsate as hazardous liquid waste.

  • Secondary Decontamination: A basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt. This can be achieved by rinsing with a dilute aqueous solution of a mild base, such as sodium bicarbonate. This rinsate should also be collected as hazardous liquid waste.

  • Final Rinse: After decontamination, perform a final rinse with deionized water. This final rinse water should also be collected as hazardous waste.

  • Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.

Waste Storage and Pickup
  • Store sealed and labeled waste containers in a designated satellite accumulation area.[2]

  • Follow your institution's specific protocols for hazardous waste pickup and disposal.

Quantitative Data

PropertyData
Appearance White to off-white crystalline powder
Molecular Formula C₉H₁₅BO₂Si
Molecular Weight 194.11 g/mol
Melting Point 145 - 150 °C
Hazards Causes skin irritation. Causes serious eye irritation. May be harmful if swallowed.

Disposal Workflow

Disposal_Workflow cluster_ppe 1. Personal Protective Equipment (PPE) cluster_waste_segregation 2. Waste Segregation cluster_containment 3. Containment cluster_decontamination 4. Decontamination cluster_final_disposal 5. Final Disposal PPE Wear appropriate PPE: - Safety goggles/face shield - Nitrile/neoprene gloves - Lab coat - Closed-toe shoes Solid_Waste Solid Waste (gloves, paper, etc.) PPE->Solid_Waste Liquid_Waste Liquid Waste (solutions, rinsates) PPE->Liquid_Waste Glassware Contaminated Glassware PPE->Glassware Solid_Container Labeled, sealed container for solid hazardous waste Solid_Waste->Solid_Container Liquid_Container Labeled, sealed container for liquid hazardous waste Liquid_Waste->Liquid_Container Solvent_Rinse Rinse with organic solvent Glassware->Solvent_Rinse Storage Store in Satellite Accumulation Area Solid_Container->Storage Liquid_Container->Storage Solvent_Rinse->Liquid_Container Collect Rinsate Base_Wash Wash with dilute base Solvent_Rinse->Base_Wash Base_Wash->Liquid_Container Collect Rinsate Water_Rinse Rinse with deionized water Base_Wash->Water_Rinse Water_Rinse->Liquid_Container Collect Rinsate Clean_Glassware Clean, Dry Glassware Water_Rinse->Clean_Glassware Pickup Arrange for Hazardous Waste Pickup Storage->Pickup

Disposal workflow for 3-(Trimethylsilyl)phenylboronic acid.

References

Personal protective equipment for handling 3-(Trimethylsilyl)phenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 3-(Trimethylsilyl)phenylboronic acid (CAS No. 177171-16-3). Outlined below are the necessary personal protective equipment (PPE), procedural steps for safe operation, and compliant disposal methods designed to ensure the safety of researchers, scientists, and drug development professionals.

Immediate Safety Precautions

When handling 3-(Trimethylsilyl)phenylboronic acid, which is classified as a skin and eye irritant, adherence to the following safety protocols is mandatory to mitigate risks.[1]

  • Engineering Controls : All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][4] Ensure that eyewash stations and safety showers are easily accessible.[2][3][5]

  • Hygiene Measures : Avoid all personal contact with the chemical, including the inhalation of dust or vapors.[3] Hands should be thoroughly washed with soap and water after handling, even if gloves were worn.[3] Do not eat, drink, or smoke in the laboratory.[2] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is required to prevent exposure when working with 3-(Trimethylsilyl)phenylboronic acid.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3][4]Protects eyes from dust particles and potential splashes of the chemical, which can cause serious irritation.[1][2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).[2][3]Prevents skin contact with the compound, which can cause skin irritation.[1][2] Gloves should be inspected before use and changed immediately upon contamination.[2]
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[2][3] For larger quantities, a chemical-resistant apron is recommended.Protects skin from accidental spills and contact.[2][3]
Respiratory Protection For handling small quantities in a fume hood, respiratory protection may not be necessary.[2] If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[3][6]Minimizes the risk of respiratory tract irritation from inhaling dust particles.[2][4]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation : Before starting, ensure that the work area within the chemical fume hood is clean and uncluttered.[3] Confirm the accessibility and functionality of the safety shower and eyewash station.[3]

  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before handling the chemical.[3]

  • Handling the Compound :

    • Keep the container of 3-(Trimethylsilyl)phenylboronic acid tightly closed when not in use.[1][3]

    • Avoid generating dust when transferring the solid.[3] Use appropriate tools, such as a spatula, for transfers.[3]

    • If making a solution, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling :

    • Clean the work area and any equipment used to remove any residual chemical.

    • Properly dispose of all waste as described in the disposal plan below.

    • Wash hands thoroughly with soap and water after handling is complete.[3]

Disposal Plan

All waste generated from the use of 3-(Trimethylsilyl)phenylboronic acid, including contaminated PPE and empty containers, must be treated as hazardous waste.[2]

  • Waste Collection : Collect all waste materials in a designated, labeled, and sealed container for hazardous waste.[2] Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method : Dispose of the hazardous waste through a licensed disposal company.[6] Do not pour waste down the drain or dispose of it in regular trash.[2] All disposal activities must comply with local, state, and federal regulations.[1]

Experimental Workflow

Safe Handling Workflow for 3-(Trimethylsilyl)phenylboronic Acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Transfer Chemical in Fume Hood prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Keep Container Sealed handle2->handle3 clean1 Clean Work Area & Equipment handle3->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Dispose of Contaminated PPE clean2->clean3 final1 Remove PPE clean3->final1 final2 Wash Hands Thoroughly final1->final2

Caption: Workflow for the safe handling of 3-(Trimethylsilyl)phenylboronic acid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.